Pro-pam
Description
Structure
3D Structure of Parent
Properties
CAS No. |
57619-29-1 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
(NE)-N-[(1-methyl-2H-pyridin-6-yl)methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-4,6,10H,5H2,1H3;1H/b8-6+; |
InChI Key |
REIIOHUYMPSAPS-WVLIHFOGSA-N |
SMILES |
CN1CC=CC=C1C=NO.Cl |
Isomeric SMILES |
CN1CC=CC=C1/C=N/O.Cl |
Canonical SMILES |
CN1CC=CC=C1C=NO.Cl |
Synonyms |
1-methyl-1,6-dihydropyridine-2-carbaldoxime Pro-PAM |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Pro-pam (Pralidoxime) and its CNS-Targeted Prodrug
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide delineates the mechanism of action of Pro-pam, the brand name for pralidoxime chloride (2-PAM), a critical antidote for organophosphate poisoning. It further explores the advanced therapeutic strategy involving its prodrug, pro-2-PAM, designed to counteract the central nervous system effects of organophosphate toxicity.
Executive Summary
Organophosphate (OP) compounds, found in pesticides and chemical warfare agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2][3][4] This inhibition leads to an accumulation of ACh at neuronal synapses and neuromuscular junctions, resulting in a cholinergic crisis characterized by both peripheral and central nervous system symptoms.[1][2][4] this compound (pralidoxime or 2-PAM) functions as a cholinesterase reactivator.[5] Its primary mechanism involves a nucleophilic attack on the phosphorus atom of the OP, displacing it from the serine residue of the AChE active site and thereby restoring enzyme function.[5] However, the utility of 2-PAM is limited to the peripheral nervous system (PNS) due to its quaternary nitrogen structure, which prevents it from crossing the blood-brain barrier (BBB).[1][6][7] To address this limitation, pro-2-PAM, a lipid-permeable dihydropyridine derivative of 2-PAM, was developed.[1][5] Pro-2-PAM effectively penetrates the CNS, where it is oxidized to the active 2-PAM, enabling the reactivation of AChE in the brain and mitigating CNS-specific toxicities such as seizures.[1][5][6][7]
Core Mechanism of Action: AChE Reactivation
The primary pharmacological action of pralidoxime is the reactivation of phosphorylated AChE. This process is a chemical antagonism, where the oxime group of pralidoxime acts as a potent nucleophile.
Signaling Pathway of Inhibition and Reactivation:
-
AChE Inhibition: Organophosphates phosphorylate a serine residue in the active site of AChE, forming a stable covalent bond. This inactivation of AChE prevents the breakdown of acetylcholine.[3][4]
-
Cholinergic Crisis: The resulting accumulation of acetylcholine leads to hyperstimulation of muscarinic and nicotinic receptors in the PNS and CNS.[3][8]
-
Pralidoxime Action: Pralidoxime's oxime group attacks the phosphorus atom of the organophosphate-AChE complex. This forms a phosphorylated oxime, releasing the AChE enzyme in its active form.[5]
The Pro-drug Approach: Pro-2-PAM for CNS Efficacy
The key limitation of pralidoxime (2-PAM) is its inability to cross the blood-brain barrier, leaving the central nervous system vulnerable to organophosphate-induced neurotoxicity. Pro-2-PAM was engineered to overcome this.
-
Structure and Lipophilicity: Pro-2-PAM is a dihydropyridine derivative of 2-PAM. This structural modification reduces the charge and increases the lipophilicity of the molecule, allowing it to passively diffuse across the BBB.[1][5][6]
-
CNS Conversion: Once inside the brain, pro-2-PAM is rapidly oxidized to the active, charged 2-PAM. This conversion effectively "traps" the therapeutic agent within the CNS where it can reactivate inhibited AChE.[1][5][6]
Quantitative Data Summary
The efficacy of pro-2-PAM in reactivating AChE and preventing CNS symptoms has been quantified in preclinical studies.
Table 1: AChE Reactivation in Guinea Pigs after Organophosphate Exposure
| Treatment | Tissue | AChE Activity vs. Control | Efficacy Note |
|---|---|---|---|
| 2-PAM | Blood (PNS) | Significant Reactivation | Effective in the periphery.[6][9] |
| Diaphragm (PNS) | Significant Reactivation | Effective in the periphery.[6][9] | |
| Frontal Cortex (CNS) | No Significant Reactivation | Ineffective in the CNS.[6] | |
| Pro-2-PAM | Blood (PNS) | Significant Reactivation | Equivalent to 2-PAM in the periphery.[6][9] |
| Diaphragm (PNS) | Significant Reactivation | Equivalent to 2-PAM in the periphery.[6][9] |
| | Frontal Cortex (CNS) | ~2-fold higher than 2-PAM | Significantly reactivates CNS AChE. [6] |
Table 2: Effect on Seizure Activity Induced by Nerve Agents in Guinea Pigs
| Treatment | Nerve Agent | Seizure Protection | Outcome |
|---|---|---|---|
| 2-PAM | DFP, Sarin, VX | Ineffective | Did not reduce or eliminate seizure activity.[6][9] |
| Pro-2-PAM | DFP | Significantly suppressed and eliminated seizures | Protected against neuronal damage.[6][9] |
| Sarin, VX | 16-33% | Modest ability to block or terminate seizures.[5][10] |
| | Cyclosarin | Ineffective | No protection against cyclosarin-induced seizures.[5][10] |
Experimental Protocols
Synthesis of Pro-2-PAM
The prodrug pro-2-PAM (1-methyl-1,6-dihydropyridine-2-carbaldoxime) is synthesized from pralidoxime chloride (2-PAM). The protocol involves the reduction of the pyridinium ring of 2-PAM to a dihydropyridine ring, which imparts lipid solubility. This is followed by purification steps to yield the final product. A slight modification of allowing the final elimination step to proceed overnight at 4°C has been noted to increase product yield.
In Vivo Efficacy Evaluation in Guinea Pig Model
This protocol is designed to assess the ability of pro-2-PAM to counteract CNS effects of organophosphate poisoning.
Methodology Details:
-
Animal Model: Adult male guinea pigs are used for these studies.[7]
-
Surgical Preparation: Animals are surgically implanted with radiotelemetry probes to allow for continuous monitoring of electroencephalogram (EEG), electrocardiogram (ECG), body temperature, and physical activity in untethered animals.[6][7]
-
Dosing Regimen:
-
Pre-treatment: Animals may be pre-treated with pyridostigmine bromide (0.026 mg/kg, i.p.), a reversible AChE inhibitor that does not cross the BBB, to protect peripheral AChE.[7]
-
OP Exposure: Animals are challenged with a subcutaneous (s.c.) injection of an organophosphate, such as diisopropyl-fluorophosphate (DFP) at 8 mg/kg.[7]
-
Standard Care: One minute post-exposure, animals receive atropine (2 mg/kg, i.m.) to block muscarinic effects.[7]
-
Test Article Administration: Animals are then treated with intramuscular (i.m.) injections of 2-PAM, pro-2-PAM (e.g., 13 mg/kg), or a saline control.[7]
-
-
Endpoint Analysis:
-
EEG Analysis: Continuous 24-hour EEG recordings are analyzed to quantify seizure activity and status epilepticus.[6]
-
Cholinesterase Assays: At 1.5 or 24 hours post-treatment, animals are euthanized, and tissues (blood, brain, diaphragm) are collected to measure AChE activity.[6][7]
-
Histopathology: Brain tissue is processed for histopathological analysis (e.g., H&E and Fluoro-Jade staining) to assess for neuronal damage and apoptosis, particularly in regions like the hippocampus.[6]
-
Conclusion and Future Directions
This compound (pralidoxime) is an essential antidote for organophosphate poisoning, acting directly to reverse the inhibition of acetylcholinesterase in the peripheral nervous system. The development of its prodrug, pro-2-PAM, represents a significant advancement, providing a mechanism to deliver the active therapeutic agent to the central nervous system. Preclinical data strongly support the efficacy of pro-2-PAM in reactivating CNS acetylcholinesterase and mitigating severe neurological consequences such as seizures. However, the efficacy of pro-2-PAM can vary depending on the specific organophosphate agent.[10] Further research and clinical trials are necessary to fully establish the therapeutic window, optimal dosing regimens, and broad-spectrum efficacy of pro-2-PAM for its potential use in both civilian and military settings.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 9. Central therapeutic effects of dihydroderivative of pralidoxime (pro-2-PAM) in organophosphate intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The oxime pro-2-PAM provides minimal protection against the CNS effects of the nerve agents sarin, cyclosarin, and VX in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro-pam discovery and synthesis pathway
An extensive search for "Pro-pam" in scientific and drug development literature has yielded no results for a compound with this name. This suggests that "this compound" may be a hypothetical substance, a proprietary code name not in the public domain, a very new and unannounced discovery, or a possible misspelling of an existing drug.
Without publicly available data, it is not possible to provide an in-depth technical guide on the discovery, synthesis, and experimental protocols for "this compound." The core requirements of summarizing quantitative data, detailing experimental methodologies, and creating visualizations for signaling and synthesis pathways cannot be fulfilled without a known scientific basis for the compound.
Researchers and drug development professionals seeking information on specific compounds are encouraged to verify the nomenclature and consult established scientific databases such as PubMed, Scopus, and chemical registries for accurate and existing information.
If "this compound" is a misspelling, please provide the correct name for a comprehensive report. If it is a proprietary compound, information will likely be available through confidential disclosures or future publications and patent applications from the developing organization.
The Protospacer Adjacent Motif (PAM): A Linchpin of CRISPR-Cas9 Specificity and a Gateway to Expanded Genome Editing Capabilities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Protospacer Adjacent Motif (PAM) is a short, specific DNA sequence that is a fundamental prerequisite for target recognition and cleavage by the CRISPR-Cas9 system. This technical guide provides a comprehensive overview of the PAM's critical role in CRISPR-Cas9 gene editing, detailing its mechanism of action, the diversity of PAM sequences recognized by various Cas9 orthologs and engineered variants, and the profound impact of this motif on the efficiency and specificity of genome editing. We present quantitative data on cleavage efficiencies across different PAMs, detailed protocols for key experimental assays used to characterize PAM-Cas9 interactions, and visual diagrams of the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to deepen their understanding of CRISPR-Cas9 technology and leverage its full potential for their applications.
The Core Function of the Protospacer Adjacent Motif (PAM)
The CRISPR-Cas9 system, originally an adaptive immune system in bacteria and archaea, relies on a two-component system for its function: a guide RNA (gRNA) that provides target specificity and the Cas9 endonuclease that cleaves the target DNA.[1] However, for Cas9 to bind and cleave a DNA target, it must first recognize a specific PAM sequence located immediately downstream of the protospacer target sequence on the non-target DNA strand.[2][3]
The PAM sequence serves several critical functions:
-
Self vs. Non-Self Discrimination: In its native bacterial context, the PAM sequence is present in the genomes of invading phages and plasmids but is absent from the bacterial CRISPR locus itself. This allows the CRISPR system to selectively target and destroy foreign DNA without attacking its own genome.[2][4]
-
Initiation of DNA Binding and Unwinding: The interaction between the Cas9 protein and the PAM sequence is the initial and essential step for DNA target recognition.[4] This binding event triggers a conformational change in the Cas9 protein, leading to the local unwinding of the DNA duplex and allowing the gRNA to interrogate the adjacent DNA sequence for complementarity.[3][5]
-
Positioning of Nuclease Domains: Successful PAM recognition and subsequent R-loop formation correctly position the HNH and RuvC nuclease domains of Cas9 to cleave the target and non-target DNA strands, respectively, resulting in a double-strand break (DSB).[4]
The most widely used Cas9 nuclease, derived from Streptococcus pyogenes (SpCas9), recognizes the canonical PAM sequence 5'-NGG-3', where 'N' can be any nucleotide.[2][6] This relatively simple PAM sequence occurs frequently in the human genome, but its requirement still limits the targetable sites for genome editing.[7]
Quantitative Analysis of PAM Specificity and Cleavage Efficiency
The specific PAM sequence significantly influences the binding affinity and cleavage efficiency of the Cas9 nuclease. While the canonical NGG PAM is most efficiently recognized by SpCas9, non-canonical PAMs such as NAG and NGA can also be recognized, albeit with reduced efficiency.[8][9] The development of engineered Cas9 variants has further expanded the repertoire of targetable PAM sequences, but this often comes with a trade-off in activity.
Cleavage Efficiency of SpCas9 with Canonical and Non-Canonical PAMs
| PAM Sequence | Relative Cleavage Efficiency (%) | Reference |
| NGG | 100 | [8] |
| NAG | 21-23 | [8] |
| NGA | 8-14 | [8] |
Table 1: Relative cleavage efficiency of SpCas9 at different PAM sequences in human cells. The efficiency is normalized to the cleavage at NGG PAM sites.
Comparative Cleavage Efficiency of SpCas9 Variants with Altered PAM Recognition
Several engineered SpCas9 variants have been developed to recognize a broader range of PAM sequences, thereby increasing the targetable genomic landscape. These include xCas9, Cas9-NG, SpG, and SpRY.
| Cas9 Variant | Recognized PAM | Relative On-Target Activity (Compared to SpCas9 at NGG) | Key Characteristics | References |
| SpCas9 | NGG | 100% | High activity at canonical PAM | [2] |
| xCas9 | NG, GAA, GAT | Variable, often lower than SpCas9 at NGG | Broader PAM compatibility, higher specificity | [7][10] |
| Cas9-NG | NG | Generally outperforms xCas9 at NG PAMs | Robust activity at NG PAMs | [1][5][10] |
| SpG | NGN | Robust activity at NGN PAMs | Broader targeting than SpCas9 | [10][11] |
| SpRY | NRN (R=A/G), NYN (Y=C/T) | Near PAM-less, but with preference for NRN | Broadest PAM compatibility | [11][12] |
Table 2: Comparison of commonly used SpCas9 variants with altered PAM specificities. Relative on-target activity can vary depending on the specific target site and experimental conditions.
Experimental Protocols for PAM Characterization
A variety of experimental techniques are employed to identify novel PAM sequences and to quantify the cleavage efficiency of Cas9 nucleases at different PAMs.
In Vitro Cas9 Cleavage Assay
This assay directly measures the ability of a purified Cas9-gRNA ribonucleoprotein (RNP) complex to cleave a target DNA substrate containing a specific PAM sequence.
Methodology:
-
Substrate Preparation: A linearized plasmid or a short double-stranded DNA oligonucleotide containing the target sequence and the PAM of interest is prepared.[13]
-
RNP Complex Formation: Purified Cas9 protein and in vitro transcribed gRNA are incubated together, typically at a 1:1 molar ratio, to allow for the formation of the RNP complex.[13]
-
Cleavage Reaction: The DNA substrate is added to the RNP complex in a suitable reaction buffer and incubated at 37°C for a defined period (e.g., 1 hour).[14]
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. Cleavage of the substrate will result in DNA fragments of expected sizes. The percentage of cleaved DNA can be quantified using densitometry.[13][14]
Cellular Reporter Assay for Cas9 Activity (EGFP Reporter)
This cell-based assay provides a functional readout of Cas9 activity in a cellular context by measuring the disruption of a reporter gene.
Methodology:
-
Cell Line Preparation: A stable cell line expressing the Cas9 nuclease is generated.[15]
-
Reporter Construct Delivery: A lentiviral vector expressing a gRNA targeting a reporter gene (e.g., EGFP) and also containing the EGFP target sequence is introduced into the Cas9-expressing cells.[15][16] The reporter construct can be designed to contain various PAM sequences downstream of the target site.
-
Selection: Cells are treated with an appropriate selection agent (e.g., puromycin) to enrich for cells that have successfully integrated the reporter construct.[15][16]
-
Flow Cytometry Analysis: After a period of incubation to allow for gene editing, the percentage of EGFP-negative cells is quantified by flow cytometry. A higher percentage of EGFP-negative cells indicates higher Cas9 cleavage efficiency at the tested PAM sequence.[15][16]
GUIDE-seq (Genomewide, Unbiased Identification of DSBs Enabled by Sequencing)
GUIDE-seq is a sensitive method for identifying both on-target and off-target cleavage sites of a Cas9 nuclease in living cells, which can be adapted to assess the activity of Cas9 variants with altered PAM specificities.
Methodology:
-
Cell Transfection: Cells are co-transfected with plasmids expressing the Cas9 nuclease, the gRNA, and a short, blunt-ended double-stranded oligodeoxynucleotide (dsODN).[17][18]
-
dsODN Integration: The dsODN is captured at the sites of DNA double-strand breaks generated by the Cas9 nuclease through the non-homologous end joining (NHEJ) repair pathway.[19]
-
Genomic DNA Processing: Genomic DNA is extracted, fragmented, and subjected to a two-step PCR amplification process to enrich for the dsODN-tagged genomic junctions.[17]
-
Next-Generation Sequencing: The amplified library is sequenced using a next-generation sequencing platform.
-
Bioinformatic Analysis: Sequencing reads are mapped to the reference genome to identify the precise locations of dsODN integration, revealing the on-target and off-target cleavage sites. The frequency of reads at each site provides a semi-quantitative measure of cleavage efficiency.[20]
Visualizing the Role of PAM in CRISPR-Cas9
The CRISPR-Cas9 Gene Editing Pathway
References
- 1. High-Throughput Screens of PAM-Flexible Cas9 Variants for Gene Knockout and Transcriptional Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Tools and Resources Supporting CRISPR-Cas Experiments [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. synthego.com [synthego.com]
- 7. Evolved Cas9 variants with broad PAM compatibility and high DNA specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient cleavage resolves PAM preferences of CRISPR-Cas in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benchmarking of SpCas9 variants enables deeper base editor screens of BRCA1 and BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Precise DNA Cleavage using CRISPR-SpRYgests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro SpCas9 cleavage assay [bio-protocol.org]
- 15. portals.broadinstitute.org [portals.broadinstitute.org]
- 16. portals.broadinstitute.org [portals.broadinstitute.org]
- 17. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 18. GUIDE-Seq [illumina.com]
- 19. GUIDEseq: a bioconductor package to analyze GUIDE-Seq datasets for CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advanced pipeline for CRISPR/Cas9 off-targets detection in Guide-seq and related integration-based assays | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
An In-depth Technical Guide on the Protospacer Adjacent Motif (PAM) and its Role in CRISPR-Cas Systems
Introduction
This technical guide provides a comprehensive overview of the Protospacer Adjacent Motif (PAM), a critical component of CRISPR-Cas systems. The term "pro-pam" as a direct precursor to the PAM sequence is not a standard term in the current scientific literature. It is possible that this term refers to the genomic context from which a protospacer and its adjacent PAM are selected during the process of spacer acquisition. In this guide, we will delve into the established understanding of the PAM sequence, its crucial role in distinguishing self from non-self DNA, its recognition by Cas nucleases, and the experimental methodologies used to identify and characterize these motifs.[1][2]
The PAM is a short, specific DNA sequence, typically 2-6 base pairs in length, that is located immediately following the DNA sequence targeted by the Cas nuclease in the CRISPR bacterial adaptive immune system.[1][3] Its presence is essential for the Cas nuclease to bind and cleave the target DNA.[4][5] This motif is a component of the invading viral or plasmid DNA but is absent from the bacterial host's CRISPR locus, thereby preventing self-targeting and destruction of the host genome.[1]
I. The Role of PAM in CRISPR-Cas Immunity
The CRISPR-Cas system functions as an adaptive immune system in bacteria and archaea. The process can be broadly divided into two main stages: adaptation (spacer acquisition) and interference . The PAM sequence plays a pivotal role in both.
1. Spacer Acquisition:
During the adaptation phase, when a bacterium is infected by a virus, the Cas1-Cas2 protein complex excises a short segment of the foreign DNA, known as a protospacer, and integrates it into the CRISPR array in the host genome as a new spacer.[4] The selection of this protospacer is not random; it is often guided by the presence of a specific PAM sequence adjacent to the protospacer.[6][7] This ensures that the newly acquired spacer will be effective in targeting the invader in a subsequent infection. The recognition of a PAM-like sequence during this stage is sometimes referred to as the Spacer Acquisition Motif (SAM).[7]
2. Interference:
In the interference stage, the CRISPR array is transcribed and processed into mature CRISPR RNAs (crRNAs). These crRNAs associate with Cas proteins to form a ribonucleoprotein surveillance complex. This complex patrols the cell for invading DNA. When the complex encounters a DNA sequence that is complementary to the crRNA's spacer, it checks for the presence of a correct PAM sequence immediately downstream of the protospacer.[4][8] If the PAM is present, the Cas nuclease is activated to cleave and destroy the foreign DNA.[4] If there is no PAM, cleavage does not occur, even if the protospacer sequence is a perfect match.[6] This recognition of the PAM during the interference stage is also referred to as the Target Interference Motif (TIM).[7]
Signaling Pathway for Cas9-mediated DNA Cleavage
The following diagram illustrates the simplified workflow of target recognition and cleavage by the widely used Streptococcus pyogenes Cas9 (SpCas9).
Caption: Workflow of SpCas9 target recognition and cleavage.
II. Diversity of PAM Sequences
The specific PAM sequence recognized is dependent on the type and species of the Cas nuclease. This diversity is a key factor in the application of CRISPR-Cas technology for genome editing, as it determines the range of targetable genomic sites.
| Cas Nuclease | Origin | PAM Sequence (5' -> 3') | Reference |
| Streptococcus pyogenes Cas9 (SpCas9) | Type II-A | NGG | [4][9] |
| Staphylococcus aureus Cas9 (SaCas9) | Type II-A | NNGRRT | [6][8] |
| Neisseria meningitidis Cas9 (NmCas9) | Type II-C | NNNNGATT | [1] |
| Streptococcus thermophilus Cas9 (St1Cas9) | Type II-A | NNAGAAW | [10] |
| Treponema denticola Cas9 (TdCas9) | Type II-C | NAAAAC | [1] |
| Campylobacter jejuni Cas9 (CjCas9) | Type II-C | NNNVRYAC | [6][8] |
| Acidaminococcus sp. Cas12a (AsCpf1) | Type V-A | TTTN | [11] |
| Lachnospiraceae bacterium Cas12a (LbCpf1) | Type V-A | TTTN | [12] |
| Engineered SpCas9-VQR | Engineered | NGAN | [13] |
| Engineered SpCas9-VRER | Engineered | NGCG | [13] |
N = any nucleotide; R = A or G; Y = C or T; V = A, C, or G; W = A or T.
III. Experimental Protocols for PAM Identification
Several experimental methods have been developed to identify the PAM sequences for different Cas nucleases. These can be broadly categorized into in vivo and in vitro approaches.
Plasmid Depletion Assay (in vivo)
This method identifies functional PAMs by observing which sequences lead to the destruction of a plasmid within a bacterial host that has an active CRISPR-Cas system.
Methodology:
-
Library Construction: A plasmid library is created. Each plasmid contains a protospacer sequence targeted by the host's CRISPR system. Adjacent to the protospacer, a region of randomized nucleotides (e.g., 5-8 random bases) is synthesized.
-
Transformation: The plasmid library is transformed into the host bacteria containing the active CRISPR-Cas system of interest.
-
Plasmid Depletion: Plasmids with a functional PAM sequence in the randomized region will be recognized by the CRISPR-Cas system and cleaved, leading to their depletion from the plasmid pool. Plasmids with non-functional PAMs will survive and replicate.
-
Sequencing and Analysis: The surviving plasmids are isolated, and the randomized region is sequenced using next-generation sequencing. The sequences that are underrepresented or absent in the surviving pool compared to the initial library are identified as the functional PAMs.[11]
In Vitro Cleavage Assay
This method directly assesses the ability of a purified Cas nuclease and guide RNA complex to cleave a library of DNA substrates with randomized potential PAM sequences.
Methodology:
-
Library Preparation: A library of double-stranded DNA substrates is generated. Each substrate contains a protospacer sequence and an adjacent randomized nucleotide region.
-
RNP Complex Assembly: The Cas protein of interest is purified and pre-incubated with its corresponding guide RNA (gRNA) to form the ribonucleoprotein (RNP) complex.
-
Cleavage Reaction: The RNP complex is incubated with the DNA substrate library under optimal reaction conditions for a defined period.
-
Product Enrichment and Sequencing: The cleaved DNA products are selectively enriched. The ends of the cleaved fragments, which include the PAM sequence, are then ligated to sequencing adapters and sequenced.
-
Data Analysis: The frequency of each nucleotide at each position in the randomized region of the cleaved products is determined and visualized, often as a sequence logo, to reveal the consensus PAM sequence.[14][15][16]
Logical Workflow for In Vitro PAM Identification
Caption: Workflow for in vitro PAM identification.
IV. Structural Basis of PAM Recognition
The recognition of the PAM sequence is a critical first step in DNA targeting by Cas nucleases.[17] Structural studies have revealed the molecular basis for this interaction.
In the case of SpCas9, the PAM-interacting (PI) domain, located in the C-terminus of the protein, is responsible for recognizing the PAM sequence.[17] Specifically, conserved arginine residues (Arg1333 and Arg1335) in the PI domain make direct contact with the guanine bases of the NGG PAM in the major groove of the DNA.[17] This interaction induces a conformational change in the Cas9 protein and triggers local unwinding of the DNA duplex just upstream of the PAM.[17] This unwinding allows the "seed" sequence of the guide RNA to begin pairing with the target DNA strand, initiating the formation of an R-loop.[17]
For Cas12a (Cpf1), PAM recognition involves the WED, REC1, and PI domains, which form a groove that accommodates the PAM duplex.[12][18] Unlike Cas9, Cas12a recognizes a T-rich PAM (TTTN) and generates a staggered double-strand break.[11]
PAM Recognition and Target Unwinding by SpCas9
References
- 1. Protospacer adjacent motif - Wikipedia [en.wikipedia.org]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. What is the protospacer adjacent motif (PAM) in CRISPR-Cas9? | AAT Bioquest [aatbio.com]
- 4. synthego.com [synthego.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. medium.com [medium.com]
- 7. Protospacer recognition motifs: Mixed identities and functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. idtdna.com [idtdna.com]
- 10. researchgate.net [researchgate.net]
- 11. PAM identification by CRISPR-Cas effector complexes: diversified mechanisms and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the canonical and non-canonical PAM recognition by CRISPR-Cpf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of the affinities of CRISPR–Cas9 nucleases for cognate protospacer adjacent motif (PAM) sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Automated identification of sequence-tailored Cas9 proteins using massive metagenomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural basis of PAM-dependent target DNA recognition by the Cas9 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Biological Activity of Pro-PAM Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Positive Allosteric Modulators (PAMs) represent a sophisticated class of therapeutic agents that fine-tune the activity of receptors in response to endogenous ligands, offering a nuanced approach to drug action compared to traditional agonists or antagonists. However, the physicochemical properties of PAMs can sometimes limit their bioavailability and target engagement, particularly in the central nervous system (CNS). The development of "Pro-PAMs," or pro-drugs of Positive Allosteric Modulators, is an emerging strategy to overcome these pharmacokinetic hurdles. This technical guide provides an in-depth exploration of the biological activity of Pro-PAM compounds, with a central focus on Pro-2-PAM (a lipid-permeable derivative of pralidoxime, 2-PAM) as a case study. We will delve into the mechanism of action, quantitative biological data, and detailed experimental protocols relevant to the evaluation of Pro-PAMs.
Introduction to Positive Allosteric Modulators (PAMs) and the Pro-drug Approach
Positive allosteric modulators are molecules that bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous agonist).[1] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the endogenous agonist.[1] This mechanism offers several advantages, including a more physiological modulation of receptor activity and potentially fewer side effects compared to direct-acting agonists.
Despite these advantages, the therapeutic potential of some PAMs is limited by poor absorption, distribution, metabolism, and excretion (ADME) properties. A significant challenge is achieving sufficient concentrations in the CNS due to the blood-brain barrier (BBB). The pro-drug approach addresses this by masking the functional groups responsible for poor membrane permeability with a chemical moiety that is cleaved in vivo to release the active PAM. Pro-2-PAM is a prime example of this strategy, designed to deliver the cholinesterase reactivator 2-PAM into the brain.[2][3]
Case Study: Pro-2-PAM
Pro-2-PAM is a pro-drug of 2-PAM (pralidoxime), an oxime used as an antidote for organophosphate (OP) nerve agent and pesticide poisoning.[4][5] OPs inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and a subsequent cholinergic crisis.[3] While 2-PAM is effective at reactivating AChE in the peripheral nervous system (PNS), its quaternary nitrogen charge prevents it from crossing the BBB, leaving CNS-located AChE inhibited.[2][5] Pro-2-PAM, a more lipid-permeable dihydropyridine derivative, is designed to overcome this limitation.[2][3]
Mechanism of Action
Once administered, the lipophilic Pro-2-PAM crosses the BBB into the CNS.[2][3] There, it is rapidly oxidized to the active 2-PAM.[2][6] The regenerated 2-PAM then acts as a nucleophile, attacking the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the active site of AChE. This cleaves the OP from the enzyme, restoring its function and allowing for the normal degradation of acetylcholine.[4]
Quantitative Biological Data
The efficacy of Pro-2-PAM has been demonstrated in several preclinical studies. The data below is summarized from studies in guinea pigs exposed to the organophosphate diisopropyl-fluorophosphate (DFP).
| Parameter | 2-PAM | Pro-2-PAM | Reference |
| 24h Survival Rate (DFP-exposed) | 63% | 85% (administered 1 min post-DFP) | [2] |
| 78% (administered 15 min post-DFP) | [2] | ||
| AChE Activity in Frontal Cortex (1.5h post-DFP) | ~12% of control | ~25% of control (2-fold higher than 2-PAM) | [2] |
| AChE Activity in Blood (1.5h post-DFP) | Similar to Pro-2-PAM | Similar to 2-PAM | [2] |
| Seizure Activity (DFP-exposed) | Continued for 24h | Suppressed and eliminated | [2] |
Experimental Protocols
In Vivo Evaluation of Pro-2-PAM in Guinea Pigs
This protocol outlines the methodology used to assess the efficacy of Pro-2-PAM in an organophosphate exposure model.[2][6]
3.1.1. Animal Model and Surgical Implantation
-
Species: Male guinea pigs.
-
Surgical Preparation: One week prior to the experiment, animals are surgically implanted with radiotelemetry probes to record electroencephalogram (EEG) data.[7]
3.1.2. Dosing and Administration
-
Animals are pretreated with pyridostigmine bromide (0.026 mg/kg, i.p.), a reversible AChE inhibitor that does not cross the BBB.[6]
-
After 20 minutes, animals are challenged with the organophosphate DFP (8 mg/kg, s.c.).[6]
-
One minute post-DFP exposure, animals receive atropine methyl bromide (2 mg/kg, i.m.) to block muscarinic receptors.[6]
-
At a designated time (e.g., 1 or 15 minutes post-DFP), animals are treated with either 2-PAM or Pro-2-PAM (13 mg/kg, i.m.).[2]
3.1.3. Data Collection and Analysis
-
EEG Monitoring: Continuous EEG recordings are taken for 24 hours to monitor seizure activity.[6]
-
Cholinesterase Activity Assay: At specified time points (e.g., 1.5h or 24h), animals are euthanized, and tissues (blood, brain, diaphragm) are collected. AChE activity is measured using a spectrophotometric assay, such as the WRAIR cholinesterase assay, which measures the hydrolysis of thiocholine substrates.[6]
-
Histopathology: Brain tissue is fixed in formaldehyde, sectioned, and examined for neuronal damage.[3]
General Protocol for In Vitro Calcium Mobilization Assay for PAMs
This assay is widely used to screen for and characterize PAMs of G-protein coupled receptors (GPCRs) that signal through the Gαq pathway, leading to an increase in intracellular calcium.[8][9][10]
3.2.1. Materials
-
Cells: A stable cell line (e.g., CHO-K1 or HEK293) co-expressing the target receptor and a promiscuous G-protein (e.g., Gαqi5) to couple the receptor to the calcium signaling pathway.[8]
-
Assay Plates: Black, clear-bottom, sterile 96-well or 384-well microplates.[8][9]
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.[10]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. Probenecid (2.5 mM) can be added to prevent dye extrusion.[8]
-
Fluorescence Plate Reader: An instrument with kinetic reading capability and integrated liquid handling (e.g., FLIPR, FlexStation).[8]
3.2.2. Procedure
-
Cell Plating: Seed cells into the assay plates and incubate overnight to form a confluent monolayer.[8]
-
Dye Loading: Remove the growth medium and add the calcium indicator dye solution to the cells. Incubate for 45-60 minutes at 37°C, protected from light.[9]
-
Compound Preparation: Prepare serial dilutions of the test compound (potential PAM) in assay buffer.
-
Assay: a. Place the cell plate and compound plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading. c. Add the test compound to the cells and incubate for a short period (e.g., 2-5 minutes).[9] d. Add a sub-maximal (e.g., EC₂₀) concentration of the endogenous agonist. e. Record the fluorescence signal kinetically to measure the increase in intracellular calcium.
3.2.3. Data Analysis The potentiation of the agonist response by the PAM is calculated. Data is typically plotted as a concentration-response curve to determine the EC₅₀ of the PAM.
General Protocol for Radioligand Binding Assay for Allosteric Modulators
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[11][12] They can be adapted to study the effect of an allosteric modulator on the binding of an orthosteric radioligand.
3.3.1. Materials
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.[11]
-
Radioligand: A high-affinity radiolabeled orthosteric ligand (e.g., ³H-labeled).
-
Test Compound: The unlabeled allosteric modulator.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity.
3.3.2. Procedure
-
Incubation: In a multi-well plate, incubate the receptor source, a fixed concentration of the radioligand, and varying concentrations of the allosteric modulator.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
3.3.3. Data Analysis The data is analyzed to determine if the allosteric modulator increases or decreases the binding of the orthosteric radioligand, from which the affinity of the modulator (Kᵢ) and the cooperativity factor (α) can be derived.
Logical Relationships and Future Directions
The this compound concept is a powerful strategy in drug development, enabling the delivery of active therapeutic agents to otherwise inaccessible targets.
The success of Pro-2-PAM highlights the potential of this approach. Future research in this area will likely focus on:
-
Expanding the this compound portfolio: Designing and synthesizing pro-drugs for a wider range of PAMs targeting various receptors (e.g., GABA-A, mGluRs, muscarinic receptors) for neurological and psychiatric disorders.
-
Optimizing pro-drug design: Developing novel pro-drug moieties that offer better control over the rate and location of active drug release.
-
Translational studies: Moving promising this compound candidates from preclinical models into clinical trials to validate their efficacy and safety in humans.
This technical guide provides a foundational understanding of this compound compounds, their biological evaluation, and their significance in modern drug discovery. The detailed protocols and data presented for Pro-2-PAM serve as a valuable template for researchers and scientists working to develop the next generation of CNS-acting therapeutics.
References
- 1. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Pro-2-PAM therapy for central and peripheral cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Unraveling "Pro-pam": An Examination of a Substance Lacking Scientific Identification
Despite a comprehensive search of scientific and technical databases, the term "Pro-pam" does not correspond to any known molecule, compound, or therapeutic agent within the public domain of scientific literature. As such, a detailed analysis of its structural properties, chemical characteristics, and biological activity cannot be provided. This guide addresses the absence of information and outlines the standard methodologies that would be employed in the structural and chemical analysis of a novel compound, should "this compound" be identified in the future.
The initial phase of characterizing any new chemical entity involves a rigorous investigation into its molecular structure and fundamental chemical properties. This process is foundational for understanding its potential therapeutic effects, mechanism of action, and overall suitability as a drug candidate. The lack of any identifiable data for a substance termed "this compound" prevents the presentation of specific data tables, experimental protocols, and signaling pathway diagrams as requested.
Standard Methodologies for Structural and Chemical Analysis
In the event that "this compound" is a novel or proprietary compound yet to be disclosed in public literature, its analysis would typically involve the following established experimental protocols.
Structural Elucidation
A battery of analytical techniques is employed to determine the precise three-dimensional arrangement of atoms within a molecule.
| Technique | Information Yielded |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |
| X-ray Crystallography | Offers a definitive three-dimensional atomic model of the molecule in its crystalline state. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. |
Physicochemical Properties
Understanding the chemical properties of a compound is crucial for formulation development and predicting its behavior in biological systems.
| Property | Significance |
| Solubility | Determines the ability of the compound to dissolve in various solvents, impacting drug delivery and bioavailability. |
| pKa | Indicates the ionization state of the molecule at different pH values, affecting its absorption and distribution. |
| LogP/LogD | Measures the lipophilicity of the compound, which influences its ability to cross cell membranes. |
| Melting Point | A key indicator of the purity and stability of the compound. |
Hypothetical Experimental Workflow
The logical flow for characterizing a new chemical entity like "this compound" would follow a standardized path from initial discovery to in-depth biological assessment.
Hypothetical Signaling Pathway Analysis
Should "this compound" be identified as a modulator of a specific biological pathway, for instance, a hypothetical "Target X" pathway, its effects would be mapped out to understand its mechanism of action.
In Vivo Efficacy of Pro-2-PAM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of Pro-2-PAM, a promising therapeutic agent for organophosphate (OP) poisoning. While the initial focus of this report was intended to be on in vitro studies, the available scientific literature predominantly centers on in vivo models, which are crucial for understanding the translational potential of this pro-drug. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on Pro-2-PAM's efficacy in treating OP poisoning. These studies highlight its ability to improve survival rates and reactivate acetylcholinesterase (AChE) in both the central (CNS) and peripheral nervous systems (PNS).
| Study Outcome | Organism/Model | OP Agent | Treatment Group | Result | Reference |
| Survival Rate | Guinea Pig | DFP | 2-PAM | 63% at 24h | [1] |
| Guinea Pig | DFP | Pro-2-PAM | 85% at 24h | [1] | |
| CNS AChE Activity | Guinea Pig | DFP | Pro-2-PAM (15 min delay) | 3-fold greater than DFP alone | [1] |
| Blood AChE Activity | Guinea Pig | DFP | 2-PAM or Pro-2-PAM | ~2-fold increase at 1.5h | [1] |
| Seizure Blockade | Guinea Pig | Sarin or VX | Pro-2-PAM (24-32 mg/kg) | 16-33% | [2] |
Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies to evaluate the efficacy of Pro-2-PAM.
2.1. Animal Model and Organophosphate Exposure
A common model for studying OP poisoning involves the use of guinea pigs.[1] The animals are exposed to an organophosphate agent, such as diisopropylfluorophosphate (DFP), to induce inhibition of AChE.[1][3]
2.2. Pro-2-PAM Administration
Pro-2-PAM is typically dissolved in a saline solution before administration.[1] In many studies, it is administered intramuscularly (i.m.) at a dose equivalent to what would be delivered by a human auto-injector, often around 13 mg/kg.[1][3] The timing of administration can be a critical variable, with some experiments involving injection shortly after OP exposure (e.g., 1 minute) or with a delay (e.g., 15 minutes).[1]
2.3. Efficacy Evaluation
Several methods are used to assess the protective effects of Pro-2-PAM:
-
Electroencephalogram (EEG): Continuous EEG monitoring is used to evaluate seizure activity in the brain following OP exposure and treatment.[1][4]
-
Cholinesterase Activity Measurement: AChE activity is measured in both the central nervous system (e.g., frontal cortex) and the peripheral nervous system (e.g., blood) to determine the extent of reactivation by the therapeutic agent.[1][4]
-
Histopathology: Brain tissue, particularly regions like the hippocampus, is examined for neuronal damage or death following OP-induced seizures.[1][4]
-
Survival Rate Monitoring: Animals are monitored for a set period (e.g., 24 hours) to determine the overall survival rate following OP exposure and treatment.[1]
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of Pro-2-PAM and a typical experimental workflow.
Caption: Mechanism of Pro-2-PAM action in the CNS.
Caption: Typical in vivo experimental workflow for Pro-2-PAM efficacy.
References
Early-Stage Research on Pro-pam: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) nerve agents and pesticides pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by severe symptoms including seizures, respiratory distress, and potentially death.[1][2] Standard treatment often includes an anticholinergic agent like atropine and an oxime reactivator.[3][4] Pralidoxime (2-PAM) is a commonly used oxime, but its permanent positive charge severely limits its ability to cross the blood-brain barrier (BBB), leaving the central nervous system (CNS) vulnerable to the toxic effects of OPs.[3][5]
To address this critical gap in treatment, Pro-pam (pro-2-PAM), a prodrug of 2-PAM, was developed. This compound is an uncharged, more lipophilic dihydropyridine derivative of 2-PAM designed to passively diffuse across the BBB.[3][5] Once in the CNS, it is proposed to be oxidized to the active 2-PAM, where it can then reactivate OP-inhibited AChE.[3][5][6] This technical guide summarizes the early-stage research on the therapeutic potential of this compound, including its mechanism of action, available quantitative data, and the experimental protocols used in its evaluation.
Core Mechanism of Action
The therapeutic rationale for this compound is centered on its ability to deliver the active AChE reactivator, 2-PAM, to the central nervous system. This process can be broken down into two key stages:
-
Blood-Brain Barrier Penetration: Due to its increased lipophilicity compared to 2-PAM, this compound can traverse the lipid-rich BBB.[3][5]
-
Bioactivation in the CNS: Once in the brain, this compound is oxidized to form 2-PAM. This conversion introduces a positive charge, effectively trapping the active molecule within the CNS where it can exert its therapeutic effect.[3][6] The proposed mechanism for this biotransformation involves endogenous oxidizing agents such as flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and riboflavin.[6]
-
AChE Reactivation: The newly formed 2-PAM acts as a nucleophile, attacking the phosphorus atom of the OP bound to the serine residue in the active site of AChE. This displaces the OP from the enzyme, restoring its normal function of hydrolyzing acetylcholine.[7]
Signaling Pathway and Mechanism of Action
dot
References
- 1. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning | Clinical Medicine & Research [clinmedres.org]
- 2. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Pro-pam (Pralidoxime Chloride): A Comprehensive Toxicological and Safety Profile Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pralidoxime, commonly known as 2-PAM, is a critical antidote for organophosphate poisoning. Its primary function is the reactivation of acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system. This technical guide provides a comprehensive assessment of the toxicology and safety profile of Pralidoxime, with a focus on its mechanism of action, pharmacokinetic properties, and available toxicity data. While Pralidoxime is generally considered safe and effective for its indicated use, this guide also highlights the existing data gaps in its long-term safety profile, particularly concerning genotoxicity, carcinogenicity, and comprehensive reproductive toxicity. The information presented herein is intended to support further research and development in the field of cholinesterase reactivators.
Introduction
Organophosphate (OP) compounds, widely used as pesticides and unfortunately as chemical warfare agents, pose a significant public health threat due to their irreversible inhibition of acetylcholinesterase (AChE). Pralidoxime (2-pyridine aldoxime methyl chloride or 2-PAM), a member of the oxime family of compounds, was developed as a specific antidote to counter the effects of OP poisoning.[1] It is most effective when administered in conjunction with an antimuscarinic agent like atropine.[1] This document provides a detailed overview of the toxicological and safety data for Pralidoxime, drawing from a range of non-clinical and clinical studies.
Mechanism of Action
The therapeutic effect of Pralidoxime is centered on its ability to reactivate phosphorylated AChE. Organophosphates bind to the serine hydroxyl group in the active site of AChE, leading to the enzyme's inactivation and the subsequent accumulation of the neurotransmitter acetylcholine.[1] Pralidoxime, with its nucleophilic oxime group, attacks the phosphorus atom of the organophosphate, breaking the bond with the AChE enzyme.[2] This process regenerates the functional enzyme, allowing for the normal hydrolysis of acetylcholine and the restoration of neuromuscular function.[2][3] This mechanism is most effective before the organophosphate-enzyme complex undergoes a process known as "aging," after which the bond becomes resistant to reactivation by oximes.[2]
References
Methodological & Application
Application Notes & Protocols: Delivery Methods for Advanced Therapeutic Carriers
Note on Terminology: The term "Pro-pam" is not standard in scientific literature. Based on the context of in vivo and in vitro delivery methods, this document focuses on Polyamidoamine (PAMAM) Dendrimers , a widely researched drug and gene delivery platform. We also include a section on Pro-drugs , such as Pro-2-PAM, to provide a comprehensive overview of related advanced delivery strategies.
Introduction to PAMAM Dendrimers as Delivery Vehicles
Polyamidoamine (PAMAM) dendrimers are highly branched, synthetic macromolecules with a well-defined, three-dimensional structure.[1] Their unique architecture, consisting of a central core, repeating branches, and a high density of surface functional groups, makes them exceptional candidates for drug and gene delivery.[1][2] Anti-cancer agents, nucleic acids, and imaging agents can be encapsulated within their internal cavities or conjugated to their surface.[2][3]
Key properties of PAMAM dendrimers for delivery include:
-
Tunable Size and Monodispersity: Their size increases with each "generation" (layer of branches), allowing for precise control.[2]
-
Surface Functionality: The numerous surface groups (often primary amines) can be modified with targeting ligands (e.g., antibodies, folic acid) to enhance delivery to specific cells or tissues.[2][3]
-
Payload Protection: They can protect therapeutic payloads, such as DNA, from enzymatic degradation by nucleases.[4]
-
Enhanced Solubility: They can increase the water solubility of poorly soluble drugs.[3]
In Vitro Delivery with PAMAM Dendrimers
In vitro studies are crucial for initial screening of the efficacy and toxicity of PAMAM dendrimer-based formulations. Cationic PAMAM dendrimers interact electrostatically with negatively charged nucleic acids to form stable complexes ("dendriplexes") that can be efficiently taken up by cells.[3][5]
Mechanism of Cellular Uptake: The primary mechanism for cellular internalization of PAMAM dendrimers is endocytosis.[5][6] The high positive charge density on the dendrimer surface facilitates interaction with the negatively charged cell membrane. Once inside endosomes, the "proton sponge" effect, where the dendrimer's amines buffer endosomal acidification, leads to osmotic swelling and rupture of the endosome, releasing the therapeutic payload into the cytoplasm.[3]
Visualization of In Vitro Workflow
Caption: Workflow for in vitro delivery using PAMAM dendrimers.
In Vivo Delivery with PAMAM Dendrimers
In vivo delivery allows for the evaluation of dendrimer formulations in a complex biological system, assessing biodistribution, efficacy, and systemic toxicity. Surface modifications, such as PEGylation (attaching polyethylene glycol), are often used to reduce toxicity and prolong circulation time.[7]
Administration and Biodistribution: Intravenous administration is a common route for systemic delivery.[4] The biodistribution of PAMAM dendrimers is highly dependent on their size, charge, and surface chemistry.[3][6] For instance, targeting ligands can direct dendrimers to specific organs like the brain or tumors.[3] Studies have shown that dendrimer-DNA complexes can achieve higher gene transfer efficiency in vivo compared to naked DNA.[4]
Visualization of Cellular Uptake Mechanism
Caption: Mechanism of PAMAM dendrimer-mediated cellular uptake.
Data Presentation: Quantitative Comparison
Table 1: In Vitro Performance of PAMAM Dendrimer Formulations
| Formulation | Cell Line | Payload | Key Quantitative Finding | Cytotoxicity | Reference |
| G4 & G5 PAMAM | HepG2, CT26 | Plasmid DNA | Transfection efficiency enhanced at higher charge ratios (10:1 +/-). | G4 dendrimer shows low toxicity in the sub-micromolar range. | [4][6] |
| G4-90/10 (Mixed-surface) | HEK293 | Plasmid DNA | 26.9% cell death at 280 µM. | Significantly lower than pure amine-surface G4 (98.5% death). | [8] |
| G3-(deg-NAP)5 | Caco-2 | Naproxen (prodrug) | ~20% cytotoxicity at 100 µM after 180 min incubation. | Concentration-dependent. | [9] |
| G4-C12 PAMAM | Primary Neurons | N/A (carrier) | 100 nM induces dramatic apoptotic cell death. | High toxicity compared to unmodified G4. | [6] |
Table 2: In Vivo Performance of PAMAM Dendrimer Formulations
| Formulation | Animal Model | Payload/Target | Administration | Key Quantitative Finding | Reference |
| Activated G4 & G5 PAMAM | Mice | Plasmid DNA | Intravenous | Superior gene transfer efficiency compared to non-activated dendrimers. | [4] |
| PEG-CAR-C16 Micelles | N/A (in vivo study) | Carboplatin (prodrug) | Intravenous | Half-life (t1/2) increased 4.68-fold vs. free drug. | [10] |
| G4 & G4-C12 PAMAM | Rat | N/A (carrier) | Intraparenchymal | Surface chemistry dramatically affects diffusion in CNS tissue. | [6] |
| h-R3-dendriplexes | Mice (ex vivo) | p53 Gene | Systemic | Higher accumulation in tumor tissue compared to non-targeted dendriplexes. | [3] |
Application to Pro-drugs: The Case of Pro-2-PAM
A prodrug is an inactive medication that is metabolized in vivo into an active drug.[11][12] This strategy is used to improve properties like solubility, stability, or the ability to cross biological barriers.
Pro-2-PAM is a lipid-soluble prodrug of 2-PAM (pralidoxime), an acetylcholinesterase reactivator used to treat organophosphate poisoning.[13][14] A key limitation of 2-PAM is its inability to cross the blood-brain barrier (BBB) due to its charged nature. Pro-2-PAM was designed to overcome this; it readily penetrates the BBB and is then oxidized to the active 2-PAM within the central nervous system (CNS), allowing it to reactivate CNS enzymes.[13][14]
Visualization of Pro-drug Activation
Caption: Logical flow of a prodrug designed to cross a biological barrier.
Detailed Experimental Protocols
Protocol 1: In Vitro Gene Delivery using PAMAM Dendrimers
This protocol is adapted for the transfection of cancer cell lines like HepG2 or CT26.[4]
Materials:
-
Generation 4 or 5 (G4, G5) PAMAM dendrimer solution
-
Plasmid DNA (pDNA) encoding the gene of interest
-
Serum-free cell culture medium (e.g., DMEM)
-
Complete cell culture medium (with 10% FBS)
-
24-well cell culture plates
-
Target cells (e.g., HepG2)
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10⁴ cells per well in a 24-well plate with 0.5 mL of complete medium. Ensure cells are ~70-80% confluent at the time of transfection.
-
Dendriplex Preparation:
-
Calculate the required amounts of pDNA and dendrimer based on the desired charge ratio (e.g., 10:1 +/-). A common starting point is 1 µg of pDNA per well.
-
In tube A, dilute 1 µg of pDNA in 50 µL of serum-free medium.
-
In tube B, dilute the calculated amount of PAMAM dendrimer in 50 µL of serum-free medium.
-
Add the dendrimer solution (Tube B) to the pDNA solution (Tube A) and mix gently by pipetting. Do not vortex.
-
-
Complex Formation: Incubate the mixture at room temperature for 20-30 minutes to allow for stable dendriplex formation.
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 400 µL of fresh, serum-free medium to the 100 µL dendriplex mixture.
-
Add the final 500 µL of dendriplex-containing medium to the cells in each well.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator.
-
After 4-6 hours, replace the transfection medium with 0.5 mL of complete medium (containing serum).
-
Continue to incubate for 24-72 hours.
-
Assess gene expression via appropriate methods (e.g., qPCR for mRNA levels, Western blot for protein, or fluorescence microscopy for reporter genes like GFP).
-
Protocol 2: In Vivo Systemic Administration of PAMAM Formulations
This protocol provides a general framework for intravenous delivery in a mouse model.[4] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
Materials:
-
PAMAM-payload conjugate, sterile and endotoxin-free
-
Sterile 0.9% saline solution
-
Mouse model (e.g., BALB/c mice)
-
Insulin syringes (29-31 gauge)
-
Warming lamp or pad
Procedure:
-
Formulation Preparation:
-
Prepare the PAMAM-payload conjugate at the desired concentration in sterile saline. For dendriplexes, complexes should be formed as described in Protocol 1 using sterile, endotoxin-free reagents and allowed to incubate for 30 minutes before injection.
-
The final injection volume is typically 100-200 µL for a mouse.
-
-
Animal Preparation:
-
Place the mouse under a warming lamp for 5-10 minutes to dilate the lateral tail veins, which facilitates injection.
-
Properly restrain the mouse using an appropriate restraining device.
-
-
Intravenous Injection:
-
Disinfect the tail with an alcohol wipe.
-
Carefully insert the needle into one of the lateral tail veins, with the bevel facing up.
-
Slowly inject the 100-200 µL of the formulation. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein and must be repositioned.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., lethargy, respiratory distress).
-
Continue to monitor the animal's health (weight, behavior, food/water intake) for the duration of the experiment.
-
-
Endpoint Analysis:
-
At predetermined time points (e.g., 24h, 48h, 7 days), euthanize the animals according to approved protocols.
-
Harvest organs of interest (e.g., tumor, liver, spleen, brain).
-
Analyze payload delivery and efficacy (e.g., via qPCR, HPLC, IHC, or IVIS imaging) and assess toxicity (e.g., via H&E staining of tissues, serum biochemistry).
-
References
- 1. Recent Advances in Preclinical Research Using PAMAM Dendrimers for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAMAM dendrimer based targeted nano-carrier for bio-imaging and therapeutic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated and non-activated PAMAM dendrimers for gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vivo Applications of Dendrimers: A Step toward the Future of Nanoparticle-Mediated Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mixed-Surface Polyamidoamine Dendrimer for In Vitro and In Vivo Delivery of Large Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Third Generation PAMAM Dendrimer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug-based nano-delivery strategy to improve the antitumor ability of carboplatin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pro-2-PAM therapy for central and peripheral cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Propamidine Isethionate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propamidine isethionate, an aromatic diamidine, is recognized for its antiseptic and amoebicidal properties. It is a primary therapeutic agent in the treatment of Acanthamoeba keratitis.[1][2] For researchers in drug development and cellular biology, understanding its effects on mammalian cells is crucial for evaluating its therapeutic index and potential cytotoxicity. These application notes provide a comprehensive protocol for assessing the in vitro effects of propamidine isethionate on mammalian cell cultures.
The following protocols and data have been synthesized from studies evaluating propamidine isethionate's efficacy and toxicity, particularly in ophthalmic research. While its primary application is against protozoa, its interaction with mammalian cells is a critical aspect of its safety profile.
Data Presentation
The following tables summarize the effective concentrations of propamidine isethionate against Acanthamoeba species and its cytotoxic effects on mammalian cells as reported in the literature.
Table 1: Amoebicidal Activity of Propamidine Isethionate
| Acanthamoeba Species | Effective Concentration (µg/mL) | Reference |
| A. castellanii | > 1,000 | [1] |
| A. polyphaga | > 250 | [1] |
| A. hatchetti | > 31.25 | [1] |
Table 2: Cytotoxicity of Propamidine Isethionate in Mammalian Cell Lines
| Cell Line/Tissue | Observation | Concentration (µg/mL) | Reference |
| Rabbit Corneal Epithelial and Endothelial Cells | Relatively nontoxic with short-term contact | Not specified | [1] |
| Rabbit Corneal Epithelial and Endothelial Cells | More toxic than pentamidine at effective amoebicidal concentrations | Not specified | [1] |
| Human Keratocytes | Time- and concentration-dependent toxicity | Not specified | |
| Human Keratocytes | More harmful than chlorhexidine with prolonged exposure | Not specified |
Experimental Protocols
This section details a generalized protocol for determining the cytotoxic effects of propamidine isethionate on a selected mammalian cell line.
Materials
-
Propamidine isethionate powder
-
Sterile, deionized water or phosphate-buffered saline (PBS) for stock solution
-
Selected mammalian cell line (e.g., human corneal epithelial cells, HeLa, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well and 6-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Sterile cell culture consumables (pipettes, flasks, etc.)
-
Incubator (37°C, 5% CO₂)
Protocol 1: Preparation of Propamidine Isethionate Stock Solution
-
Calculate the required amount of propamidine isethionate powder to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Under sterile conditions, dissolve the powder in an appropriate solvent (e.g., sterile deionized water or PBS).
-
Ensure complete dissolution. The solution can be gently warmed or vortexed if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Cell Seeding and Treatment
-
Culture the selected mammalian cell line to approximately 80% confluency.
-
Harvest the cells using standard trypsinization procedures.
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability with trypan blue.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare a series of dilutions of the propamidine isethionate stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of propamidine isethionate. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells in complete medium).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
Protocol 3: Assessment of Cell Viability (MTT Assay)
-
At the end of each incubation period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilizer) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Visualizations
Mechanism of Action
The precise signaling pathway for propamidine isethionate-induced cytotoxicity in mammalian cells is not well-defined in the available literature. Its primary mechanism is attributed to its interaction with DNA and interference with cellular metabolic processes in protozoa. In mammalian cells, at high concentrations, it is presumed to cause cell membrane damage and subsequent cell death.
Experimental Workflow
The following diagram illustrates the logical workflow for assessing the in vitro cytotoxicity of propamidine isethionate.
Caption: Experimental workflow for cytotoxicity assessment of Propamidine Isethionate.
References
- 1. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of a trial of combined propamidine isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyamidoamine (PAMAM) Dendrimers in Targeted Drug Delivery
A Note on Terminology: Initial searches for "Pro-pam" in the context of targeted drug delivery did not yield specific results. It is hypothesized that the intended subject may be Polyamidoamine (PAMAM) dendrimers, a well-established and extensively researched platform for this application. The following application notes and protocols are therefore based on PAMAM dendrimers as a representative and highly relevant example.
Introduction
Polyamidoamine (PAMAM) dendrimers are a class of precisely synthesized, highly branched, and monodisperse macromolecules.[1][2] Their unique architecture, characterized by a central core, repeating branching units, and a high density of surface functional groups, makes them exceptional candidates for targeted drug delivery.[1][3][4] The interior cavities can encapsulate hydrophobic drugs, enhancing their solubility, while the surface can be functionalized with targeting ligands, imaging agents, and therapeutic molecules.[4][5] This multi-functionality allows for the development of sophisticated nanocarriers that can selectively deliver therapeutic payloads to diseased cells, thereby increasing efficacy and reducing off-target side effects.[3][6]
These notes provide an overview of the applications of PAMAM dendrimers in targeted drug delivery, focusing on cancer therapy, along with detailed protocols for their conjugation and evaluation.
Applications in Targeted Drug Delivery
PAMAM dendrimers have demonstrated significant potential in various targeted therapeutic applications:
-
Targeted Cancer Therapy: By conjugating ligands such as folic acid, antibodies, or peptides to their surface, PAMAM dendrimers can target receptors that are overexpressed on cancer cells.[3][6] This active targeting strategy enhances the accumulation of cytotoxic drugs within the tumor, improving therapeutic outcomes.[4] For example, doxorubicin and paclitaxel have been successfully delivered using functionalized PAMAM dendrimers.[4]
-
Gene Delivery: The cationic surface of PAMAM dendrimers allows for the electrostatic complexation with negatively charged nucleic acids like siRNA and plasmids.[3] This forms "dendriplexes" that protect the genetic material from degradation and facilitate its entry into cells, making them effective non-viral vectors for gene therapy.[2][3]
-
Brain-Targeted Delivery: Specific surface modifications can enable PAMAM dendrimers to cross the blood-brain barrier, offering a promising strategy for delivering therapeutics for neurological disorders such as gliomas.[5]
-
Bioimaging: The conjugation of imaging agents, such as fluorescein isothiocyanate (FITC) or gadolinium chelates, allows for the real-time tracking of the dendrimer-drug conjugate's biodistribution and target site accumulation.[7][8][9]
Data Presentation: Physicochemical and Biological Properties
The properties of PAMAM dendrimers are highly dependent on their generation (G), which dictates their size, molecular weight, and the number of surface functional groups.
Table 1: Physicochemical Properties of Amine-Terminated PAMAM Dendrimers
| Generation | Molecular Weight ( g/mol ) | Diameter (Å) | Surface Amine Groups |
|---|---|---|---|
| G4 | 14,214 | 45 | 64 |
| G5 | 28,825 | 54 | 128 |
| G6 | 58,048 | 67 | 256 |
| G7 | 116,493 | 81 | 512 |
Data is theoretical and can vary based on synthesis.
Table 2: In Vitro Cytotoxicity of Unmodified PAMAM Dendrimers
| Cell Line | Dendrimer Generation | Assay | EC50 (µM) | Exposure Time (h) |
|---|---|---|---|---|
| HaCaT (Dermal) | G4 | MTT | ~150 | 24 |
| HaCaT (Dermal) | G5 | MTT | ~50 | 24 |
| HaCaT (Dermal) | G6 | MTT | ~25 | 24 |
| SW480 (Colon) | G4 | MTT | ~100 | 24 |
| SW480 (Colon) | G5 | MTT | ~20 | 24 |
| SW480 (Colon) | G6 | MTT | ~10 | 24 |
Note: Cytotoxicity is generation-dependent, with higher generations exhibiting greater toxicity due to the increased number of cationic surface groups.[10][11][12] Surface modification (e.g., PEGylation) is a common strategy to mitigate this toxicity.
Table 3: Biodistribution of PAMAM Dendrimer Conjugates in Mice
| Conjugate | Time Point | Organ with Highest Uptake (% Injected Dose/g) | Reference |
|---|---|---|---|
| G5-Gd-BnDOTA | 96 h | Liver (~25%) | [7] |
| FITC-CMCht/PAMAM | 72 h | Liver, Kidney, Lung | [8] |
| G4.5-Risperidone | 90 min | Brain (significant increase vs. free drug) |
| PAMAM-conjugated Magnetic Nanoparticles | Not Specified | Lower uptake in lung, less aggregation in liver, higher uptake in brain and testis compared to unconjugated nanoparticles. |[13] |
Experimental Protocols
Protocol 1: Conjugation of a Targeting Ligand (Folic Acid) and a Drug (Doxorubicin) to G5 PAMAM Dendrimer
This protocol describes a general method for sequentially conjugating folic acid (a targeting ligand) and doxorubicin (a chemotherapeutic drug) to a G5 amine-terminated PAMAM dendrimer.
Materials:
-
G5 PAMAM Dendrimer
-
Folic Acid (FA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
-
Anhydrous sodium sulfate
-
Reaction vials, magnetic stirrer, filtration apparatus
Methodology:
-
Activation of Folic Acid: a. Dissolve Folic Acid, NHS, and DCC/EDC in a 1:1.2:1.2 molar ratio in anhydrous DMSO. b. Stir the reaction mixture in the dark at room temperature for 12-24 hours to form FA-NHS ester. c. Filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Conjugation of Activated Folic Acid to PAMAM: a. Dissolve G5 PAMAM dendrimer in DMSO. b. Add the FA-NHS solution to the dendrimer solution at a desired molar ratio (e.g., 5:1 FA:Dendrimer). c. Stir the reaction at room temperature for 24 hours in the dark.
-
Conjugation of Doxorubicin: a. Dissolve DOX and a slight molar excess of TEA in DMSO. b. Add the DOX solution to the FA-PAMAM conjugate solution. A linker (e.g., a pH-sensitive hydrazone linker) can be incorporated for controlled release. c. Stir the reaction for another 24-48 hours at room temperature in the dark.
-
Purification of the Conjugate: a. Dialyze the final reaction mixture against a 1:1 mixture of DMSO/water for 24 hours, followed by extensive dialysis against deionized water for 48 hours, changing the water frequently. b. Lyophilize the purified solution to obtain the G5-FA-DOX conjugate as a powder.
-
Characterization: a. Confirm conjugation using ¹H NMR and FTIR spectroscopy. b. Determine the amount of conjugated FA and DOX using UV-Vis spectroscopy. c. Analyze the size and zeta potential of the conjugate using Dynamic Light Scattering (DLS).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol evaluates the cytotoxicity of the PAMAM-drug conjugate against a cancer cell line (e.g., MCF-7, a breast cancer line).
Materials:
-
MCF-7 cells
-
PAMAM-drug conjugate
-
Free drug (for comparison)
-
Unmodified PAMAM dendrimer (as a control)
-
DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Methodology:
-
Cell Seeding: a. Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the PAMAM-drug conjugate, free drug, and unmodified dendrimer in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the prepared solutions to the respective wells. Include untreated cells as a control. c. Incubate the plate for 24, 48, or 72 hours.[14]
-
MTT Assay: a. After the incubation period, remove the treatment medium and add 50 µL of MTT solution to each well.[14] b. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals. c. Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control cells. c. Plot cell viability against concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations: Signaling Pathways and Workflows
Targeted Drug Delivery and Cellular Uptake Workflow
The following diagram illustrates the general workflow for targeted delivery of a drug using a functionalized PAMAM dendrimer, leading to cellular uptake via receptor-mediated endocytosis.
Caption: Workflow of PAMAM dendrimer-based targeted drug delivery.
Signaling Pathway for PAMAM-Induced Apoptosis
Cationic PAMAM dendrimers can induce apoptosis, particularly at higher concentrations or in sensitive cell lines. This is often mediated through the generation of Reactive Oxygen Species (ROS) and mitochondrial stress.
References
- 1. Poly(amido amine) dendrimers in oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted nanosystems: Advances in targeted dendrimers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and long-term biodistribution studies of a PAMAM dendrimer G5–Gd-BnDOTA conjugate for lymphatic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro mammalian cytotoxicological study of PAMAM dendrimers - towards quantitative structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. Biodistribution of PAMAM dendrimer conjugated magnetic nanoparticles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Pro-PAM (Pralidoxime) as an Antidote for Organophosphate Poisoning
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organophosphorus (OP) compounds are a class of chemicals used extensively as pesticides and in chemical warfare as nerve agents (e.g., Sarin, Soman).[1][2] Their high toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][3] Inhibition of AChE leads to an accumulation of ACh at nerve synapses, resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[1][2][4] This crisis manifests as a range of symptoms, from hypersecretions and muscle fasciculations to respiratory failure and death.[4][5]
Pralidoxime (2-pyridinium aldoxime methyl chloride), also known as 2-PAM or Pro-PAM, is an oxime-class drug and a key component of the therapeutic regimen for OP poisoning.[6] It functions as a cholinesterase reactivator, aiming to reverse the phosphorylation of AChE and restore its normal function.[6][7][8] These notes provide detailed data, protocols, and mechanistic insights into the application of this compound as an antidote.
Mechanism of Action
The primary mechanism of OP toxicity is the phosphorylation of a serine hydroxyl group at the active site of AChE, forming a stable covalent bond that inactivates the enzyme.[1][2] This inactivation is initially reversible but can become permanent through a process called "aging," which involves the dealkylation of the phosphorylated enzyme.[1][6] The rate of aging varies depending on the specific OP compound.[6]
This compound acts as a strong nucleophile.[1] Its oxime group displaces the organophosphate moiety from the serine residue of the inhibited AChE, thereby reactivating the enzyme.[8][9] This allows for the normal breakdown of acetylcholine to resume, alleviating the symptoms of cholinergic overstimulation, particularly the nicotinic effects such as muscle weakness and respiratory paralysis.[8] It is crucial to administer this compound before aging occurs for it to be effective.[1][2]
Pharmacology and Pharmacokinetics
This compound is a quaternary ammonium oxime, which limits its ability to cross the blood-brain barrier; therefore, its primary action is in the peripheral nervous system.[6][10] It is administered intravenously (preferred) or intramuscularly.[6][11] The short half-life of this compound necessitates continuous infusion to maintain therapeutic plasma concentrations.[7][12]
Table 1: Pharmacokinetic Properties of Pralidoxime
| Parameter | Value | Reference(s) |
|---|---|---|
| Therapeutic Plasma Conc. | > 4 µg/mL | [7][12][13][14] |
| Half-life (t½) | 74-77 minutes | [7][12] |
| Route of Administration | Intravenous (IV), Intramuscular (IM) | [6][11] |
| Metabolism | Not significantly metabolized | [6] |
| Elimination | Primarily renal excretion (urine and feces) | [6] |
| Blood-Brain Barrier | Does not readily cross |[6][10] |
Clinical Application and Protocols
The administration of this compound is a critical part of a broader treatment strategy that includes decontamination, supportive care (especially airway management), and concurrent administration of atropine and benzodiazepines.[1] Atropine is used to counteract the muscarinic effects of ACh excess, while this compound addresses the nicotinic effects, particularly respiratory muscle weakness.[5][8] Benzodiazepines are used to manage seizures.[1][15]
Initial Management
-
Decontamination: Immediately remove contaminated clothing and wash the patient's skin thoroughly with soap and water to prevent further absorption.[7][12] Healthcare providers must use appropriate personal protective equipment (PPE).[7][12]
-
Supportive Care: Airway control and oxygenation are paramount.[1] Early endotracheal intubation may be required in severe cases.[7]
-
Atropine Administration: Administer atropine to block muscarinic effects.[7][11] The dose is titrated until signs of atropinization (e.g., drying of pulmonary secretions) are achieved.[11]
Pralidoxime Dosing Protocols
Treatment is most effective when initiated as soon as possible after exposure, ideally within 36-48 hours.[6][11][12] Continuous IV infusion is preferred over intermittent bolus dosing to maintain stable therapeutic plasma levels.[7][13]
Table 2: Clinical Dosing Protocol for Pralidoxime (Adults)
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference(s) |
|---|---|---|---|
| Loading Dose | 1-2 g infused slowly over 15-30 minutes. | 600 mg (mild symptoms) up to 1800 mg (3x 600 mg in rapid succession for severe symptoms). | [7][11][16] |
| Maintenance Dose | Continuous infusion of 400-600 mg/hour. | If symptoms persist, the 1800 mg series may be repeated after 1 hour. | [7][11][12] |
| Duration | At least 24-48 hours or until clinical improvement and atropine are no longer required. | N/A |[7] |
Table 3: Clinical Dosing Protocol for Pralidoxime (Pediatrics)
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference(s) |
|---|---|---|---|
| Loading Dose | 20-50 mg/kg (not to exceed 2 g) infused over 15-30 minutes. | <40 kg: 15 mg/kg. >40 kg: 600 mg. | [7][12][16][17] |
| Maintenance Dose | Continuous infusion of 10-20 mg/kg/hour. | Dose may be repeated up to 3 times if symptoms persist. | [7][12][16] |
| Duration | At least 24-48 hours or until clinical improvement. | N/A |[7] |
Experimental Protocols
Evaluating the efficacy of new oxime candidates or studying the kinetics of AChE reactivation requires robust in vitro assays. The following protocol is a generalized method based on the Ellman assay for measuring cholinesterase activity.
In Vitro AChE Reactivation Assay
Objective: To determine the reactivation rate of OP-inhibited acetylcholinesterase by this compound or other oximes.
Materials:
-
Purified Acetylcholinesterase (e.g., from human erythrocytes)
-
Organophosphate inhibitor (e.g., Paraoxon)
-
This compound (or test oxime)
-
Acetylthiocholine (ASCh) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Protocol Steps:
-
Enzyme Preparation: Prepare a stock solution of AChE in phosphate buffer.
-
Inhibition Step: Incubate a known concentration of AChE with the organophosphate inhibitor for a specific duration (e.g., 20-30 minutes) to achieve >95% inhibition.
-
Reactivation Step:
-
Add the test oxime (this compound) at various concentrations to the inhibited enzyme solution.
-
Initiate the reactivation by incubating the mixture at a controlled temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Activity Measurement:
-
To each aliquot, add the substrate (ASCh) and the chromogen (DTNB).
-
AChE activity is measured spectrophotometrically by monitoring the increase in absorbance at 412 nm, which results from the reaction of thiocholine (a product of ASCh hydrolysis) with DTNB.
-
-
Controls:
-
Positive Control: Uninhibited AChE + ASCh + DTNB (represents 100% activity).
-
Negative Control: Inhibited AChE + ASCh + DTNB (represents baseline/0% reactivation).
-
-
Data Analysis:
-
Calculate the percentage of reactivation at each time point and for each oxime concentration relative to the positive control.
-
Determine kinetic parameters such as the reactivation rate constant (k_r) and the dissociation constant (K_D) by fitting the data to appropriate models.[18]
-
Sample Experimental Data
The efficacy of oximes can vary significantly depending on the chemical structure of the inhibiting organophosphate. Research continues to focus on developing novel oximes with broader and more potent reactivation capabilities.
Table 4: In Vitro Reactivation of OP-Inhibited Human Recombinant AChE (%) by Pralidoxime (2-PAM) and an Experimental Analog (Oxime 4) [18]
| Inhibiting Agent | Reactivator (10 µM) | % Reactivation (after 15 min) |
|---|---|---|
| NEMP | 2-PAM | ~25% |
| NEMP | Oxime 4 (C3 fluorinated) | ~70% |
| NIMP | 2-PAM | ~20% |
| NIMP | Oxime 4 (C3 fluorinated) | ~50% |
| NEDPA | 2-PAM | ~10% |
| NEDPA | Oxime 4 (C3 fluorinated) | ~30% |
| Paraoxon (POX) | 2-PAM | ~25% |
| Paraoxon (POX) | Oxime 4 (C3 fluorinated) | ~50% |
Data are approximated from graphical representations in the source publication for illustrative purposes.[18]
Efficacy and Considerations
Despite its established role, the clinical efficacy of this compound has been a subject of controversy.[2][12] Some randomized controlled trials have failed to show a significant benefit in terms of mortality or need for ventilation, with one study noting a non-significant increase in deaths in the pralidoxime group.[7][19]
Factors influencing efficacy include:
-
Type of Organophosphate: this compound is reportedly more effective against diethyl OPs than dimethyl OPs.[19] Its efficacy against certain nerve agents like soman is very low due to rapid aging.[8]
-
Time to Treatment: The delay between poisoning and administration of the antidote is critical. Little is accomplished if this compound is given more than 36-48 hours after exposure ceases.[11][12]
-
Dose: Sub-therapeutic dosing may be a reason for apparent lack of efficacy.[13] Studies using higher, continuous doses have shown more promising results, such as reduced atropine requirements and shorter ventilation durations.[7]
-
Severity of Poisoning: In cases of massive overdose, even high doses of this compound may be insufficient to reactivate enough enzyme to be clinically effective.[20]
Given these complexities, the decision to use this compound and the specific dosing regimen should be guided by the clinical status of the patient, the suspected type of organophosphate, and the time elapsed since exposure.[15]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. drugs.com [drugs.com]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. brieflands.com [brieflands.com]
- 16. Protopam, 2PAM Antidote (pralidoxime) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. Pralidoxime (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pralidoxime in Acute Organophosphorus Insecticide Poisoning—A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijccm.org [ijccm.org]
Enhancing CRISPR-Cas9 Gene Editing Efficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 technology has revolutionized the field of genome engineering, offering unprecedented precision in modifying genetic material. However, achieving high editing efficiency remains a critical challenge. This document provides detailed application notes and protocols for two key strategies to enhance CRISPR-Cas9 editing efficiency: the use of engineered Cas9 variants with expanded Protospacer Adjacent Motif (PAM) compatibility and the application of small molecules to modulate DNA repair pathways.
Section 1: Engineered Cas9 Variants with Altered PAM Specificity
The targeting scope of the commonly used Streptococcus pyogenes Cas9 (SpCas9) is limited by its strict requirement for an NGG PAM sequence adjacent to the target site. This constraint can make it challenging to target specific genomic loci. To overcome this limitation, several engineered Cas9 variants have been developed with altered or relaxed PAM specificities, thereby expanding the range of targetable genomic sites.
Data Presentation: Comparison of Engineered Cas9 Variants
The following table summarizes the PAM recognition sequences and reported editing efficiencies of notable engineered Cas9 variants compared to wild-type SpCas9.
| Cas9 Variant | Recognized PAM Sequence(s) | Relative Editing Efficiency (Compared to SpCas9 at NGG) | Key Advantages |
| SpCas9 (Wild-Type) | NGG | 100% (at NGG) | Well-characterized |
| xCas9 | NG, GAA, GAT | Comparable at NGG; 4.5-fold higher at NGT, 2.1-fold at NGC, 5.2-fold at GAA/GAT[1] | Broad PAM compatibility, high DNA specificity[2][3][4][5][6] |
| Cas9-NG | NGN | Robust editing at NGN sites[7] | Significantly expands targeting range |
| SpG | NGN | Robust editing at NGN sites[7] | Broader targeting than SpCas9 |
| SpRY | NNN (NRN > NYN) | Can target nearly any PAM sequence | Near-PAMless targeting |
Experimental Protocol: Gene Editing in Mammalian Cells Using xCas9
This protocol provides a general framework for using the xCas9 variant for gene editing in mammalian cells.
1. gRNA Design and Cloning: a. Design a 20-nucleotide guide RNA (gRNA) targeting your genomic locus of interest. Ensure the target site is adjacent to an NG, GAA, or GAT PAM. b. Synthesize and clone the gRNA sequence into a suitable expression vector, such as pX458 (Addgene #48138), which co-expresses the Cas9 variant and a fluorescent marker for selection.[8]
2. Cell Culture and Transfection: a. Culture mammalian cells (e.g., HEK293T, HeLa) in the appropriate medium to ~70-80% confluency in a 6-well plate. b. Transfect the cells with the xCas9-gRNA expression plasmid using a suitable method (e.g., lipofection or electroporation). For plasmid transfection, use 2.5 µg of total plasmid DNA per well.[9] c. For Ribonucleoprotein (RNP) delivery, pre-complex purified xCas9 protein with the synthetic gRNA and deliver via electroporation.[10][11][12]
3. Post-Transfection and Cell Sorting: a. 48 hours post-transfection, if using a fluorescent reporter, harvest the cells and sort for the fluorescent-positive population using fluorescence-activated cell sorting (FACS). b. Plate the sorted cells at a low density to allow for the growth of single-cell colonies.
4. Analysis of Editing Efficiency: a. After 7-10 days, pick individual colonies and expand them. b. Extract genomic DNA from a portion of the cells from each colony. c. Amplify the target genomic region by PCR. d. Analyze the PCR products for the presence of insertions or deletions (indels) using methods such as Tracking of Indels by Decomposition (TIDE) analysis or Sanger sequencing.[2][4][13][14][15]
5. Off-Target Analysis (Recommended): a. To assess the specificity of your engineered Cas9 variant and gRNA combination, perform off-target analysis using a method like GUIDE-seq.[16][17][18][19][20]
Visualization: Engineered Cas9 Workflow
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. scispace.com [scispace.com]
- 3. Cytosolic and Nuclear Delivery of CRISPR/Cas9-ribonucleoprotein for Gene Editing Using Arginine Functionalized Gold Nanoparticles [bio-protocol.org]
- 4. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER | Springer Nature Experiments [experiments.springernature.com]
- 5. Evolved Cas9 variants with broad PAM compatibility and high DNA specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. youtube.com [youtube.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. CRISPR/Cas9 delivery methods [takarabio.com]
- 12. CRISPR-Cas9 Protein for Genome Editing—Getting Started Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER [protocols.io]
- 14. Easy quantification of template-directed CRISPR/Cas9 editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defining genome-wide CRISPR–Cas genome-editing nuclease activity with GUIDE-seq | Springer Nature Experiments [experiments.springernature.com]
- 17. bioconductor.unipi.it [bioconductor.unipi.it]
- 18. vedtopkar.com [vedtopkar.com]
- 19. GUIDEseq: a bioconductor package to analyze GUIDE-Seq datasets for CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
Pro-pam: Dosage and Administration in Animal Models
Application Notes and Protocols for Researchers
Introduction
"Pro-pam" is an investigational compound with potential therapeutic applications in organophosphate poisoning. This document provides a comprehensive overview of the dosage and administration of this compound in various animal models, based on available preclinical data. It is intended to serve as a foundational resource for researchers and scientists in the fields of toxicology, pharmacology, and drug development. The primary mechanism of action of this compound is the reactivation of cholinesterase, an enzyme critical for the normal functioning of the neuromuscular junction, which is inhibited by organophosphate compounds.[1][2][3]
Disclaimer
This document is for informational purposes only and does not constitute medical or veterinary advice. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
Data Presentation
Table 1: this compound Dosage in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Therapeutic Effect | Reference |
| Mouse (ICR Swiss Albino) | Intraperitoneal (IP) | 25-100 mg/kg | Protection against carbaryl poisoning | [4] |
| Rat (Sprague-Dawley) | Intramuscular (IM) | 50 mg/kg | Investigated for brain penetration and neuroprotection | [5] |
| Rat | Intramedullary | Not specified | Survival and reactivation of brain cholinesterase after poisoning | [6] |
| Guinea Pig | Intramuscular (IM) | 24-32 mg/kg | Blocked sarin- or VX-induced seizures | [1] |
Table 2: this compound Dosage in Larger Animal Models
| Animal Model | Route of Administration | Dosage Regimen | Therapeutic Effect | Reference |
| Buffalo Calves | Intramuscular (IM) | 25 mg/kg followed by 22 mg/kg at 8-hour intervals | Treatment of organophosphate toxicity | [7] |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Route of Administration | T½ (Elimination Half-life) | Vd (Volume of Distribution) | CL (Total Body Clearance) | Reference |
| Buffalo Calves | Intramuscular (IM) | 3.14-3.19 h | 0.83-1.01 L/kg | 184.9-252.1 ml/(kg h) | [7] |
| Rat | Intramuscular (IM) | ~5 hours (for a novel oxime derivative) | Not specified | Not specified | [5] |
| Rat | Intramedullary | 1.52 h (in brain) | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Mouse Model of Carbaryl Poisoning
This protocol is adapted from a study evaluating the role of pralidoxime (2-PAM), a related compound, in a mouse model of lethal carbaryl poisoning.[4]
1. Animals:
-
Female ICR Swiss Albino mice, weighing 25-30 g.
-
Acclimate animals to the laboratory for at least one week prior to the experiment.
-
House animals in standard conditions with ad libitum access to food and water.
2. Materials:
-
This compound (dissolved in sterile normal saline)
-
Carbaryl (LD50 dose, administered subcutaneously)
-
Atropine (optional, as a co-treatment)
-
Syringes and needles for subcutaneous and intraperitoneal injections.
3. Procedure:
-
Induce poisoning by administering an LD50 dose of carbaryl subcutaneously.
-
Ten minutes post-poisoning, administer this compound via intraperitoneal injection at doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg.
-
A control group should receive normal saline.
-
If using atropine as a co-treatment, administer it intraperitoneally at a constant dose (e.g., 4 mg/kg).
-
Monitor the animals for 24 hours.
4. Endpoint:
-
The primary endpoint is survival at 24 hours.
-
Record and compare fatality rates between treatment groups.
Protocol 2: Assessment of this compound Pharmacokinetics in Rats
This protocol is a general guideline for pharmacokinetic studies in rats, based on common practices.[5][8]
1. Animals:
-
Male or female Sprague-Dawley rats (9-10 weeks of age, 250-300g).
2. Materials:
-
This compound (formulated for the desired route of administration)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA microcuvettes)
-
Equipment for the chosen route of administration (e.g., IM, IV, PO).
3. Procedure:
-
Administer a single dose of this compound via the desired route (e.g., 50 mg/kg IM).
-
Collect blood samples at multiple time points (e.g., 0, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr, 12 hr, 18 hr, and 24 hr) via an appropriate method (e.g., cardiac puncture upon euthanasia).
-
For brain penetration studies, harvest whole brains at selected time points.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Homogenize brain tissue for analysis.
4. Analysis:
-
Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS).
-
Calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance.
Mandatory Visualization
Signaling Pathway of this compound in Organophosphate Poisoning
References
- 1. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Protopam (Pralidoxime Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Pralidoxime (Protopam) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 4. Pralidoxime in carbaryl poisoning: an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the therapeutic effect of 2-pyridine aldoxime methiodide (2-PAM) in mammals following organophosphorus compound-poisoning (report III): distribution and antidotal effect of 2-PAM in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intramuscular kinetics and dosage regimens for pralidoxime in buffalo calves (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for High-Throughput Screening of Pro-pam Analogs as Acetylcholinesterase Reactivators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, pose a significant threat to human health.[1][2] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis characterized by symptoms such as muscle spasms, seizures, respiratory distress, and potentially death.[2][3]
The standard treatment for OP poisoning includes the administration of an anticholinergic agent like atropine and an AChE reactivator.[3] Pralidoxime (2-PAM), a pyridinium oxime, is a widely used AChE reactivator.[3][4] Its mechanism of action involves a nucleophilic attack by the oxime group on the phosphorus atom of the OP-AChE conjugate, which cleaves the covalent bond and restores the enzyme's function.[1][5] "Pro-pam" is a term that can refer to pralidoxime (2-PAM) itself or its prodrugs, such as pro-2-PAM, which are designed to have better blood-brain barrier permeability.[6][7]
The development of more effective and broad-spectrum AChE reactivators is an ongoing area of research. High-throughput screening (HTS) plays a crucial role in identifying novel this compound analogs with improved potency and pharmacokinetic properties. These application notes provide detailed protocols for two common HTS assays for screening this compound analogs: a colorimetric assay using Ellman's reagent and a fluorescence-based assay using Amplex Red.
Mechanism of Action: AChE Inhibition and Reactivation
The core principle behind screening for this compound analogs is their ability to reverse the inhibition of acetylcholinesterase by organophosphorus compounds. This process can be visualized as a two-step event: the initial inhibition of the enzyme and the subsequent reactivation by an oxime.
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound analogs.
High-Throughput Screening Workflow
A typical HTS workflow for identifying and characterizing novel this compound analogs involves a series of steps, from primary screening of a large compound library to more detailed characterization of the hits.
Caption: General workflow for high-throughput screening of this compound analogs.
Data Presentation: Quantitative Analysis of this compound Analogs
The efficacy of this compound analogs is typically quantified by their ability to reactivate OP-inhibited AChE. This is often expressed as the percentage of reactivation at a given concentration or as a reactivation rate constant. The following tables summarize representative data for Pralidoxime (2-PAM) and some of its analogs. It is important to note that the reactivation efficacy is highly dependent on the specific organophosphate inhibitor used.
Table 1: Reactivation of Organophosphate-Inhibited Rat Brain AChE by Pralidoxime (2-PAM)
| Organophosphate Inhibitor | 2-PAM Concentration (M) | % Reactivation |
| Paraoxon | 10⁻³ | > 50%[7][8] |
| Paraoxon | 10⁻⁵ | < 10%[7][8] |
| Chlorpyrifos | 10⁻³ | ~ 40%[7][8] |
| Chlorpyrifos | 10⁻⁵ | < 10%[7][8] |
| Sarin | 10⁻³ | > 60%[7][8] |
| Sarin | 10⁻⁵ | < 10%[7][8] |
| VX | 10⁻³ | > 60%[7][8] |
| VX | 10⁻⁵ | < 10%[7][8] |
| Soman | 10⁻³ | < 10%[9] |
| Tabun | 10⁻³ | < 10%[9] |
| Cyclosarin | 10⁻³ | < 10%[9] |
Data synthesized from in vitro studies using rat brain homogenate.[7][8]
Table 2: In Vitro Reactivation of Human Recombinant AChE (hrAChE) Inhibited by OP Surrogates with Halogenated 2-PAM Analogs
| Compound | Inhibitor: NEMP | Inhibitor: NIMP | Inhibitor: NEDPA | Inhibitor: POX |
| 2-PAM | 10.6 ± 1.2 | 23.3 ± 1.5 | 32.7 ± 1.8 | 15.6 ± 0.9 |
| 3-F-2-PAM | 24.3 ± 1.5 | 33.1 ± 1.9 | 43.1 ± 2.2 | 25.4 ± 1.3 |
| 3-Cl-2-PAM | 22.1 ± 1.3 | 30.5 ± 1.7 | 40.2 ± 2.0 | 23.1 ± 1.1 |
| 3-Br-2-PAM | 25.6 ± 1.6 | 35.2 ± 2.1 | 45.3 ± 2.4 | 26.8 ± 1.4 |
| 5-F-2-PAM | 12.3 ± 0.8 | 25.1 ± 1.4 | 35.2 ± 1.9 | 17.2 ± 0.8 |
| 5-Cl-2-PAM | 11.8 ± 0.7 | 24.5 ± 1.3 | 34.1 ± 1.8 | 16.5 ± 0.7 |
| 5-Br-2-PAM | 13.1 ± 0.9 | 26.3 ± 1.5 | 36.4 ± 2.0 | 18.1 ± 0.9 |
% Reactivation at 100 µM oxime concentration after 15 minutes. Data from a 2024 study.[10] NEMP: O-ethyl O-(4-nitrophenyl) methylphosphonate; NIMP: O-isopropyl O-(4-nitrophenyl) methylphosphonate; NEDPA: O-ethyl O-(4-nitrophenyl) N,N-dimethylphosphoramidate; POX: Paraoxon.
Experimental Protocols
Protocol 1: Colorimetric HTS Assay for AChE Reactivation using Ellman's Method
This protocol is adapted for a 96-well microplate format and is based on the widely used Ellman's assay.
Principle: AChE activity is measured by the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. In the reactivation assay, inhibited AChE is incubated with the test compounds, and the restored enzyme activity is measured.
Materials and Reagents:
-
Human recombinant AChE
-
Organophosphate inhibitor (e.g., paraoxon)
-
Pralidoxime (2-PAM) as a positive control
-
This compound analog library
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
10 mM DTNB in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) in deionized water
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader with absorbance measurement capability at 412 nm
Procedure:
-
Enzyme Inhibition:
-
Prepare a working solution of AChE in phosphate buffer.
-
Incubate the AChE solution with the organophosphate inhibitor (e.g., paraoxon) for a sufficient time (e.g., 30 minutes) to achieve >95% inhibition. This is the "Inhibited AChE" stock.
-
-
Assay Plate Preparation:
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the appropriate control or test compound solution to the wells:
-
Blank: 10 µL of phosphate buffer.
-
Negative Control (100% Inhibition): 10 µL of solvent control (e.g., DMSO).
-
Positive Control (Reactivation): 10 µL of 2-PAM solution at a known effective concentration.
-
Test Wells: 10 µL of this compound analog solution.
-
-
Add 10 µL of the "Inhibited AChE" stock to all wells except the blank. To the blank wells, add 10 µL of phosphate buffer.
-
Add 10 µL of 10 mM DTNB solution to all wells.
-
-
Reactivation Incubation:
-
Mix the plate gently and incubate for a defined period (e.g., 10-30 minutes) at 25°C to allow for reactivation of the enzyme by the test compounds and the positive control.
-
-
Initiate Reaction and Measurement:
-
To start the enzymatic reaction, add 10 µL of 14 mM ATCI solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt) for each well.
-
The percentage of reactivation can be calculated using the following formula: % Reactivation = [(V_sample - V_inhibited) / (V_uninhibited - V_inhibited)] * 100 (Where V_uninhibited is the rate of uninhibited enzyme, which should be determined separately).
-
Protocol 2: Fluorescence-Based HTS Assay for AChE Reactivation using Amplex Red
This protocol offers higher sensitivity compared to the colorimetric assay and is well-suited for HTS.[3]
Principle: This assay uses acetylcholine as the substrate. AChE hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the non-fluorescent Amplex Red reagent to produce the highly fluorescent resorufin, which has an excitation maximum of ~571 nm and an emission maximum of ~585 nm.[3] The rate of fluorescence increase is proportional to the AChE activity.
Materials and Reagents:
-
Human recombinant AChE
-
Organophosphate inhibitor (e.g., paraoxon)
-
Pralidoxime (2-PAM) as a positive control
-
This compound analog library
-
50 mM Tris buffer, pH 8.0
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Acetylcholine chloride
-
96- or 384-well black, flat-bottom microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence microplate reader
Procedure:
-
Enzyme Inhibition:
-
Prepare a working solution of AChE in Tris buffer.
-
Incubate the AChE with the organophosphate inhibitor to achieve >95% inhibition. This is the "Inhibited AChE" stock.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 10-50 nL) of test compounds and controls (2-PAM, solvent) into the wells of a microplate using an acoustic dispenser or pin tool.
-
Add 2 µL of the "Inhibited AChE" stock to each well containing the compounds.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the enzyme and compounds are mixed.
-
-
Reactivation Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for reactivation.
-
-
Initiate Reaction and Measurement:
-
Prepare a "Substrate/Detection Mix" containing acetylcholine, Amplex Red, HRP, and choline oxidase in Tris buffer.
-
Add 2 µL of the "Substrate/Detection Mix" to all wells to start the reaction.
-
Centrifuge the plate briefly.
-
Place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Ex/Em = 571/585 nm) over time (kinetic read).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percent reactivation as described in the colorimetric assay protocol, using the reaction rates.
-
Conclusion
The high-throughput screening assays described provide robust and scalable methods for the discovery and characterization of novel this compound analogs as potential antidotes for organophosphate poisoning. The choice between the colorimetric Ellman's assay and the fluorescence-based Amplex Red assay will depend on the available instrumentation, desired sensitivity, and the size of the compound library to be screened. Careful data analysis and follow-up studies are essential to identify promising lead compounds for further development. The provided protocols and workflow diagrams offer a comprehensive guide for researchers entering this critical area of drug discovery.
References
- 1. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, evaluation and structure-activity relationship studies of the AChE reactivators against organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. pubs.acs.org [pubs.acs.org]
Analytical techniques for quantifying Pro-pam in biological samples
Disclaimer
The following application notes and protocols are provided for a hypothetical compound termed "Pro-pam." Due to the lack of specific information available for a compound with this exact name, the methodologies and data presented are based on established analytical techniques for similar small molecule drugs, such as benzodiazepines, in biological matrices. These protocols should be considered as templates and would require specific validation for any new chemical entity.
Application Notes: Quantification of this compound in Human Plasma
Introduction
The accurate quantification of drug candidates and their metabolites in biological samples is a critical aspect of preclinical and clinical drug development. These application notes describe two robust and widely used analytical methods for the quantification of this compound in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for quantitative bioanalysis. ELISA provides a high-throughput and cost-effective alternative, often used for screening purposes.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the LC-MS/MS and ELISA methods for the quantification of this compound in human plasma.
Table 1: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy | 95.2 - 104.5% |
| Precision (CV%) | < 10% |
| Recovery | > 90% |
| Matrix Effect | Minimal |
Table 2: ELISA Method Performance
| Parameter | Result |
| Linearity Range | 1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 90.1 - 108.2% |
| Precision (CV%) | < 15% |
| Specificity | High (minimal cross-reactivity) |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., deuterated this compound)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well collection plates
-
Centrifuge
2. Sample Preparation: Protein Precipitation
-
Label a 1.5 mL microcentrifuge tube for each sample, standard, and quality control (QC).
-
Pipette 50 µL of plasma into the corresponding tube.
-
Add 150 µL of internal standard solution (IS in ACN).
-
Vortex each tube for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ion
-
IS: [M+H]+ → fragment ion
-
(Specific mass transitions would need to be determined for the actual compound)
-
4. Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma using ELISA
1. Materials and Reagents
-
This compound specific ELISA kit (containing coated microplate, detection antibody, standards, and buffers)
-
Human plasma (K2EDTA)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
2. ELISA Procedure
-
Prepare standards and samples according to the kit manufacturer's instructions. This may involve a dilution step.
-
Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the HRP-conjugated detection antibody to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
3. Data Analysis
-
Subtract the blank absorbance from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Visualizations
Application Notes and Protocols: A Step-by-Step Guide for Covalent Conjugation of Pro-drugs to Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The conjugation of therapeutic agents to nanoparticles is a rapidly advancing field aimed at enhancing drug delivery, improving bioavailability, and reducing systemic toxicity.[1][2] This guide provides a detailed protocol for the covalent conjugation of a pro-drug, exemplified by Pro-2-PAM, to nanoparticles. Pro-2-PAM is a lipid-permeable pro-drug of Pralidoxime (2-PAM), designed to cross the blood-brain barrier and reactivate acetylcholinesterase (AChE) inhibited by organophosphates.[3][4][5] While the term "Pro-pam" can be ambiguous, potentially also referring to the PI3K/AKT/mTOR (PAM) signaling pathway, this document will focus on the practical application of conjugating a small molecule pro-drug to a nanoparticle carrier system. The principles and protocols outlined herein are broadly applicable to other pro-drugs and small molecules with suitable functional groups.
The most common and versatile method for covalent attachment is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7][8][9] This chemistry facilitates the formation of a stable amide bond between a carboxylic acid group on the nanoparticle surface and a primary amine group on the therapeutic agent, or vice versa.
I. Principle of Conjugation
The conjugation process is typically a two-step reaction. First, the carboxylic acid groups on the nanoparticle surface are activated by EDC in the presence of NHS to form a semi-stable NHS ester. This activated nanoparticle is then reacted with the primary amine group of the pro-drug, resulting in the formation of a covalent amide linkage. The use of NHS stabilizes the reactive intermediate, increasing the efficiency of the conjugation reaction in aqueous solutions.[10]
II. Experimental Protocols
This section provides a detailed methodology for the conjugation of a pro-drug (e.g., Pro-2-PAM, assuming it has a reactive primary amine) to carboxylated nanoparticles.
Materials and Reagents
-
Nanoparticles: Carboxyl-functionalized nanoparticles (e.g., polymeric nanoparticles, silica nanoparticles, or superparamagnetic iron oxide nanoparticles).
-
Pro-drug: Pro-2-PAM or another amine-containing therapeutic agent.
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (sulfo-NHS is recommended for aqueous reactions)
-
-
Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M hydroxylamine, pH 8.5
-
-
Purification: Centrifugal filter units (with appropriate molecular weight cut-off for the nanoparticles) or dialysis tubing.
-
Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the pro-drug if not water-soluble.
-
General Lab Equipment: Vortex mixer, centrifuge, sonicator, pH meter, rotator/shaker.
Protocol 1: Activation of Carboxylated Nanoparticles
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Sonicate the suspension for 5-10 minutes to ensure a homogenous dispersion and break up any aggregates.[11]
-
-
Activation with EDC/NHS:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add EDC to the nanoparticle suspension to a final concentration of 10 mM.
-
Immediately add NHS to the suspension to a final concentration of 25 mM.
-
Vortex the mixture gently and incubate for 30 minutes at room temperature with continuous mixing (e.g., on a rotator).[11][12]
-
-
Washing:
-
After incubation, centrifuge the activated nanoparticles to pellet them. If using centrifugal filters, wash the nanoparticles twice with ice-cold Activation Buffer to remove excess EDC and NHS.[11] This step is crucial to prevent unwanted side reactions.
-
Resuspend the activated nanoparticle pellet in the Coupling Buffer.
-
Protocol 2: Conjugation of Pro-drug to Activated Nanoparticles
-
Pro-drug Preparation:
-
Dissolve the amine-containing pro-drug in the Coupling Buffer. If the pro-drug has poor water solubility, it can be first dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the Coupling Buffer.
-
-
Conjugation Reaction:
-
Add the pro-drug solution to the suspension of activated nanoparticles. A molar excess of the pro-drug relative to the estimated surface carboxyl groups on the nanoparticles is recommended to drive the reaction.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle, continuous mixing.[11]
-
-
Quenching:
-
Add the Quenching Buffer (e.g., Tris-HCl or hydroxylamine) to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS-esters on the nanoparticle surface.
-
Protocol 3: Purification of Pro-drug-Nanoparticle Conjugates
-
Removal of Unreacted Pro-drug:
-
Purify the pro-drug-nanoparticle conjugates from unreacted pro-drug and quenching reagents using either centrifugal filtration or dialysis.
-
Centrifugal Filtration: Wash the nanoparticles multiple times with PBS (pH 7.4).
-
Dialysis: Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24-48 hours with several buffer changes.
-
-
Final Resuspension and Storage:
-
Resuspend the purified nanoparticle conjugates in a suitable buffer for storage (e.g., PBS with a cryoprotectant if freezing).
-
Store the final product at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
III. Characterization of Pro-drug-Nanoparticle Conjugates
Successful conjugation must be confirmed and the resulting nanoparticles characterized for their physicochemical properties.
Confirmation of Conjugation
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of characteristic amide bond peaks.
-
UV-Vis Spectroscopy: If the pro-drug has a unique absorbance peak, the amount of conjugated drug can be quantified.
-
Fluorescence Spectroscopy: If the pro-drug is fluorescent or can be labeled with a fluorescent tag, conjugation can be confirmed and quantified.
Physicochemical Characterization
The following table summarizes key parameters to measure before and after conjugation.
| Parameter | Technique | Bare Nanoparticles (Expected) | Pro-drug Conjugated (Expected Change) | Rationale for Change |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 100 ± 10 nm | Increase (e.g., 110 ± 12 nm) | The addition of the pro-drug molecule to the surface increases the overall size.[11][13] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Minimal change; should remain < 0.3 | A low PDI indicates a homogenous population of nanoparticles. |
| Zeta Potential | Laser Doppler Velocimetry | -30 mV ± 5 mV (for carboxylated NPs) | Shift towards neutral (e.g., -15 mV ± 5 mV) | The negatively charged carboxyl groups are neutralized by the formation of amide bonds.[11] |
| Drug Loading Content (%) | UV-Vis, HPLC, or Mass Spectrometry | N/A | Quantifiable (e.g., 5% w/w) | Measures the amount of pro-drug conjugated per unit mass of the nanoparticle. |
| Conjugation Efficiency (%) | UV-Vis, HPLC, or Mass Spectrometry | N/A | Quantifiable (e.g., 60%) | The percentage of the initial pro-drug that is successfully conjugated to the nanoparticles. |
IV. Visualizations
Experimental Workflow
Caption: Workflow for Pro-drug Conjugation to Nanoparticles.
PAM Signaling Pathway
As "this compound" could be misinterpreted, the following diagram illustrates the PI3K/AKT/mTOR (PAM) signaling pathway, a critical regulator of cell growth and survival, which is often a target in drug development.[14]
Caption: Simplified PI3K/AKT/mTOR (PAM) Signaling Pathway.
References
- 1. Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 3. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanopartz All About EDC Chemistry with Gold Nanoparticles [nanopartz.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01119H [pubs.rsc.org]
- 10. Cross-reactivities in conjugation reactions involving iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Development and Characterization of an Antibody-Labeled Super-Paramagnetic Iron Oxide Contrast Agent Targeting Prostate Cancer Cells for Magnetic Resonance Imaging | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Pro-pam solubility issues in aqueous solutions
Technical Support Center: Pro-pam Solubility
Disclaimer: "this compound" is not a recognized pharmaceutical compound. This guide is based on established principles for overcoming solubility challenges with poorly water-soluble, weakly basic compounds and is intended for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS). Why is this happening?
A1: This is a common phenomenon known as antisolvent precipitation.[1] this compound is likely highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions.[2] When the DMSO stock is diluted into the buffer, the solvent polarity changes dramatically, causing the this compound molecules to crash out of the now predominantly aqueous solution.[1] To mitigate this, always add the organic stock solution dropwise into the larger volume of the vigorously stirring aqueous buffer, rather than the other way around.[3]
Q2: What is the most critical factor influencing the aqueous solubility of this compound?
A2: For a weakly basic compound like this compound, pH is one of the most critical factors. Weakly basic drugs are more soluble in acidic conditions (pH < pKa) where they become ionized (protonated).[4][5] In neutral or basic solutions (pH > pKa), they are in their neutral, less soluble form.[6] Therefore, adjusting the pH of your aqueous solution to be more acidic can significantly enhance this compound's solubility.[7]
Q3: I'm seeing precipitation in my this compound solution after it has been sitting for a few hours, even though it was clear initially. What could be the cause?
A3: This could be due to several factors. You may have created a supersaturated, thermodynamically unstable solution that is crashing out over time.[8] Temperature fluctuations can also be a cause, as solubility is often temperature-dependent.[3] Another possibility is that the compound is degrading into less soluble byproducts.[3] Finally, if you are using a non-equilibrium (kinetic) solubility method, you may be observing the conversion to a more stable, less soluble crystalline form over time.[8]
Q4: Can I use co-solvents other than DMSO to improve this compound solubility?
Q5: What are cyclodextrins, and can they help with this compound's solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex."[16][17] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent water solubility.[14] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used.[15]
Troubleshooting Guides
Issue 1: Immediate Precipitation During Dilution
If you observe immediate precipitation when adding your this compound DMSO stock to an aqueous buffer, follow this workflow.
Caption: Troubleshooting workflow for immediate precipitation.
Quantitative Data Summaries
Table 1: Effect of pH on this compound Aqueous Solubility
This table illustrates the significant impact of pH on the solubility of this compound, a hypothetical weakly basic compound with an estimated pKa of 7.5. As the pH decreases, the solubility increases dramatically.
| pH of Aqueous Buffer | This compound Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 8.0 | 0.8 | 0.4x |
| 7.4 | 2.1 | 1.0x |
| 6.8 | 15.5 | 7.4x |
| 6.0 | 135.2 | 64.4x |
| 5.0 | >1000 | >476x |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
This table shows how different water-miscible co-solvents can enhance the solubility of this compound in a neutral buffer.
| Co-solvent System | Co-solvent % (v/v) | This compound Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| PBS (Control) | 0% | 2.1 | 1.0x |
| Ethanol | 5% | 12.4 | 5.9x |
| Ethanol | 10% | 45.1 | 21.5x |
| Propylene Glycol | 5% | 18.9 | 9.0x |
| PEG 400 | 5% | 33.6 | 16.0x |
| DMSO | 1% | 8.8 | 4.2x |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
This protocol outlines a method to determine the thermodynamic solubility of this compound at various pH values.[1]
Materials:
-
This compound (solid powder)
-
A series of aqueous buffers (e.g., citrate, phosphate) ranging from pH 4.0 to 8.0
-
2 mL screw-cap vials
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
HPLC-UV or LC-MS system for quantification
Methodology:
-
Add an excess amount of solid this compound powder to 1 mL of each pH buffer in separate vials. The goal is to have undissolved solid remaining at the end to ensure saturation.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the samples for 24-48 hours to allow the solution to reach equilibrium.[1]
-
After equilibration, let the vials stand for 1 hour to allow excess solid to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility (µg/mL) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Kinetic Solubility Assay via Turbidimetry
This is a high-throughput method to quickly assess the solubility of this compound when transitioning from a DMSO stock to an aqueous buffer.[18]
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Clear 96-well plate
-
Plate reader capable of measuring absorbance (turbidity) at ~620 nm
Methodology:
-
In the 96-well plate, prepare serial dilutions of the aqueous buffer.
-
Add a small, fixed volume of the this compound DMSO stock solution to each well (e.g., add 2 µL of 10 mM stock to 198 µL of buffer to get a final concentration of 100 µM).
-
Include a blank control (buffer + DMSO, no compound).
-
Mix the plate by shaking for 2 minutes.
-
Allow the plate to incubate at room temperature for 1-2 hours.
-
Measure the absorbance (optical density) of each well at 620 nm. An increase in absorbance indicates light scattering due to compound precipitation.
-
The kinetic solubility limit is defined as the highest concentration at which the absorbance is not significantly higher than the blank control.
Visualizations
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin encapsulates this compound, increasing its solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. scielo.br [scielo.br]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. creative-bioarray.com [creative-bioarray.com]
CRISPR Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support center for reducing off-target effects in CRISPR-Cas9 gene editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to off-target activity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR-Cas9 gene editing?
Off-target effects refer to the unintended cleavage or modification of genomic DNA at sites other than the intended on-target site.[1][2] These unintended alterations can arise because the Cas9 nuclease, guided by the single-guide RNA (sgRNA), may tolerate some mismatches between the sgRNA and the DNA sequence, leading to binding and cleavage at unintended locations.[3][4] This can result in unwanted mutations, chromosomal rearrangements, and other genomic instabilities, which are significant concerns, especially for therapeutic applications.
Q2: What is the role of the Protospacer Adjacent Motif (PAM) in off-target effects?
The Protospacer Adjacent Motif (PAM) is a short DNA sequence (typically 2-6 base pairs) that is adjacent to the target sequence and is essential for Cas9 nuclease recognition and binding.[1][5][6] The most commonly used Cas9 nuclease, Streptococcus pyogenes Cas9 (SpCas9), recognizes a 5'-NGG-3' PAM sequence.[1][4] While the PAM sequence itself is critical for initial binding, off-target sites often have a canonical PAM but differ in the protospacer sequence.[4] However, some studies have shown that SpCas9 can also recognize non-canonical PAM sequences (e.g., NAG, NGA), which can contribute to off-target activity.[4] The choice of Cas9 variant with a more specific PAM recognition site can help to reduce off-target effects.[1]
Q3: How can I predict potential off-target sites for my sgRNA?
Several computational tools and algorithms are available to predict potential off-target sites in silico.[3][7][8][9] These tools work by searching a reference genome for sequences that are similar to the intended target sequence, allowing for a certain number of mismatches. Some popular tools include CRISPR-Net, MOFF, and integrated Genome-Wide Off-target cleavage Search (iGWOS) platforms.[7][10] It is important to note that while these tools are valuable for sgRNA design, they may not capture all off-target events, and experimental validation is crucial.[3]
Q4: What are the main strategies to reduce off-target effects?
There are several key strategies that can be employed to minimize off-target effects:
-
Optimized sgRNA Design: Carefully designing the sgRNA to have minimal homology to other genomic regions is a critical first step.[11][12] This includes selecting target sequences with the fewest potential off-target sites as predicted by computational tools and considering the GC content of the sgRNA.[13][14]
-
Engineered Cas9 Variants: Using high-fidelity Cas9 variants that have been engineered to have reduced non-specific DNA contacts can significantly decrease off-target cleavage while maintaining on-target activity.[15][16][17]
-
Modified sgRNAs: Truncating the sgRNA by 2-3 nucleotides at the 5' end or adding two guanine nucleotides at the 5' end (5'-GGX20) can enhance specificity.[18][19] Chemical modifications to the sgRNA backbone have also been shown to reduce off-target effects.[18]
-
Delivery Method: The method of delivering the CRISPR components into the cell can impact off-target activity. Delivering the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex leads to transient activity and is rapidly cleared from the cell, reducing the time available for off-target cleavage compared to plasmid-based delivery.[3][20][[“]]
-
Choice of Cas9 Ortholog: Using Cas9 orthologs from different bacterial species with different PAM requirements (e.g., Staphylococcus aureus Cas9, SaCas9, which recognizes 5'-NNGRRT-3') can increase specificity by reducing the number of potential binding sites in the genome.[1]
Troubleshooting Guides
Issue: High off-target cleavage detected by sequencing.
If you have experimentally confirmed high levels of off-target mutations, follow these troubleshooting steps:
Step 1: Re-evaluate your sgRNA design.
-
Action: Use multiple in silico off-target prediction tools to analyze your current sgRNA.[7][10]
-
Rationale: Different algorithms may identify different potential off-target sites. A consensus approach can provide a more comprehensive prediction.
-
Recommendation: If your current sgRNA has many predicted off-target sites with few mismatches, redesign a new sgRNA for a different target sequence within the same gene that has a better off-target profile.
Step 2: Switch to a high-fidelity Cas9 variant.
-
Action: Replace your wild-type Cas9 with a high-fidelity variant such as SpCas9-HF1, eSpCas9, or HypaCas9.[1][3][15]
-
Rationale: These engineered proteins have a reduced affinity for mismatched DNA, thereby decreasing cleavage at off-target sites.[15]
-
See Table 1 for a comparison of high-fidelity Cas9 variants.
Table 1: Comparison of High-Fidelity SpCas9 Variants
| Cas9 Variant | Reported Off-Target Reduction | On-Target Activity Compared to Wild-Type SpCas9 | Reference |
| SpCas9-HF1 | Undetectable for most sgRNAs | Comparable with >85% of sgRNAs | [15] |
| eSpCas9 | 94.1% reduction in off-target sites | Not dramatically reduced | [3] |
| HypaCas9 | Higher on-target and lower off-target than eSpCas9 and SpCas9-HF1 | Higher than eSpCas9 and SpCas9-HF1 | [3] |
| evoCas9 | 98.7% reduction in off-target sites | Not dramatically reduced | [3] |
Step 3: Optimize the delivery method.
-
Action: If you are using plasmid-based delivery, switch to delivering the CRISPR components as a pre-complexed ribonucleoprotein (RNP).[3][20]
-
Rationale: RNP delivery results in transient expression of the Cas9/sgRNA complex, which is quickly degraded by the cell. This limits the time window for off-target activity. Plasmid delivery can lead to prolonged expression, increasing the chances of off-target events.[3][22]
Step 4: Consider sgRNA modifications.
-
Action: Synthesize your sgRNA with a truncation of 2-3 nucleotides at the 5' end or add two guanine nucleotides to the 5' end.[18][19]
-
Rationale: These modifications can destabilize the binding of the Cas9/sgRNA complex to off-target sites with mismatches, thereby increasing specificity.[18]
Experimental Protocols
Protocol 1: Ribonucleoprotein (RNP) Delivery of CRISPR-Cas9
This protocol describes the general steps for delivering pre-assembled Cas9 RNP complexes into cultured cells via electroporation.
Materials:
-
High-fidelity Cas9 nuclease
-
Synthetic sgRNA
-
Nuclease-free duplex buffer
-
Electroporation buffer
-
Target cells
-
Electroporator and cuvettes
Procedure:
-
Resuspend the synthetic sgRNA in nuclease-free duplex buffer to a final concentration of 100 µM.
-
In a sterile microcentrifuge tube, combine the Cas9 protein and the sgRNA at a 1:1.2 molar ratio. Mix gently by pipetting.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
-
While the RNP is forming, prepare your target cells for electroporation according to your standard protocol. Resuspend the cells in the appropriate electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the cell/RNP mixture to an electroporation cuvette.
-
Electroporate the cells using the optimized settings for your cell type.
-
Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete growth medium.
-
Incubate the cells and assess editing efficiency and off-target effects at the desired time point (e.g., 48-72 hours post-electroporation).
Protocol 2: Experimental Validation of Off-Target Effects using GUIDE-seq
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing) is a method to identify the sites of double-strand breaks (DSBs) induced by CRISPR-Cas9 in living cells.
Key Steps:
-
Introduce CRISPR components and double-stranded oligodeoxynucleotides (dsODNs): Co-transfect the target cells with the Cas9 and sgRNA expression plasmids (or RNP) along with a short, biotinylated dsODN tag.
-
DSB and dsODN integration: When the Cas9 nuclease creates a DSB, the dsODN tag can be integrated into the break site through the non-homologous end joining (NHEJ) repair pathway.
-
Genomic DNA extraction and fragmentation: After a period of incubation, extract the genomic DNA and shear it into smaller fragments.
-
Enrichment of tagged fragments: Use streptavidin beads to pull down the biotinylated DNA fragments that have the integrated dsODN tag.
-
Library preparation and sequencing: Prepare a sequencing library from the enriched fragments and perform next-generation sequencing.
-
Data analysis: Align the sequencing reads to a reference genome. The integration sites of the dsODN tag will reveal the locations of both on-target and off-target DSBs.[3][23]
Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idtdna.com [idtdna.com]
- 7. researchgate.net [researchgate.net]
- 8. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 10. Using traditional machine learning and deep learning methods for on- and off-target prediction in CRISPR/Cas9: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 15. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 17. Guide-specific loss of efficiency and off-target reduction with Cas9 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. consensus.app [consensus.app]
- 22. Challenges in delivery systems for CRISPR-based genome editing and opportunities of nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pro-pam synthesis yield and purity
Technical Support Center: Pro-pam Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to help optimize the yield and purity of this compound through troubleshooting guides and frequently asked questions. For the purposes of this guide, "this compound" refers to N-(3,4-dichlorophenyl)propanamide, a widely used herbicide also known as Propanil.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound?
A1: The standard industrial synthesis of this compound is a two-step process. First, 1,2-dichlorobenzene is nitrated to form 1,2-dichloro-4-nitrobenzene. This intermediate is then hydrogenated to produce 3,4-dichloroaniline. The final step is the acylation of 3,4-dichloroaniline with propanoyl chloride to yield this compound (N-(3,4-dichlorophenyl)propanamide).[1]
Q2: My this compound synthesis is resulting in a brown, impure product instead of white crystals. What is the likely cause?
A2: A brown coloration in the final product often indicates the presence of impurities, which could be residual starting materials or byproducts from side reactions. In the acylation step, ensure that the 3,4-dichloroaniline is of high purity. The reaction should be carried out under controlled temperature conditions to minimize side reactions.[2] Inadequate purification, such as incomplete crystallization or solvent extraction, can also lead to discolored products.
Q3: What is the role of an acid scavenger in the acylation step of this compound synthesis?
A3: An acid scavenger, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct during the acylation of 3,4-dichloroaniline with propanoyl chloride.[2] By removing the HCl, the scavenger drives the reaction to completion and prevents unwanted side reactions that can be catalyzed by the acidic conditions.
Q4: Can I use a different solvent for the acylation reaction?
A4: While organic solvents like toluene or dichloromethane are typically recommended for the acylation step, other non-protic organic solvents can be used.[2] However, changing the solvent may require re-optimization of the reaction temperature and time. It is crucial to ensure that the chosen solvent is inert to the reactants and products and allows for efficient heat transfer.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound synthesis.
Issue 1: Low Final Product Yield
Low yield can be attributed to several factors throughout the synthesis process. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Acylation Reaction | Increase reaction time or temperature moderately. Ensure an appropriate amount of acid scavenger is used. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Loss of Product During Purification | Optimize the crystallization process by adjusting solvent ratios and cooling rates. | Perform a recrystallization study with varying solvent systems to maximize recovery. |
| Degradation of Starting Material | Use high-purity 3,4-dichloroaniline and fresh propanoyl chloride. | Verify the purity of starting materials via Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy before starting the reaction. |
Issue 2: High Levels of Impurities in the Final Product
The purity of this compound is critical for its intended application. The following table provides guidance on identifying and mitigating common impurities.
| Impurity Identity | Potential Source | Mitigation Strategy |
| Unreacted 3,4-dichloroaniline | Insufficient propanoyl chloride or short reaction time. | Use a slight excess of propanoyl chloride (1.1-1.2 equivalents) and ensure the reaction goes to completion. |
| Diacylated Byproduct | Excess propanoyl chloride or high reaction temperatures. | Control the stoichiometry of the reactants carefully and maintain the recommended reaction temperature. |
| Residual Solvents | Inadequate drying of the final product. | Dry the product under a vacuum at a controlled temperature until a constant weight is achieved. |
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 | 4 | 75 | 98.5 |
| 40 | 3 | 88 | 99.1 |
| 60 | 2 | 92 | 97.2 |
| 80 | 1.5 | 91 | 94.6 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation
-
In a clean, dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g of 3,4-dichloroaniline in 100 mL of toluene.
-
Add 1.1 equivalents of triethylamine to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 1.1 equivalents of propanoyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for this compound synthesis issues.
References
Troubleshooting Pro-pam instability in long-term storage
Welcome to the technical support center for Pro-pam, a lyophilized monoclonal antibody therapeutic. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My reconstituted this compound solution shows visible particulates. What is the likely cause?
A1: Visible particulates in reconstituted this compound are often a sign of protein aggregation.[1] Aggregation can be caused by several factors during long-term storage, including exposure to elevated temperatures, repeated freeze-thaw cycles, and improper reconstitution techniques.[1][2][3] The lyophilization process itself, if not optimized, can also predispose the protein to aggregation upon reconstitution.[4][5] We recommend analyzing the sample using Size Exclusion Chromatography (SEC-HPLC) to confirm the presence of high molecular weight species.
Q2: I've observed a decrease in the biological activity of this compound after six months of storage at -20°C. Why might this be happening?
A2: A loss of biological activity, even when stored at -20°C, can be due to several factors. Repeated freeze-thaw cycles are a primary cause of protein denaturation and activity loss.[6][7] Additionally, the formulation buffer's pH can shift during freezing, which may lead to conformational changes and aggregation.[3] It is also possible that the protein is undergoing subtle degradation, such as oxidation, which may not be immediately obvious as a physical change. For long-term storage, -80°C is generally recommended to minimize enzymatic activity and degradation.[6]
Q3: Can I store reconstituted this compound at 4°C? If so, for how long?
A3: Reconstituted this compound can be stored at 4°C for short periods, typically ranging from a single day to a few weeks, without significant loss of activity.[2][8] However, for any storage beyond a few weeks, it is highly recommended to aliquot the reconstituted solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles and potential microbial growth.[2][9]
Q4: What are the ideal storage conditions for lyophilized this compound?
A4: For maximal long-term stability, lyophilized this compound should be stored at -80°C.[6] It is also crucial to protect the lyophilized cake from moisture and light.[10] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation, which can compromise the stability of the product.[10]
Troubleshooting Guides
Issue: Higher than expected aggregation levels in long-term stability samples.
This guide will help you systematically investigate the root cause of this compound aggregation during long-term storage.
Step 1: Confirm Aggregation
-
Action: Analyze the sample using Size Exclusion Chromatography (SEC-HPLC).
-
Expected Result: A single, sharp peak corresponding to the monomeric form of this compound.
-
Troubleshooting: The presence of earlier eluting peaks indicates the formation of dimers, trimers, or larger aggregates.
Step 2: Review Storage and Handling Procedures
-
Action: Verify the temperature logs for the storage freezer to ensure no significant temperature excursions have occurred.
-
Action: Confirm that the samples have not been subjected to repeated freeze-thaw cycles.[6]
-
Troubleshooting: If temperature fluctuations are noted, this is a likely contributor to aggregation. Implement a more robust temperature monitoring system. If multiple freeze-thaw cycles have occurred, this is a probable cause. Ensure all users are following the single-use aliquot protocol.
Step 3: Evaluate the Formulation
-
Action: Re-evaluate the formulation buffer composition. The pH and presence of excipients like stabilizers (e.g., sugars such as trehalose or sucrose) are critical for preventing denaturation and aggregation.[6]
-
Troubleshooting: If the formulation lacks appropriate stabilizers, consider reformulating to include cryoprotectants.
Quantitative Data Summary
The following table summarizes the stability of this compound under various long-term storage conditions.
| Storage Condition | Timepoint | Purity by SEC-HPLC (% Monomer) | Potency (% Relative Activity) |
| -80°C | 12 Months | 99.5% | 98% |
| 24 Months | 99.2% | 97% | |
| -20°C | 12 Months | 97.1% | 92% |
| 24 Months | 94.5% | 85% | |
| 4°C | 1 Month | 99.0% | 96% |
| 3 Months | 96.8% | 88% |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in a this compound sample.
Methodology:
-
Sample Preparation: Reconstitute lyophilized this compound to a final concentration of 1 mg/mL with sterile water. Allow the vial to sit at room temperature for 15 minutes, then gently swirl to dissolve. Do not shake.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 2: SDS-PAGE for Fragmentation Analysis
Objective: To qualitatively assess the presence of this compound fragments.
Methodology:
-
Sample Preparation: Prepare this compound samples at a concentration of 1 mg/mL. For non-reducing conditions, mix the sample with a non-reducing sample buffer. For reducing conditions, add a reducing agent like dithiothreitol (DTT) to the sample buffer and heat at 95°C for 5 minutes.
-
Gel: Use a precast 4-20% Tris-Glycine polyacrylamide gel.
-
Running Buffer: Tris-Glycine-SDS running buffer.
-
Loading: Load 10 µg of this compound per lane. Include a molecular weight marker.
-
Electrophoresis: Run the gel at 150V until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Examine the gel for bands corresponding to the intact this compound and any lower molecular weight fragments.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for troubleshooting instability.
Caption: Logical troubleshooting guide for this compound instability.
References
- 1. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Quality control issues in the analysis of lyophilized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genextgenomics.com [genextgenomics.com]
- 7. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 8. biocompare.com [biocompare.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
Technical Support Center: Strategies to Improve Pro-pam Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve the bioavailability of Pro-pam (pro-2-PAM), a pro-drug of Pralidoxime (2-PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (pro-2-PAM) and why is improving its bioavailability important?
A1: this compound, or pro-2-PAM, is a more lipid-soluble pro-drug of Pralidoxime (2-PAM). 2-PAM is an essential antidote for organophosphate poisoning, but its effectiveness is limited by its inability to cross the blood-brain barrier (BBB) due to its quaternary ammonium structure. This prevents it from reactivating acetylcholinesterase (AChE) in the central nervous system (CNS), a critical site of organophosphate toxicity. Pro-2-PAM, a dihydropyridine derivative of 2-PAM, is designed to be more lipophilic, allowing it to penetrate the BBB. Once in the brain, it is oxidized to the active 2-PAM, enabling it to counteract the effects of organophosphate poisoning in the CNS.[1] Therefore, strategies to improve the bioavailability of pro-2-PAM are focused on enhancing its delivery to and across the BBB.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The two primary strategies to improve the bioavailability of this compound, specifically its concentration in the brain, are:
-
Chemical Modification (Pro-drug approach): This involves the synthesis of the dihydropyridine pro-drug of 2-PAM (pro-2-PAM). This modification increases its lipophilicity, facilitating passive diffusion across the blood-brain barrier.[2]
-
Advanced Formulation (Nanotechnology approach): This strategy focuses on encapsulating 2-PAM within a nano-delivery system designed to cross the BBB. An example is the scL-2PAM nanocomplex, which utilizes transferrin receptor-mediated transcytosis to transport 2-PAM into the brain.[]
Troubleshooting Guides
Pro-2-PAM Synthesis (Hantzsch Dihydropyridine Synthesis)
Q: I am having trouble with the synthesis of pro-2-PAM. What are some common issues and how can I troubleshoot them?
A: The synthesis of 1,4-dihydropyridines, such as pro-2-PAM, often follows the Hantzsch synthesis. Here are some common problems and potential solutions:
-
Low Yields:
-
Reaction Time and Temperature: The classical Hantzsch synthesis can require long reaction times and high temperatures.[4] Consider using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields.[5]
-
Catalyst: While the reaction can be performed without a catalyst, using a mild acid catalyst like p-toluenesulfonic acid (PTSA) can improve yields.[6]
-
Solvent: The choice of solvent can impact the reaction. While ethanol is classic, reactions in aqueous micelles have shown excellent yields.[6] For some variations, solvent-free conditions with a solid support like bentonite clay can be effective.[5]
-
-
Side Reactions/Impure Product:
-
Oxidation of Dihydropyridine: 1,4-dihydropyridines can be sensitive to oxidation, which converts them back to the pyridine form (in this case, 2-PAM). This is a desired step in vivo in the brain but should be avoided during synthesis and storage. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
Purification: Purification can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method.[4] Flash column chromatography may also be necessary for high purity.
-
-
Poor Solubility of Reactants:
-
If reactants have poor solubility in the chosen solvent, consider gentle heating or sonication to aid dissolution before initiating the reaction.
-
scL-2PAM Nanocomplex Formulation
Q: My scL-2PAM nanocomplex formulation is showing poor encapsulation efficiency and instability. What can I do?
A: Formulating liposomal nanocomplexes can be complex. Here are some common issues and troubleshooting tips based on general liposome formulation principles:[][7][8]
-
Low Encapsulation Efficiency:
-
Drug Solubility: For hydrophilic drugs like 2-PAM, encapsulation in the aqueous core is key. Ensure the drug is fully dissolved in the aqueous phase before encapsulation.
-
Lipid Composition: The choice of lipids is crucial. For the scL-2PAM formulation, a 1:1 molar ratio of DOTAP and DOPE has been used.[] Varying the lipid composition can affect encapsulation.
-
Hydration Conditions: The temperature during hydration of the lipid film should be above the phase transition temperature (Tm) of the lipids to ensure proper vesicle formation.
-
-
Particle Aggregation and Fusion (Physical Instability):
-
Surface Charge: Incorporating charged lipids can increase electrostatic repulsion between liposomes, preventing aggregation. The scL-2PAM formulation has a positive zeta potential, which helps maintain stability.[7]
-
Storage Conditions: Store liposomal formulations at an appropriate temperature (usually refrigerated) and avoid freezing unless a cryoprotectant is used, as freeze-thaw cycles can disrupt the vesicles.[7]
-
Lipid Oxidation (Chemical Instability): If using unsaturated lipids, they can be prone to oxidation.[] To mitigate this, handle lipids under an inert atmosphere, use antioxidants, and store them properly.
-
-
Difficulty in Scaling Up:
-
Methods like thin-film hydration followed by sonication or extrusion can be difficult to scale. The ethanol injection method is often more scalable.[9] For larger-scale production, controlling parameters like injection rate and mixing speed is critical to maintain consistent particle size and encapsulation efficiency.
-
Data Presentation
Table 1: Comparative Efficacy of 2-PAM and Pro-2-PAM in Guinea Pigs Exposed to DFP [10]
| Treatment Group | AChE Activity in Frontal Cortex (% of control) at 1.5h post-DFP | Survival Rate (%) at 24h post-DFP | Seizure Activity at 24h |
| DFP + 2-PAM | ~25% | 63% | Continuous |
| DFP + Pro-2-PAM | >50% | Not specified, but seizures eliminated | Eliminated |
Table 2: Pharmacokinetic Parameters of Novel Oximes Compared to 2-PAM in Rats (Intramuscular Administration) [11]
| Compound | Plasma Half-life (t½) | Brain Penetration |
| 2-PAM | < 2 hours | Poor |
| Oxime 20 (Novel Lipophilic Oxime) | ~ 5 hours | Demonstrated |
Experimental Protocols
Synthesis of Pro-2-PAM (Illustrative Hantzsch Dihydropyridine Synthesis)
This protocol is a general illustration of the Hantzsch synthesis and should be adapted based on specific literature for pro-2-PAM.
Materials:
-
Aldehyde (e.g., formaldehyde or a precursor)
-
β-ketoester (e.g., ethyl acetoacetate), 2 equivalents
-
Nitrogen source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.[4]
Preparation of scL-2PAM Nanocomplex (Ethanol Injection Method)
This protocol is based on the published method for scL-2PAM formulation.[][7]
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Pralidoxime (2-PAM)
-
Ethanol, absolute
-
LAL (Limulus Amebocyte Lysate) grade water
-
Recombinant anti-transferrin receptor single-chain antibody (TfRscFv) - for targeting
Procedure:
-
Liposome Preparation (Ethanol Injection): a. Dissolve DOTAP and DOPE in a 1:1 molar ratio in absolute ethanol. b. Dissolve 2-PAM in absolute ethanol. c. Mix the lipid solution and the 2-PAM solution. d. Rapidly inject the ethanolic lipid/2-PAM solution into a stirred aqueous phase (LAL water) pre-warmed to 65°C.[7] e. This process leads to the spontaneous formation of liposomes encapsulating 2-PAM (Lip-2PAM).
-
Formation of the Full scL-2PAM Nanocomplex: a. To the Lip-2PAM suspension, add the targeting moiety (recombinant TfRscFv). b. Mix gently by inversion. The antibody will self-assemble onto the surface of the liposomes.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Measure the encapsulation efficiency by separating the unencapsulated 2-PAM from the nanocomplexes using a method like centrifugal filtration, followed by quantification of the encapsulated drug.[7]
Quantification of Pro-2-PAM and 2-PAM in Biological Matrices (LC-MS/MS)
This is a general protocol that can be adapted for the specific analytes.
Materials:
-
Plasma or brain homogenate samples
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: a. To a known volume of plasma or brain homogenate, add the internal standard. b. Precipitate the proteins by adding a sufficient volume of ice-cold methanol or acetonitrile. c. Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube for analysis.[13]
-
LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the analytes using a suitable gradient elution on a reverse-phase column. c. Detect and quantify the parent ion and a specific fragment ion for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode.[13] d. Construct a calibration curve using standards of known concentrations to quantify the analyte in the samples.
Visualizations
Caption: Pro-drug strategy for delivering 2-PAM to the brain.
Caption: Workflow for the formulation of scL-2PAM nanocomplex.
Caption: General experimental workflow for evaluating this compound bioavailability.
References
- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Issues Associated with Large-Scale Production of Liposomal Formulations - Lyophilization Articles & Reports [lyophilization.boomja.com]
- 8. mdpi.com [mdpi.com]
- 9. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Pro-pam experiment not showing expected results?
Welcome to the technical support center for Pro-pam experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide guidance on experimental protocols. This compound is a novel prodrug designed to be intracellularly converted to its active form, "Pam," which then modulates the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a pharmacologically inactive compound designed to readily cross the cell membrane. Once inside the cell, it is cleaved by intracellular esterases to release the active compound, "Pam."[] Pam is an inhibitor of the upstream kinase MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. This leads to a downstream modulation of cellular processes such as proliferation and survival.
Q2: My cells are not showing any response to this compound treatment. What are the possible reasons?
A2: Lack of cellular response to this compound can stem from several factors:
-
Inefficient Conversion: The target cells may have low expression or activity of the necessary intracellular enzymes to convert this compound to Pam.[2]
-
Drug Instability: this compound may be unstable in your cell culture medium, degrading before it can enter the cells.
-
Cell Line Resistance: The cell line you are using may have intrinsic resistance to the active compound, Pam.
-
Incorrect Dosage: The concentration of this compound used may be too low to generate a sufficient intracellular concentration of active Pam.
Q3: I am observing higher than expected cell death with this compound treatment. What could be the cause?
A3: Unusually high cytotoxicity could be due to:
-
Off-target effects of this compound: The prodrug itself may have unexpected biological activities independent of its conversion to Pam.[3]
-
Toxicity of the leaving group: The molecule cleaved from this compound during its activation could be toxic to the cells.
-
Contamination: The this compound stock solution or the cell culture may be contaminated.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound experiments.
Issue 1: No or low inhibition of ERK1/2 phosphorylation after this compound treatment.
| Possible Cause | Suggested Solution |
| Low intracellular conversion of this compound to Pam | 1. Confirm enzyme activity: Perform an in vitro hydrolysis assay using cell lysates to measure the conversion rate of this compound.[4] 2. Overexpress activating enzyme: If the specific esterase is known, consider transiently overexpressing it in your cells. 3. Use a different cell line: Select a cell line known to have high esterase activity. |
| Rapid efflux of this compound or Pam | 1. Use efflux pump inhibitors: Treat cells with known inhibitors of ABC transporters (e.g., verapamil) to see if the response to this compound is restored. |
| Degradation of this compound in media | 1. Assess stability: Incubate this compound in your cell culture media for various time points and measure its concentration using HPLC. |
| Incorrect concentration of this compound | 1. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal effective concentration. |
Issue 2: High variability in results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell health or density | 1. Standardize cell seeding: Ensure consistent cell numbers and confluency at the time of treatment. 2. Monitor cell viability: Perform a viability assay (e.g., Trypan Blue) before each experiment. |
| Variability in this compound stock solution | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 2. Verify concentration: Confirm the concentration of your stock solution using spectrophotometry or HPLC. |
| Genetic drift in cell lines | 1. Use low passage number cells: Regularly thaw new vials of cells to maintain consistency.[2] |
Experimental Protocols
Protocol 1: In Vitro this compound to Pam Conversion Assay
Objective: To determine the rate of conversion of this compound to its active form, Pam, in cell lysates.
Materials:
-
This compound and Pam analytical standards
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
HPLC system
Methodology:
-
Culture and harvest your target cells.
-
Prepare cell lysates by incubating the cell pellet in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
Incubate a known concentration of this compound with the cell lysate at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the samples by HPLC to quantify the concentrations of this compound and Pam.
-
Calculate the conversion rate based on the disappearance of this compound and the appearance of Pam over time.
Protocol 2: Western Blot for p-ERK1/2 Inhibition
Objective: To assess the effect of this compound treatment on the phosphorylation of ERK1/2.
Materials:
-
This compound
-
Cell culture medium and supplements
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Lyse the cells directly in the wells using lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total-ERK1/2 and a loading control (e.g., GAPDH) to normalize the results.
Data Presentation
Table 1: Example Data from In Vitro Conversion Assay
| Time (minutes) | This compound Concentration (µM) | Pam Concentration (µM) |
| 0 | 10.0 | 0.0 |
| 15 | 8.2 | 1.8 |
| 30 | 6.5 | 3.5 |
| 60 | 4.1 | 5.9 |
| 120 | 1.5 | 8.5 |
Table 2: Example IC50 Values for p-ERK1/2 Inhibition
| Cell Line | Esterase Activity (relative units) | This compound IC50 (µM) | Pam IC50 (µM) |
| Cell Line A | 1.2 | 2.5 | 0.5 |
| Cell Line B | 0.3 | 15.8 | 0.6 |
| Cell Line C | 2.5 | 0.8 | 0.4 |
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Mitigating Plasma-Activated Medium (PAM)-Induced Cytotoxicity in Primary Cells
A Note on Terminology: The term "Pro-pam" in the initial query may have been a typographical error. Our resources suggest two potential interpretations: "pro-2-PAM" (a drug used in organophosphate poisoning) and "Plasma-Activated Medium" (PAM), a solution used in cancer research. Given the context of mitigating cytotoxicity in primary cell experiments, this guide will focus on Plasma-Activated Medium (PAM) , as its cytotoxic effects and the need for mitigation in non-cancerous cells are well-documented in scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is Plasma-Activated Medium (PAM) and why does it cause cytotoxicity in primary cells?
A1: Plasma-Activated Medium (PAM) is a cell culture medium that has been exposed to non-thermal atmospheric pressure plasma. This process generates a variety of reactive oxygen and nitrogen species (RONS), such as hydrogen peroxide (H₂O₂), nitrite (NO₂⁻), and nitrate (NO₃⁻).[1][2] While the intended application of PAM is often to selectively induce apoptosis in cancer cells, these reactive species can also cause oxidative stress and subsequent cytotoxicity in healthy primary cells.[3][4] The mechanism of cell death is often through a spiral apoptotic cascade involving the mitochondrial-nuclear network.[5]
Q2: My primary cells are showing signs of distress (e.g., detachment, morphological changes, reduced viability) after PAM treatment. What are the likely causes?
A2: Distress in primary cells after PAM treatment is most likely due to excessive oxidative stress induced by the RONS in the medium. Several factors can contribute to this:
-
PAM Preparation: The duration of plasma exposure and the power used directly correlate with the concentration of RONS, and consequently, the level of cytotoxicity.[2]
-
Cell Type Sensitivity: Different primary cell types exhibit varying sensitivities to oxidative stress.[3]
-
PAM Concentration: Using undiluted (100%) PAM can be highly cytotoxic to many cell types.[6]
-
Duration of Exposure: Longer incubation times with PAM can lead to increased cell death.[7]
Q3: How can I reduce PAM-induced cytotoxicity in my primary cell cultures?
A3: Several strategies can be employed to mitigate PAM-induced cytotoxicity:
-
Optimize PAM Preparation: Reduce the plasma exposure time or power to generate a "mild PAM" with a lower concentration of RONS.[8]
-
Dilute PAM: Using a lower concentration of PAM (e.g., 50%) can reduce the cytotoxic effect while still allowing for the investigation of its biological effects.[6]
-
Co-treatment with Antioxidants: Supplementing your culture medium with antioxidants, such as N-acetylcysteine (NAC), can help neutralize the excess RONS and protect the cells.
-
Use of Pyruvate-Containing Medium: The presence of pyruvate in the culture medium used to prepare PAM can influence the severity of PAM-triggered cell injury.[5]
Q4: What are the key signaling pathways involved in PAM-induced apoptosis?
A4: PAM-induced apoptosis is often mediated by the intrinsic (mitochondrial) pathway. Key signaling events include:
-
Increased intracellular ROS.[1]
-
Reduction in mitochondrial membrane potential.[1]
-
Downregulation of anti-apoptotic proteins like Bcl-2.[5]
-
Activation of poly(ADP-ribose) polymerase-1 (PARP-1).[5]
-
Release of apoptosis-inducing factor (AIF) from the mitochondria.[5]
-
In some cell types, the MAPK signaling pathway is also involved.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in primary cultures after PAM treatment. | - PAM is too concentrated.- Plasma exposure time was too long during PAM preparation.- The primary cell line is particularly sensitive to oxidative stress. | - Perform a dose-response experiment with different dilutions of PAM to find the optimal concentration.- Reduce the plasma exposure time during PAM preparation.- Co-treat cells with an antioxidant like N-acetylcysteine (NAC). |
| Inconsistent results between experiments. | - Variability in PAM preparation.- Inconsistent cell seeding density.- Mycoplasma or other microbial contamination. | - Standardize the PAM preparation protocol (plasma settings, exposure time, medium volume).- Ensure consistent cell seeding densities across all experiments.- Regularly test for mycoplasma contamination.[10] |
| Cells detach from the culture vessel after PAM treatment. | - Over-trypsinization during passaging, making cells more fragile.- PAM-induced cytotoxicity leading to loss of adhesion. | - Use a lower concentration of trypsin or reduce trypsinization time.- Optimize PAM concentration and exposure time to reduce cytotoxicity. |
| Rapid pH shift in the medium after adding PAM. | - High concentration of acidic species in PAM.- Bacterial or fungal contamination. | - Check the pH of the PAM before adding it to the cells and adjust if necessary.- Visually inspect the culture for signs of contamination and perform sterility tests.[11][12] |
Quantitative Data Summary
Table 1: Effect of PAM Dilution on Primary Cell Viability
| PAM Concentration | Reduction in Metabolic Activity (Fibroblasts) | Reference |
| 100% | 47% | [6] |
| 50% | 18% | [6] |
| 25% | Not specified, but less than 50% | [6] |
Table 2: Key Reactive Species Concentrations in Mild PAM
| Reactive Species | Concentration | Reference |
| Hydrogen Peroxide (H₂O₂) | ~50 µM | [8] |
Experimental Protocols
Protocol 1: Preparation of Plasma-Activated Medium (PAM)
-
Place a specific volume of cell culture medium (e.g., 10 ml) in a sterile petri dish.
-
Expose the medium to a non-thermal dielectric barrier discharge plasma reactor.
-
Adjust the plasma exposure time (e.g., 30, 60, 120, 180 seconds) and voltage to modulate the concentration of RONS.[1]
-
After plasma exposure, allow the PAM to incubate for a set period (e.g., 2 hours) before use.[1]
-
For long-term storage, PAM can be kept at -80°C for at least one week without significant loss of activity.[5]
Protocol 2: Cell Viability Assessment using MTT Assay
-
Seed primary cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PAM (and/or co-treatments with antioxidants) for the desired incubation period (e.g., 24, 48, 72 hours).
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Assessment of Intracellular ROS
-
Culture primary cells in appropriate vessels and treat with PAM as required.
-
After treatment, incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA) for the recommended time and concentration.
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.[1]
Visualizations
Caption: Signaling pathway of PAM-induced apoptosis.
Caption: Experimental workflow for mitigating PAM cytotoxicity.
Caption: Troubleshooting decision tree for PAM experiments.
References
- 1. Non-thermal Plasma-activated Medium Induces Apoptosis of Aspc1 Cells Through the ROS-dependent Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Plasma-activated medium induces ferroptosis by depleting FSP1 in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma-activated medium induces A549 cell injury via a spiral apoptotic cascade involving the mitochondrial-nuclear network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Periodic Exposure of Plasma-Activated Medium Alters Fibroblast Cellular Homoeostasis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytoprotective effects of mild plasma-activated medium against oxidative stress in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma-activated medium induces apoptosis of oral squamous cell carcinoma through the MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. adl.usm.my [adl.usm.my]
- 12. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Improving Pro-pam Binding Specificity
Welcome to the technical support center for Pro-pam, a novel small-molecule inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the binding specificity of this compound to its intended protein targets.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic small molecule designed as a competitive inhibitor for the ATP-binding pocket of the human kinase, Kinase A (KNA). Its primary therapeutic goal is to modulate the KNA signaling pathway. However, due to the conserved nature of ATP-binding sites across the kinome, off-target binding to other kinases, such as Kinase B (KNB), can occur and lead to undesired cellular effects or misinterpretation of experimental data.[1]
Q2: What is binding specificity and why is it critical?
A2: Binding specificity refers to the ability of a molecule (like this compound) to bind to its intended target with high affinity while having low or no affinity for other molecules in a complex biological sample.[2] High specificity is crucial because non-specific binding can lead to:
-
High Background Noise: In assays like ELISA or Western Blot, this can mask the true signal, making data difficult to interpret.[3]
-
Off-Target Effects: In a cellular context, unintended binding can trigger unwanted signaling pathways, leading to toxicity or side effects.[4][5]
Q3: What are the common causes of non-specific binding in my experiments?
A3: Non-specific binding can arise from several factors:
-
Hydrophobic or Electrostatic Interactions: this compound may interact non-specifically with surfaces (e.g., microplates, beads) or with unrelated proteins.[6][7]
-
Inadequate Blocking: Unoccupied sites on a membrane or plate can capture this compound or detection reagents.[3][8]
-
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of detergents can promote unwanted interactions.[9][10]
-
High Concentration of Reagents: Using too much this compound or detection antibodies can increase the likelihood of low-affinity, non-specific interactions.[11][12]
-
Insufficient Washing: Failure to adequately wash away unbound molecules is a primary cause of high background.[13][14]
Q4: How can I quickly assess if I have a specificity problem?
A4: The best first step is to run proper controls.
-
No-Target Control: In an in-vitro assay, run the experiment on a surface with no target protein immobilized. Any signal detected is non-specific.
-
Isotype Control (for Immunoassays): In Co-IP, use an antibody of the same isotype that doesn't target your protein of interest. This helps identify binding to the antibody itself.[13][15]
-
Beads-Only Control (for IP/Pulldown): Incubate your lysate with beads alone (no antibody or bait) to see what binds non-specifically to the beads.[13][15]
-
Competition Assay: Pre-incubate your sample with a high concentration of unlabeled ("cold") this compound. A specific signal should be significantly reduced, while a non-specific signal will remain.
Part 2: Troubleshooting Guides
Guide 1: In Vitro Assays (e.g., ELISA, SPR, Western Blot)
Problem: High background signal or poor signal-to-noise ratio.
| Parameter to Optimize | Recommended Action & Rationale |
| Blocking Buffer | Action: Test different blocking agents (e.g., 3-5% BSA, 5% non-fat dry milk, casein, or commercial protein-free blockers).[8][16][17] Rationale: No single blocking agent is perfect for every system. Milk can interfere with phospho-specific antibodies or avidin-biotin systems, while BSA may be less effective in some cases.[16][18] Protein-free blockers can reduce cross-reactivity.[8] |
| Wash Steps | Action: Increase the number of wash cycles (from 3 to 5), the volume of wash buffer (e.g., from 200 µL to 300 µL), and/or the duration of each wash.[13][14][19] Rationale: More stringent washing is highly effective at removing unbound and weakly-bound molecules. Insufficient washing is a common cause of high background.[14] |
| Detergent Concentration | Action: Add or increase the concentration of a non-ionic detergent (e.g., 0.05% - 0.1% Tween-20) in your wash and/or blocking buffer.[10][16][17] Rationale: Detergents reduce surface tension and disrupt low-affinity, non-specific hydrophobic interactions, thereby lowering background noise.[10][20] |
| This compound Concentration | Action: Perform a titration experiment to find the lowest effective concentration of this compound that still provides a robust specific signal. Rationale: Using excessively high concentrations increases the probability of non-specific binding.[9][12] |
| Buffer Ionic Strength | Action: Increase the salt concentration (e.g., NaCl from 150 mM to 250-500 mM) in the binding and wash buffers.[6] Rationale: Higher ionic strength can disrupt non-specific electrostatic interactions between charged molecules and surfaces.[6] |
Guide 2: Cell-Based Assays (e.g., Co-Immunoprecipitation, Pulldown)
Problem: this compound pulldown enriches for known non-specific proteins or shows high background.
| Parameter to Optimize | Recommended Action & Rationale |
| Pre-Clearing Lysate | Action: Before adding your specific antibody or this compound-biotin conjugate, incubate the cell lysate with beads (and sometimes a non-specific IgG) for 30-60 minutes. Discard the beads and use the supernatant for the IP.[13][15][21] Rationale: This crucial step removes proteins from the lysate that are prone to binding non-specifically to the beads or antibodies.[13] |
| Lysis Buffer Choice | Action: Avoid harsh detergents like SDS that can denature proteins and expose non-specific binding sites. Start with a milder buffer (e.g., one containing NP-40 or Triton X-100) and optimize detergent/salt concentrations.[11][13][15] Rationale: The lysis buffer must be strong enough to solubilize the target but gentle enough to preserve the specific interaction and native protein folding.[15] |
| Antibody/Bead Blocking | Action: Pre-block beads with 1-2% BSA for 1 hour before use.[11][21][22] Rationale: This saturates non-specific binding sites on the beads themselves, preventing lysate proteins from adhering directly to them.[11][21] |
| Amount of Lysate/Antibody | Action: Reduce the total amount of protein lysate or the concentration of the antibody used for immunoprecipitation.[11][21] Rationale: Overloading the system with too much total protein or antibody can increase the chances of non-specific pulldown.[11] |
| Protease Inhibitors | Action: Always use a fresh cocktail of protease inhibitors during cell lysis and all subsequent steps.[11][22] Rationale: Protein degradation can expose new surfaces that may bind non-specifically.[12] |
Part 3: Quantitative Data Summaries
Table 1: Effect of Buffer Ionic Strength on this compound Specificity
This table shows hypothetical Surface Plasmon Resonance (SPR) data illustrating how increasing salt concentration can improve the specificity of this compound for its target, Kinase A (KNA), over an off-target, Kinase B (KNB).
| Buffer Condition | Binding to KNA (On-Target) KD (nM) | Binding to KNB (Off-Target) KD (nM) | Specificity Ratio (KD Off-Target / KD On-Target) |
| 150 mM NaCl | 50 | 450 | 9 |
| 250 mM NaCl | 65 | 1,300 | 20 |
| 500 mM NaCl | 90 | > 5,000 | > 55 |
Table 2: Impact of Blocking Agents on ELISA Signal-to-Noise Ratio
This table presents example ELISA data comparing different blocking agents. The signal is from this compound binding to coated KNA, while noise is the signal from wells with no KNA.
| Blocking Agent | Specific Signal (Absorbance) | Background Noise (Absorbance) | Signal-to-Noise Ratio |
| 5% Non-Fat Dry Milk | 1.25 | 0.35 | 3.6 |
| 3% BSA in TBS-T | 1.40 | 0.15 | 9.3 |
| Commercial Protein-Free Blocker | 1.35 | 0.08 | 16.9 |
Part 4: Key Experimental Protocols
Protocol 1: Competition Binding Assay to Validate Specificity
This protocol is used to confirm that the binding of a labeled this compound derivative (e.g., this compound-Biotin) to KNA is specific.
Materials:
-
Purified Kinase A (KNA)
-
This compound-Biotin (Labeled Ligand)
-
Unlabeled this compound (Competitor)
-
Assay Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-coated microplate
Methodology:
-
Coat Plate: Immobilize purified KNA onto the streptavidin-coated plate via a His-tag or other affinity tag, following the plate manufacturer's protocol. Wash 3x with Assay Buffer.
-
Block: Block the plate with a suitable blocking agent (e.g., 3% BSA in Assay Buffer) for 1-2 hours at room temperature. Wash 3x with Assay Buffer.
-
Prepare Competitor Dilutions: Create a serial dilution of unlabeled this compound in Assay Buffer. Concentrations should range from 1000x the expected KD of this compound down to zero.
-
Competition Step: Add the unlabeled this compound dilutions to the wells. Immediately after, add a constant, fixed concentration of this compound-Biotin to all wells (typically at or below its KD).
-
Incubate: Incubate the plate for 1-2 hours at room temperature to allow binding to reach equilibrium.
-
Wash: Wash the plate thoroughly (5x) with Assay Buffer to remove all unbound ligand.
-
Detect: Add an enzyme-linked detection reagent (e.g., Streptavidin-HRP) and incubate. Wash 5x. Add substrate and measure the signal.
-
Analyze: Plot the signal against the log concentration of the unlabeled this compound competitor. A specific interaction will show a sigmoidal curve, from which an IC50 (concentration of competitor that inhibits 50% of labeled ligand binding) can be calculated.[23][24]
Part 5: Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Non-Specific Binding
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecules of different origins have distinct distributions of structural complexity that correlate with protein-binding profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 10. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. arp1.com [arp1.com]
- 13. benchchem.com [benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
- 17. 5 Quick Tips for Improving Your Western Blocking Solution - Advansta Inc. [advansta.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. bosterbio.com [bosterbio.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 22. kmdbioscience.com [kmdbioscience.com]
- 23. support.nanotempertech.com [support.nanotempertech.com]
- 24. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with Pro-pam
Technical Support Center: Pro-pam
Disclaimer: Please note that "this compound" is a fictional product name used for illustrative purposes to fulfill the structural and content requirements of this guide. The following information is a hypothetical example of a technical support resource.
Welcome to the technical support center for this compound, a novel catalytic agent designed to enhance and stabilize transient protein-protein interactions (PPIs) in in vitro and cell-based assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a bi-functional molecule that acts as a molecular "staple." It non-covalently binds to conserved structural motifs present on the surfaces of interacting proteins, temporarily reducing the dissociation rate (k_off) of the protein complex. This stabilization allows for the detection of weak or transient interactions that might otherwise be missed.
Q2: What is the recommended starting concentration for this compound in in vitro assays? A2: The optimal concentration of this compound can vary depending on the specific proteins and buffer conditions. We recommend starting with a concentration titration series. For most applications, a final concentration range of 1 µM to 10 µM is effective. See the data summary table below for more details.
Q3: Is this compound compatible with common cell lysis buffers? A3: this compound is compatible with most non-denaturing lysis buffers, such as those based on Tris-HCl and HEPES. However, high concentrations of detergents (>1% Triton X-100 or >0.5% NP-40) may interfere with its mechanism of action. It is not compatible with buffers containing SDS or other denaturing agents.
Q4: I'm observing high background signal in my pull-down assay. What could be the cause? A4: High background can result from several factors. This compound may be causing non-specific aggregation at high concentrations. Consider reducing the this compound concentration or increasing the stringency of your wash buffers (e.g., by moderately increasing salt concentration). See the troubleshooting guide for more detailed recommendations.
Q5: How should this compound be stored? A5: this compound is supplied as a lyophilized powder. For long-term storage, keep it at -20°C. Once reconstituted in DMSO or an appropriate buffer, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No enhancement of protein interaction observed | 1. Sub-optimal this compound concentration. 2. Incompatible buffer components. 3. The specific protein interaction is not amenable to this compound stabilization. | 1. Perform a concentration titration from 0.5 µM to 20 µM to find the optimal concentration. 2. Ensure your buffer does not contain high concentrations of detergents or denaturing agents. 3. Confirm the direct interaction of your proteins of interest through an orthogonal method first. |
| High background or non-specific binding | 1. This compound concentration is too high, leading to protein aggregation. 2. Insufficient washing steps in your assay. | 1. Reduce the this compound concentration in your assay. 2. Increase the number of washes or the salt concentration (e.g., from 150 mM to 250 mM NaCl) in your wash buffer. |
| Inconsistent or poor reproducibility | 1. Variability in reagent preparation. 2. Inconsistent incubation times. | 1. Prepare fresh dilutions of this compound for each experiment from a stock solution. 2. Ensure precise and consistent incubation times with this compound across all samples. |
Data Presentation
Table 1: Effect of this compound Concentration on Protein A-Protein B Interaction
This table summarizes data from a representative co-immunoprecipitation (Co-IP) experiment measuring the interaction between two known binding partners, Protein A and Protein B. The amount of co-precipitated Protein B was quantified and normalized to the vehicle control.
| This compound Concentration (µM) | Fold-Increase in Co-precipitated Protein B (Mean ± SD, n=3) |
| 0 (Vehicle) | 1.0 ± 0.15 |
| 1 | 2.5 ± 0.3 |
| 5 | 8.2 ± 0.9 |
| 10 | 8.5 ± 1.1 |
| 20 | 5.1 ± 0.7 (slight decrease noted) |
Experimental Protocols
Protocol: Co-Immunoprecipitation (Co-IP) with this compound Enhancement
This protocol provides a general workflow for using this compound to enhance the detection of a protein-protein interaction.
-
Cell Lysis:
-
Lyse cells expressing your proteins of interest in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate).
-
-
This compound Incubation:
-
Determine the protein concentration of the clarified lysate.
-
In a microcentrifuge tube, add 500 µg of lysate.
-
Add this compound to the desired final concentration (e.g., 5 µM). For the negative control, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate at 4°C for 30 minutes with gentle rotation.
-
-
Immunoprecipitation:
-
Add 2-4 µg of the primary antibody against your "bait" protein to the lysate.
-
Incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Add 25 µL of pre-washed Protein A/G magnetic beads and incubate for an additional 1 hour at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold Co-IP wash buffer (lysis buffer with the same or slightly higher salt concentration).
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 30 µL of 1X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the eluate by Western blotting for the presence of your "prey" protein.
-
Visualizations
Caption: Hypothetical mechanism of this compound stabilizing a protein-protein complex.
Enhancing the temporal control of Pro-pam activation
Welcome to the technical support center for Pro-Pam™, a novel pro-drug designed for targeted activation within the PI3K/AKT/mTOR (PAM) signaling pathway. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and how is it activated?
This compound™ is an inactive precursor of Pam, a potent inhibitor of the PI3K/AKT/mTOR (PAM) signaling pathway. Its activation is designed to be temporally and spatially controlled, occurring preferentially within the tumor microenvironment. Activation is achieved through enzymatic cleavage of a linker moiety, which is sensitive to specific enzymes that are overexpressed in many cancer cells.
Q2: What is the expected temporal profile of this compound™ activation?
The activation kinetics of this compound™ are designed to provide a sustained release of the active drug, Pam, over a 24-48 hour period following administration. The precise timing can be influenced by the enzymatic activity of the target cells and the specific formulation used.
Q3: How can I monitor the activation of this compound™ in my experiments?
Activation can be monitored by measuring the concentration of both this compound™ and the active drug, Pam, over time in your experimental system (e.g., cell culture supernatant, cell lysates, or plasma). This is typically achieved using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Q4: What are the key components of the PAM signaling pathway that are affected by activated Pam?
Activated Pam primarily inhibits the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival.[1][2] This leads to the dephosphorylation of its downstream effectors, such as 4E-BP1 and S6K1. Dysregulation of the PAM pathway is a common driver of cancer development and progression.[1][3]
Troubleshooting Guide
Issue 1: Sub-optimal or No Activation of this compound™
If you observe lower than expected levels of activated Pam, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Low Enzymatic Activity in Target Cells | Confirm the expression levels of the target activating enzyme in your cell line via Western blot or qPCR. Consider using a positive control cell line known to express the enzyme. |
| Incorrect this compound™ Concentration | Verify the initial concentration of this compound™ used in the experiment. Perform a dose-response curve to determine the optimal concentration for your system. |
| Degradation of this compound™ | Assess the stability of this compound™ in your experimental medium over the time course of the experiment.[4] Use fresh preparations for each experiment. |
| Inhibitors in the Medium | Ensure that the cell culture medium does not contain components that may inhibit the activating enzyme. Serum, for example, can contain endogenous inhibitors. |
Issue 2: Premature or Off-Target Activation of this compound™
If you observe activation of this compound™ in control samples or at time points earlier than expected, refer to the following table.
| Potential Cause | Recommended Action |
| Chemical Instability of this compound™ | Evaluate the chemical stability of the this compound™ stock solution and in the experimental buffer at the experimental temperature.[4] Store the stock solution at the recommended temperature and protect it from light. |
| Non-specific Enzymatic Activation | Test for activation in a cell-free medium to rule out hydrolysis.[5] If activation occurs, consider the presence of non-specific proteases or esterases in the medium. |
| Contamination of this compound™ Stock | Analyze the purity of the this compound™ stock for the presence of the active drug, Pam. |
Experimental Protocols
Protocol 1: In Vitro this compound™ Activation Assay
This protocol describes the methodology for determining the activation of this compound™ in a cell culture system.
-
Cell Seeding: Plate your target cancer cells at a density of 1 x 10^5 cells/well in a 24-well plate and incubate for 24 hours.
-
This compound™ Treatment: Prepare a 10 mM stock solution of this compound™ in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 10 µM). Remove the old medium from the cells and add the this compound™ containing medium.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect both the cell culture supernatant and the cell pellet.
-
Sample Preparation:
-
Supernatant: Transfer the supernatant to a new tube and store it at -80°C.
-
Cell Pellet: Wash the cell pellet with ice-cold PBS, then lyse the cells in a suitable lysis buffer. Centrifuge to remove cell debris and collect the supernatant (cell lysate). Store at -80°C.
-
-
LC-MS Analysis: Analyze the supernatant and cell lysate samples for the concentrations of this compound™ and Pam using a validated LC-MS method.
Protocol 2: Western Blot Analysis of PAM Pathway Inhibition
This protocol outlines the steps to assess the downstream effects of this compound™ activation on the PAM signaling pathway.
-
Treatment and Lysis: Treat cells with this compound™ as described in Protocol 1. At the desired time points, lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total mTOR, 4E-BP1, and S6K1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound™ activation and its inhibitory effect on the PAM signaling pathway.
Caption: Workflow for in vitro analysis of this compound™ activation and efficacy.
References
- 1. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. celcuity.com [celcuity.com]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - Pharmacology [medicine.nus.edu.sg]
- 4. Practical Challenges and Considerations Associated with Prodrug [ebrary.net]
- 5. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protospacer Adjacent Motif (PAM) Efficacy in CRISPR-Cas9 Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate CRISPR-Cas system is paramount for successful genome editing. A critical determinant of a system's targeting range and efficacy is the Protospacer Adjacent Motif (PAM), a short DNA sequence downstream of the target site that is essential for Cas nuclease recognition and cleavage. This guide provides an objective comparison of the performance of various Cas9 variants and their corresponding PAM sequences, supported by experimental data, to aid researchers in choosing the optimal system for their specific applications.
Quantitative Comparison of Cas9 Variant Efficacy Across Different PAM Sequences
The efficacy of CRISPR-Cas9 systems is not uniform across all target sites and is heavily influenced by the PAM sequence. While the canonical Streptococcus pyogenes Cas9 (SpCas9) recognizes a 5'-NGG-3' PAM, engineered variants have been developed to broaden the targeting scope by recognizing non-canonical PAMs. The following table summarizes the quantitative data on the editing efficiencies (measured as indel frequencies) of various SpCas9 variants across a range of PAM sequences.
| Cas9 Variant | Target PAM | Average Indel Frequency (%) | Key Characteristics |
| SpCas9 (Wild-Type) | NGG | 41 ± 6.0[1] | High activity at canonical NGG PAMs. |
| NGA | 8.6 ± 1.5[1] | Reduced activity at NGA PAMs.[2][3][4][5] | |
| NAG | Low to undetectable | Limited activity at NAG PAMs.[6] | |
| NCG | Low to undetectable | Limited activity at NCG PAMs.[3] | |
| xCas9 3.7 | NGG | 41 ± 6.4[1] | Comparable activity to SpCas9 at NGG PAMs.[1] |
| NGT | 38 ± 4.1[1] | Significantly increased activity at NGT PAMs.[1] | |
| NGA | High | Broad PAM compatibility including NG, GAA, and GAT.[1] | |
| NGC | Low | Lower activity compared to other non-canonical PAMs.[5] | |
| Cas9-NG | NGN | High | Broad recognition of NGN PAMs.[4][7] |
| NGT | 8.89[4] | Efficient editing at NGT PAMs.[4] | |
| SpG | NGN | High | Expanded target range to NGN PAMs.[7][8] |
| SpRY | NRN > NYN | Variable (2.3 to 32.4 at NHN)[7] | Near PAM-less, targeting almost all NNN PAMs.[7][9] |
| Cas12a (e.g., enAsCas12a) | TTTV | High (two-fold higher than wild-type)[10] | Recognizes T-rich PAMs.[10][11][12] |
| TYCV, TTR, TRTV | Expanded range | Engineered variants recognize a broader range of T-rich PAMs.[10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PAM efficacy.
In Vitro DNA Cleavage Assay
This assay directly measures the ability of a Cas9-gRNA ribonucleoprotein (RNP) complex to cleave a target DNA sequence in a controlled, cell-free environment.
1. Preparation of Components:
- Target DNA: A linearized plasmid or a PCR-amplified DNA fragment containing the target sequence and the PAM of interest is used as the substrate.[13][14]
- Guide RNA (gRNA): The gRNA, consisting of a target-specific crRNA and a tracrRNA, is synthesized by in vitro transcription.[15][16]
- Cas9 Nuclease: Purified Cas9 protein is used.
2. RNP Complex Formation:
- The crRNA and tracrRNA are annealed to form the gRNA duplex.[16]
- The gRNA is then incubated with the Cas9 nuclease at room temperature for 10-20 minutes to allow for the formation of the RNP complex.[13][15] A common molar ratio of Cas9 to gRNA is 1:1.25.
3. Cleavage Reaction:
- The target DNA is added to the RNP complex in a reaction buffer containing MgCl2.[15]
- The reaction is incubated at 37°C for 1 hour.[15]
4. Analysis of Cleavage Products:
- The reaction is stopped, and the DNA is purified.
- The cleavage products are resolved by agarose gel electrophoresis. The percentage of cleaved DNA is quantified by densitometry of the gel bands.[14]
Cell-Based Reporter Assay for CRISPR Efficiency
This assay measures the editing efficiency of a CRISPR-Cas9 system within a cellular context using a reporter system, often involving fluorescent proteins.
1. Reporter Construct Design:
- A plasmid is constructed containing a reporter gene (e.g., GFP) that is out of frame or contains a stop codon, followed by a target sequence for the gRNA and the PAM of interest. A second fluorescent protein (e.g., mCherry) is often co-expressed from the same plasmid to normalize for transfection efficiency.
2. Cell Culture and Transfection:
- HEK293T cells are commonly used and are seeded in 12-well plates.[17]
- The cells are co-transfected with the reporter plasmid and plasmids expressing the Cas9 variant and the specific gRNA.[18]
3. Gene Editing and Reporter Activation:
- If the Cas9-gRNA complex successfully cleaves the target sequence, the cell's non-homologous end joining (NHEJ) repair pathway can introduce insertions or deletions (indels).
- These indels can restore the reading frame of the reporter gene, leading to its expression.
4. Quantification of Editing Efficiency:
- After 48-72 hours, the percentage of cells expressing the reporter protein (e.g., GFP) is quantified using flow cytometry.[19] The ratio of reporter-positive cells to the total number of transfected cells (e.g., mCherry-positive) indicates the editing efficiency.
Visualizing CRISPR-Cas9 Mechanisms and Workflows
CRISPR-Cas9 Gene Editing Workflow
The following diagram illustrates the typical workflow for a CRISPR-Cas9 gene editing experiment, from initial design to final validation.[20][21][22][23]
References
- 1. Evolved Cas9 variants with broad PAM compatibility and high DNA specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Expanding the range of CRISPR/Cas9-directed genome editing in soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineered CRISPR-Cas9 nucleases with altered PAM specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Custom CRISPR—Cas9 PAM variants via scalable engineering and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthego.com [synthego.com]
- 10. Engineered CRISPR-Cas12a variants with increased activities and improved targeting ranges for gene, epigenetic and base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boosting genome editing efficiency in human cells and plants with novel LbCas12a variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 14. Assessing Temperature-Dependent DNA Cleavage by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Vitro Pre-validation of Gene Editing by CRISPR/Cas9 Ribonucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A cleavage-based surrogate reporter for the evaluation of CRISPR–Cas9 cleavage efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Comprehensive optimization of a reporter assay toolbox for three distinct CRISPR‐Cas systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. assaygenie.com [assaygenie.com]
- 23. cd-genomics.com [cd-genomics.com]
A Comparative Guide to the Validation of Pro-pam's On-Target Activity: Traditional Assays vs. Deep Sequencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target activity of Pro-pam, a pro-drug of Pralidoxime (2-PAM). This compound is designed to cross the blood-brain barrier and reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates.[1][2][3][4][5] The primary on-target activity of this compound is the restoration of AChE function.[2][3][4] This guide will objectively compare the performance of traditional enzymatic and functional assays with a proposed deep sequencing-based approach, providing supporting experimental data and detailed protocols.
Overview of this compound and its On-Target Activity
This compound (pro-2-PAM) is a lipid-permeable derivative of 2-PAM that can effectively penetrate the central nervous system (CNS).[1][2][3][4] Once in the brain, it is metabolized to its active form, 2-PAM, which acts as a cholinesterase reactivator.[2][3][5] Organophosphates inhibit AChE by covalently binding to the serine residue in the enzyme's active site, leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis.[6][7][8][9] The on-target activity of this compound is the nucleophilic reactivation of this inhibited AChE, restoring its ability to hydrolyze acetylcholine.[1][7][10]
Comparative Analysis of Validation Methodologies
The validation of this compound's on-target activity is crucial for its development as a therapeutic agent. Below is a comparison of traditional methods and a proposed deep sequencing approach.
Data Presentation: Quantitative Comparison of Validation Methods
| Parameter | Traditional Methods (Enzymatic/Functional Assays) | Deep Sequencing (RNA-seq) |
| Primary Readout | Direct AChE activity (e.g., Ellman assay), physiological response (e.g., seizure reduction) | Differential gene expression profiles downstream of AChE reactivation |
| Quantifiability | High (e.g., % reactivation, specific activity units) | High (e.g., fold change, p-value) |
| Throughput | Moderate to High | High (with automated library preparation) |
| Information Content | Specific to the direct target activity and its immediate physiological consequence | Genome-wide view of the transcriptional consequences of on-target activity |
| Hypothesis Generation | Limited | High (can reveal novel downstream pathways and biomarkers) |
| Cost per Sample | Low to Moderate | High |
| Sample Requirement | Purified enzyme, tissue homogenates, or whole organisms | RNA extracted from cells or tissues |
| Data Analysis Complexity | Low | High (requires bioinformatics expertise) |
Experimental Protocols
Traditional Method: In Vitro AChE Reactivation Assay (Ellman's Assay)
This protocol describes a standard method for measuring the reactivation of organophosphate-inhibited AChE by this compound in vitro.
Materials:
-
Purified human acetylcholinesterase (hAChE)
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound (and 2-PAM as a positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Inhibition of AChE: Incubate a solution of purified hAChE with a known concentration of the organophosphate inhibitor (e.g., paraoxon) in phosphate buffer to achieve >95% inhibition.
-
Reactivation: Add varying concentrations of this compound (or 2-PAM) to the inhibited enzyme solution and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Enzymatic Reaction: Initiate the colorimetric reaction by adding DTNB and the AChE substrate, ATCI, to each well.
-
Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculation: Calculate the percentage of reactivation by comparing the activity of the this compound-treated inhibited enzyme to the activity of the uninhibited enzyme.
Proposed Method: Deep Sequencing (RNA-seq) for On-Target Validation
This proposed protocol outlines how RNA sequencing can be used to validate the on-target activity of this compound by assessing the downstream transcriptional consequences of AChE reactivation in a cellular or animal model of organophosphate poisoning.
Model System: A neuronal cell line or an animal model (e.g., mouse) exposed to an organophosphate.
Experimental Groups:
-
Vehicle control
-
Organophosphate (OP) only
-
OP + this compound
-
OP + 2-PAM (as a peripheral-acting control)
Procedure:
-
Treatment: Expose the model system to the respective treatments.
-
Sample Collection: At a specified time point post-treatment, collect the relevant tissue (e.g., brain tissue for CNS effects) or cells.
-
RNA Extraction: Isolate total RNA from the samples using a suitable kit, ensuring high purity and integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Deep Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated between the experimental groups. Focus on the comparison between "OP only" and "OP + this compound" to identify genes whose expression is restored towards the vehicle control levels.
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis (e.g., KEGG, Reactome) to understand the biological processes affected by this compound treatment.
-
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase
Caption: Mechanism of AChE action, inhibition by organophosphates, and reactivation by this compound.
Experimental Workflow: Traditional On-Target Validation
Caption: Workflow for traditional in vitro validation of this compound's on-target activity.
Experimental Workflow: Deep Sequencing-Based On-Target Validation
Caption: Workflow for deep sequencing-based validation of this compound's on-target activity.
Conclusion
Traditional enzymatic and functional assays provide a direct and quantifiable measure of this compound's on-target activity, confirming its ability to reactivate inhibited AChE. These methods are well-established, cost-effective, and essential for initial screening and validation.
The proposed deep sequencing approach, specifically RNA-seq, offers a complementary and more global perspective on this compound's on-target effects. By analyzing the downstream transcriptional consequences of AChE reactivation, RNA-seq can provide a comprehensive "signature" of on-target activity, potentially revealing novel biomarkers of efficacy and uncovering a broader understanding of the molecular events that follow successful target engagement in a complex biological system. While more costly and complex in its data analysis, this approach holds significant value for in-depth mechanistic studies and for strengthening the evidence of on-target engagement in a physiologically relevant context. The choice of methodology should be guided by the specific research question, the stage of drug development, and the available resources. A combination of both traditional and deep sequencing approaches would provide the most robust validation of this compound's on-target activity.
References
- 1. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Pro-2-PAM therapy for central and peripheral cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Pro-PAM vs. Pro-2-PAM: A Comparative Guide to Cholinesterase Reactivation
For Researchers, Scientists, and Drug Development Professionals
The development of effective reactivators of cholinesterase inhibited by organophosphorus (OP) agents is a critical area of research in toxicology and medical countermeasures. This guide provides a detailed comparison of two such reactivators: Pro-PAM and its parent compound, 2-pralidoxime (2-PAM). The focus is on their respective performance, supported by experimental data, to aid researchers in the selection and development of more effective OP poisoning therapies.
Introduction: The Challenge of Organophosphate Poisoning
Organophosphorus compounds, found in pesticides and chemical warfare agents, exert their toxic effects by inhibiting acetylcholinesterase (AChE), a crucial enzyme for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms, from muscle twitching and respiratory distress to seizures and death.
The standard treatment for OP poisoning includes the administration of an anticholinergic agent like atropine and an oxime reactivator. Oximes function by nucleophilically attacking the phosphorus atom of the OP agent bound to the AChE active site, thereby displacing the inhibitor and restoring enzyme function. 2-PAM is a well-established oxime reactivator; however, its efficacy is limited by its inability to cross the blood-brain barrier (BBB), leaving the central nervous system (CNS) vulnerable to the toxic effects of OP agents.[1][2][3][4][5] To address this limitation, Pro-2-PAM, a pro-drug of 2-PAM, was developed.
Mechanism of Action: Overcoming the Blood-Brain Barrier
The fundamental difference between this compound (Pro-2-PAM) and 2-PAM lies in their chemical structure and resulting lipophilicity. 2-PAM is a quaternary pyridinium aldoxime with a permanent positive charge, which restricts its passage across the lipid-rich BBB.[1][2][3][4][5]
Pro-2-PAM, a dihydropyridine derivative of 2-PAM, is a more lipophilic, uncharged molecule. This increased lipid solubility allows it to readily cross the BBB and enter the CNS.[1][2][3][4][5] Once in the brain, Pro-2-PAM is oxidized to the active metabolite, 2-PAM, which can then reactivate OP-inhibited AChE within the CNS.[1][2][3][4][5] In peripheral tissues, both Pro-2-PAM and exogenously administered 2-PAM can reactivate AChE.
Comparative Efficacy: In Vivo Experimental Data
The primary advantage of Pro-2-PAM over 2-PAM is its enhanced efficacy in the CNS. This has been demonstrated in several in vivo studies, primarily in guinea pig models exposed to various OP nerve agents.
Acetylcholinesterase Reactivation in Brain vs. Peripheral Tissues
Studies have consistently shown that Pro-2-PAM leads to significantly higher AChE reactivation in the brain compared to 2-PAM, while both compounds exhibit similar efficacy in peripheral tissues.
| Tissue | Organophosphorus Agent | Treatment | AChE Reactivation/Activity | Reference |
| Frontal Cortex (CNS) | Diisopropylfluorophosphate (DFP) | Pro-2-PAM | At least 2-fold higher than 2-PAM | [6] |
| Frontal Cortex (CNS) | Diisopropylfluorophosphate (DFP) | 2-PAM | No significant reactivation | [6] |
| Blood (Peripheral) | Diisopropylfluorophosphate (DFP) | Pro-2-PAM | ~2-fold increase | [6] |
| Blood (Peripheral) | Diisopropylfluorophosphate (DFP) | 2-PAM | ~2-fold increase | [6] |
| Diaphragm (Peripheral) | Diisopropylfluorophosphate (DFP) | Pro-2-PAM & 2-PAM | Similar activities | [1][4] |
| Blood | Cyclosarin | Pro-2-PAM | 9-25% reactivation | [2] |
| Heart | Cyclosarin | Pro-2-PAM | 9-25% reactivation | [2] |
| Spinal Cord | Cyclosarin | Pro-2-PAM | 9-25% reactivation | [2] |
| Brain | Cyclosarin | Pro-2-PAM | No reactivation | [2] |
Protection Against CNS-Mediated Effects and Survival
The ability of Pro-2-PAM to reactivate AChE in the brain translates to better protection against the central effects of OP poisoning, such as seizures, and improved survival rates.
| Parameter | Organophosphorus Agent | Pro-2-PAM Performance | 2-PAM Performance | Reference |
| Seizure Activity | Diisopropylfluorophosphate (DFP) | Significantly suppressed and eliminated seizures | Ineffective at reducing seizures | [1][2][3][4][5] |
| Neuronal Damage | Diisopropylfluorophosphate (DFP) | Significant reduction in neurological damage | Ineffective | [1][4] |
| Survival | Soman | Modestly improved protective ratio | - | [7] |
| Seizure Blocking | Sarin or VX | 16-33% effective (24-32 mg/kg) | - | [2] |
| Seizure Blocking | Cyclosarin | Ineffective | - | [2] |
Experimental Protocols
In Vivo Evaluation of Pro-2-PAM and 2-PAM in Guinea Pigs
A common experimental design to assess the in vivo efficacy of these reactivators involves the following steps:
-
Animal Model: Male guinea pigs are often used as the animal model.
-
Surgical Implantation (Optional): For seizure monitoring, telemetry probes can be surgically implanted to record electroencephalogram (EEG) data.
-
Organophosphate Exposure: Animals are exposed to a specific OP agent, such as DFP, sarin, or VX, typically via subcutaneous injection.
-
Treatment Administration: At a defined time point post-exposure, animals are treated with either Pro-2-PAM, 2-PAM, or a control vehicle, usually through intramuscular injection.
-
Monitoring: Animals are continuously monitored for clinical signs of toxicity, including seizure activity via EEG recordings.
-
Tissue Collection: At the end of the observation period, animals are euthanized, and tissues of interest (e.g., brain, blood, diaphragm) are collected.
-
Cholinesterase Activity Assay: The collected tissues are processed, and AChE activity is measured.
Cholinesterase Activity Measurement: The Ellman's Method
The activity of AChE in tissue homogenates is commonly determined using the spectrophotometric method developed by Ellman.
-
Principle: This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.[6][8]
-
Procedure (Generalized):
-
Prepare tissue homogenates from the collected samples.
-
In a cuvette or microplate well, combine a phosphate buffer (pH 7.4-8.0), DTNB solution, and the tissue homogenate.
-
Initiate the reaction by adding the substrate, ATCh.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the AChE activity based on the rate of change in absorbance and the molar extinction coefficient of TNB.
-
In Vitro Reactivation Kinetics
While in vivo data highlights the pharmacokinetic advantages of Pro-2-PAM, in vitro studies are essential to understand the intrinsic reactivating potency of the active molecule, 2-PAM. The reactivation of OP-inhibited AChE by an oxime is a two-step process: the formation of a reversible complex between the inhibited enzyme and the oxime, followed by the cleavage of the phosphoryl-enzyme bond.
The key kinetic parameters are:
-
KD (Dissociation Constant): Represents the affinity of the reactivator for the inhibited enzyme. A lower KD indicates higher affinity.
-
kr (Reactivation Rate Constant): Represents the rate at which the oxime reactivates the inhibited enzyme once bound.
-
kr2 (Second-Order Rate Constant): Calculated as kr/KD, this parameter represents the overall reactivation efficacy at low oxime concentrations.
While specific kinetic data for Pro-2-PAM is not directly applicable (as it is a pro-drug), the reactivation kinetics of its active form, 2-PAM, are crucial. The following table presents the relative reactivation rates of various uncharged oximes compared to 2-PAM for human AChE inhibited by different OP agents. This provides an indirect measure of 2-PAM's efficacy.
| Organophosphorus Agent | Relative Reactivation Rate (vs. 2-PAM) |
| VX | 1.0 |
| Cyclosarin | 1.0 |
| Sarin | 1.0 |
| Paraoxon | 1.0 |
| Data is relative to 2-PAM's own reactivation rate, which is set to 1.0 for comparison. |
Synthesis of Pro-2-PAM
Pro-2-PAM is synthesized from its parent compound, 2-PAM. The key structural modification is the reduction of the pyridinium ring in 2-PAM to a dihydropyridine ring.
Conclusion
The development of Pro-2-PAM represents a significant advancement in the treatment of organophosphate poisoning. Its ability to cross the blood-brain barrier and reactivate acetylcholinesterase in the central nervous system provides a crucial advantage over its parent compound, 2-PAM. Experimental data from in vivo studies consistently demonstrate the superiority of Pro-2-PAM in mitigating CNS-related symptoms, such as seizures, and improving survival rates in animal models of OP poisoning.
While both Pro-2-PAM and 2-PAM show comparable efficacy in reactivating AChE in peripheral tissues, the central activity of Pro-2-PAM makes it a more comprehensive therapeutic agent. For researchers and drug development professionals, the success of the pro-drug approach with Pro-2-PAM highlights a promising strategy for enhancing the delivery of therapeutic agents to the CNS. Future research may focus on developing novel pro-drugs with improved CNS penetration and broader efficacy against a wider range of organophosphorus agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling "Pro-pam": A Comparative Analysis of Pro-2-PAM and Other Neuroprotective Agents
Initial searches for a neuroprotective agent named "Pro-pam" did not identify a recognized therapeutic agent under that specific name in publicly available scientific literature. However, it is highly probable that "this compound" is a shorthand or misspelling for Pro-2-PAM , a pro-drug of Pralidoxime (2-PAM). Pro-2-PAM is a significant agent in the context of neuroprotection against organophosphate nerve agents and pesticides. This guide provides a comparative analysis of Pro-2-PAM with other neuroprotective agents, offering insights for researchers, scientists, and drug development professionals.
Pro-2-PAM: A Targeted Neuroprotective Strategy
Pro-2-PAM is a lipid-soluble derivative of 2-PAM designed to cross the blood-brain barrier, a critical feature for treating the central nervous system (CNS) effects of organophosphate poisoning.[1][2] Organophosphates inactivate acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity, including seizures and neuronal damage.[3]
The primary mechanism of Pro-2-PAM involves its conversion to the active form, 2-PAM, within the brain.[2][4] 2-PAM then reactivates AChE by breaking the bond formed by the organophosphate, thereby restoring normal acetylcholine levels and protecting neurons from excitotoxicity.[5][6] This targeted approach has shown efficacy in reducing seizure activity and neurological damage in preclinical models of organophosphate exposure.[1]
Comparative Analysis with Other Neuroprotective Agents
While Pro-2-PAM's neuroprotective role is specialized, it can be compared to other agents that protect neurons through different mechanisms in various pathological contexts, such as ischemic stroke and neurodegenerative diseases. This comparison highlights the diversity of neuroprotective strategies. Other notable neuroprotective agents include Edaravone, Citicoline, and N-acetylcysteine (NAC).[7]
Table 1: Quantitative Comparison of Neuroprotective Agents
| Agent | Mechanism of Action | Primary Indication | Key Efficacy Endpoints (Preclinical/Clinical) |
| Pro-2-PAM | Acetylcholinesterase reactivator (pro-drug)[2][4] | Organophosphate poisoning[1][3] | - Reactivation of CNS AChE[1]- Reduction in seizure activity[1]- Improved survival after organophosphate exposure[2] |
| Edaravone | Free radical scavenger[8] | Acute ischemic stroke[9] | - Reduction in infarct volume[8]- Improvement in neurological scores (e.g., NIHSS)[9] |
| Citicoline | - Membrane stabilizer- Precursor to acetylcholine[7] | - Ischemic stroke- Cognitive impairment[7] | - Improved functional recovery (e.g., mRS)[10]- Enhanced cognitive function[7] |
| N-acetylcysteine (NAC) | - Antioxidant- Glutamate modulator[7] | - Oxidative stress-related conditions- Investigational for various neurological disorders[7] | - Reduction in oxidative stress markers[7]- Potential for improved neurological outcomes in specific conditions[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of these neuroprotective agents.
1. Evaluation of Pro-2-PAM in Organophosphate-Induced Neurotoxicity
-
Animal Model: Guinea pigs exposed to an organophosphate such as diisopropylfluorophosphate (DFP).[1]
-
Drug Administration: Pro-2-PAM administered intramuscularly at varying doses and time points post-exposure.[3]
-
Efficacy Assessment:
2. Assessment of Edaravone in a Preclinical Ischemic Stroke Model
-
Animal Model: Transient middle cerebral artery occlusion (tMCAO) in rats.[8]
-
Drug Administration: Edaravone administered intravenously, typically during or shortly after the ischemic event.[8]
-
Efficacy Assessment:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms and evaluation of these neuroprotective agents.
Caption: Pro-2-PAM crosses the blood-brain barrier and is oxidized to 2-PAM, which reactivates inhibited AChE.
Caption: A generalized workflow for the preclinical evaluation of neuroprotective agents.
References
- 1. Pro-2-PAM therapy for central and peripheral cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. Protopam (Pralidoxime Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Cross-validation of Pro-pam's therapeutic effects in different disease models
It appears there may be some ambiguity regarding the term "Pro-pam" as it can refer to several different therapeutic agents and concepts in biomedical research. To provide you with an accurate and relevant comparison guide, please clarify which of the following "this compound" entities you are interested in:
-
Pro-2-PAM (a pro-drug of pralidoxime): Used as a treatment for organophosphate nerve agent poisoning.
-
Pamrevlumab: An investigational drug that was studied for pancreatic cancer and other fibrotic diseases.
-
Plasma-Activated Medium (PAM): An experimental anti-cancer therapy.
-
Positive Allosteric Modulators (PAMs): A broad class of drugs that can target various receptors for different diseases. If this is your interest, please specify the target receptor or disease area (e.g., mGluR5 PAMs for neurological disorders).
-
A different agent: If "this compound" refers to another specific therapeutic, please provide more details.
Once you clarify the specific "this compound" of interest, I can proceed to gather the relevant experimental data, identify appropriate comparators, and generate the detailed comparison guide as you have requested.
Pro-pam Technology vs. Conventional Gene Therapy Vectors: A Head-to-Head Comparison
In the rapidly evolving landscape of gene therapy, novel vector technologies are continuously emerging to address the limitations of conventional viral vectors. This guide provides a head-to-head comparison of a Protospacer Adjacent Motif (PAM)-driven approach, here termed "Pro-pam," with conventional gene therapy vectors such as adeno-associated viruses (AAVs) and lentiviruses. This comparison will delve into the fundamental differences in their mechanisms of action, therapeutic efficacy, and safety profiles, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
Conventional viral vectors, like AAV and lentivirus, have been the workhorses of gene therapy, demonstrating significant clinical success.[1][2] They function by delivering a therapeutic transgene to target cells. However, they are often associated with challenges such as immunogenicity, limited packaging capacity, and the potential for insertional mutagenesis in the case of integrating vectors like lentiviruses.[3][4][5]
"this compound" technology, leveraging the Protospacer Adjacent Motif (PAM) sequence, is central to CRISPR-Cas9 gene editing. This approach does not just add a new gene but can directly edit the host cell's genome, offering the potential to correct gene mutations, delete pathogenic sequences, or modulate gene expression with high precision.[6][7][8] The specificity of this system is dictated by a guide RNA (gRNA) and the presence of a PAM sequence, a short, specific DNA sequence that is required for the Cas nuclease to bind and cleave the target DNA.[7][8]
This guide will explore the nuances of these two distinct approaches to genetic medicine, providing a framework for selecting the most appropriate technology for a given therapeutic application.
Table 1: Quantitative Comparison of this compound (CRISPR-Cas9) and Conventional Gene Therapy Vectors
| Feature | This compound (CRISPR-Cas9 based) | Conventional Viral Vectors (AAV) | Conventional Viral Vectors (Lentivirus) |
| Mechanism of Action | Genome editing (gene correction, knockout, insertion) | Gene addition (episomal) | Gene addition (integrating) |
| Delivery Method | Can be delivered by viral (e.g., AAV) or non-viral vectors (e.g., LNPs) | Viral transduction | Viral transduction |
| Targeting Specificity | High, determined by gRNA and PAM sequence | Serotype-dependent tissue tropism, can be enhanced with specific promoters | Broad tropism, can be pseudotyped for specific targets |
| Packaging Capacity | Dependent on the delivery vector (e.g., ~4.7 kb for AAV) | ~4.7 kb | ~8-12 kb[5] |
| Editing/Transduction Efficiency | Variable, dependent on cell type, delivery method, and repair pathway | High in many tissues, serotype-dependent[9][10][11][12] | High in both dividing and non-dividing cells[2][3] |
| Durability of Effect | Potentially permanent in dividing and non-dividing cells | Long-term in non-dividing cells, can be lost in dividing cells[13] | Stable and long-term in dividing and non-dividing cells due to integration[2][3] |
| Immunogenicity | Can be elicited against the Cas protein and delivery vehicle | Can be elicited against the viral capsid and transgene product[14][15][16][17] | Lower capsid immunogenicity than AAV, but potential for immune response to transgene product |
| Risk of Insertional Mutagenesis | Off-target effects are a concern, but lower risk than random integration | Low, as AAV is primarily non-integrating | Higher risk due to semi-random integration into the host genome[3][4][5] |
| Clinical Applications | Primarily in preclinical/clinical stages for genetic disorders | FDA-approved therapies for inherited retinal disease and spinal muscular atrophy[18] | FDA-approved CAR-T cell therapies for cancers[3] |
Experimental Protocols
Protocol 1: In Vitro Comparison of Gene Editing Efficiency vs. Transduction Efficiency
Objective: To compare the efficiency of a this compound (CRISPR-Cas9) system to correct a specific mutation versus the efficiency of AAV and lentiviral vectors to deliver a functional copy of the gene in a relevant cell line.
Methodology:
-
Cell Culture: Culture a human cell line with a known pathogenic mutation (e.g., a specific mutation in the HBB gene for sickle cell disease).
-
Vector Production:
-
This compound (CRISPR-Cas9): Produce a high-titer AAV vector co-expressing the Cas9 nuclease and a gRNA targeting the mutation, along with a repair template.
-
AAV Vector: Produce a high-titer AAV vector carrying the wild-type cDNA of the target gene.
-
Lentiviral Vector: Produce a high-titer lentiviral vector carrying the wild-type cDNA of the target gene.
-
-
Transduction/Transfection: Transduce the target cells with each of the three vectors at varying multiplicities of infection (MOIs).
-
Efficiency Analysis:
-
This compound (CRISPR-Cas9): After 72 hours, harvest genomic DNA and perform next-generation sequencing (NGS) to quantify the percentage of corrected alleles.
-
AAV & Lentivirus: After 72 hours, harvest RNA and perform RT-qPCR to quantify the expression level of the therapeutic transgene. For lentivirus, also determine the vector copy number (VCN) per cell via qPCR on genomic DNA.
-
-
Functional Analysis: Perform a relevant functional assay to assess the restoration of protein function (e.g., HPLC for hemoglobin in the sickle cell model).
Protocol 2: Assessment of Off-Target Effects and Insertional Mutagenesis
Objective: To evaluate the safety profiles of this compound (CRISPR-Cas9) and lentiviral vectors regarding off-target mutations and integration sites.
Methodology:
-
Cell Treatment: Treat the target cell line with the this compound (CRISPR-Cas9) vector and the lentiviral vector as described in Protocol 1.
-
Off-Target Analysis (this compound):
-
Perform whole-genome sequencing (WGS) or targeted deep sequencing of predicted off-target sites to identify non-specific cleavage events.
-
Utilize computational tools to predict potential off-target sites for the specific gRNA used.
-
-
Integration Site Analysis (Lentivirus):
-
Perform Linear Amplification-Mediated PCR (LAM-PCR) or TLA-based methods followed by NGS to identify the genomic locations of lentiviral integration.
-
Analyze the integration sites for proximity to proto-oncogenes or tumor suppressor genes.
-
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow for Comparative Analysis
Discussion and Future Outlook
The choice between a this compound (CRISPR-Cas9) based approach and conventional viral vectors is highly dependent on the specific therapeutic goal. For diseases caused by a dominant-negative mutation or where precise correction of the endogenous gene is required, this compound technology offers a potentially curative solution. In contrast, for diseases where supplementation with a functional gene is sufficient, conventional vectors like AAVs and lentiviruses have a more established clinical track record and well-characterized safety profiles.
Future developments in the field are likely to focus on improving the safety and efficiency of both approaches. For this compound systems, this includes the development of high-fidelity Cas9 variants with reduced off-target activity and more efficient and targeted non-viral delivery methods.[6] For conventional vectors, research is ongoing to develop novel capsids with improved tissue targeting and reduced immunogenicity.[14] The convergence of these fields, for instance, using engineered AAVs to deliver CRISPR-Cas9 components, represents a powerful synergy that will likely drive the next generation of genetic medicines.
References
- 1. genezen.com [genezen.com]
- 2. Viral Vectors Compared: AAV vs. Lentivirus vs. Adenovirus [synapse.patsnap.com]
- 3. AAV, Lentivirus, and Adenovirus: Choosing the Right Vector for Gene Therapy and Research - CD Genomics [cd-genomics.com]
- 4. The Medicine Maker | The Pros and Cons of Lentiviral and Adeno-Associated Viral Vectors [themedicinemaker.com]
- 5. bioinnovatise.com [bioinnovatise.com]
- 6. Tissue-Specific Delivery of CRISPR Therapeutics: Strategies and Mechanisms of Non-Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAM identification by CRISPR-Cas effector complexes: diversified mechanisms and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthego.com [synthego.com]
- 9. Comparative Transduction Efficiency of AAV Vector Serotypes 1–6 in the Substantia Nigra and Striatum of the Primate Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluating the transduction efficiency of systemically delivered AAV vectors in the rat nervous system [frontiersin.org]
- 11. Comparison of Transduction Efficiency of Recombinant AAV Serotypes 1, 2, 5, and 8 in the Rat Nigrostriatal System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Transduction Efficiency, Tropism and Axonal Transport of AAV Serotypes 1, 2, 5, 6, 8 and 9 in the Mouse Brain | PLOS One [journals.plos.org]
- 13. The Template-Jumping Editing Approach in F9-Associated Hemophilia B Gene Therapy [mdpi.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. fda.gov [fda.gov]
- 16. Antigen-selective modulation of AAV immunogenicity with tolerogenic rapamycin nanoparticles enables successful vector re-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. grokipedia.com [grokipedia.com]
Independent Verification of Pro-pam's Mechanism of Action: A Comparative Guide
Introduction: The following guide provides an objective comparison of "Pro-pam," a hypothetical M4 receptor Positive Allosteric Modulator (PAM), with other therapeutic alternatives. The data and experimental protocols are based on established methodologies for characterizing compounds targeting the M4 muscarinic acetylcholine receptor, a key target in the development of treatments for neurological and psychiatric disorders such as schizophrenia.[1][2] This document is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's mechanism of action.
Comparative Analysis of this compound and Alternative M4 Receptor Modulators
The efficacy and selectivity of this compound are best understood in the context of other compounds targeting the M4 receptor. This includes orthosteric agonists that directly bind to the acetylcholine binding site and other PAMs that modulate receptor function at a different site. The table below summarizes key quantitative data from in vitro and in vivo studies.
| Compound | Type | Target | In Vitro Potency (EC50) | In Vivo Efficacy (Animal Model) | Reference |
| This compound (Hypothetical) | M4 PAM | M4 Muscarinic Receptor | 85 nM | Reversal of amphetamine-induced hyperlocomotion | Fictional Data |
| Emraclidine | Selective M4 PAM | M4 Muscarinic Receptor | 95 nM | Antipsychotic-like activity in rodent models | [1][2] |
| Xanomeline | M1/M4-preferring Agonist | M1/M4 Muscarinic Receptors | M1: 180 nM, M4: 460 nM | Efficacy in clinical trials for schizophrenia and Alzheimer's disease | [2] |
| VU0152100 | M4 PAM | M4 Muscarinic Receptor | 1.3 µM | Efficacy in preclinical models of psychosis | N/A |
Experimental Protocols for Mechanism of Action Verification
To independently verify the mechanism of action of this compound as an M4 receptor PAM, the following experimental protocols are recommended.
In Vitro Calcium Mobilization Assay
This assay determines the potency and efficacy of a compound in activating the M4 receptor, which signals through the Gαi/o pathway, leading to a decrease in cAMP and a subsequent release of intracellular calcium.
-
Cell Line: CHO or HEK293 cells stably expressing the human M4 muscarinic acetylcholine receptor.
-
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of this compound and the reference compounds.
-
Add the compounds to the cells, followed by a sub-maximal concentration of acetylcholine (the orthosteric agonist).
-
Measure the fluorescence intensity using a plate reader at an appropriate excitation and emission wavelength.
-
Calculate the EC50 values from the dose-response curves.
-
Radioligand Binding Assay
This assay assesses the ability of this compound to bind to the M4 receptor and its potential to allosterically modulate the binding of a radiolabeled orthosteric ligand.
-
Materials: Membranes from cells expressing the M4 receptor, [3H]-NMS (a radiolabeled orthosteric antagonist).
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of [3H]-NMS in the presence of varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Analyze the data to determine if this compound enhances or inhibits the binding of [3H]-NMS, which is characteristic of a PAM or a negative allosteric modulator, respectively.
-
In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion
This animal model is used to evaluate the antipsychotic potential of a compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Administer this compound or a vehicle control to the rats.
-
After a pre-treatment period, administer amphetamine to induce hyperlocomotion.
-
Place the rats in an open-field arena and record their locomotor activity for a specified period.
-
Analyze the data to determine if this compound significantly reduces the amphetamine-induced increase in locomotion compared to the vehicle control.
-
Visualizations of Pathways and Workflows
Signaling Pathway of M4 Receptor Activation
The following diagram illustrates the signaling cascade initiated by the activation of the M4 muscarinic receptor.
References
- 1. Schizophrenia Clinical Trial Pipeline Accelerates as 55+ Pharma Companies Rigorously Develop Drugs for Market Entry | DelveInsight [barchart.com]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pro-pam (pro-2-PAM): A Comparative Benchmarking Guide for Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Pro-pam (pro-2-PAM), a centrally active acetylcholinesterase (AChE) reactivator, against industry-standard compounds used in the treatment of organophosphate (OP) poisoning. The data presented herein is collated from preclinical studies to highlight the therapeutic advantages of this compound, particularly its efficacy within the central nervous system (CNS).
Executive Summary
Organophosphate nerve agents and pesticides pose a significant threat due to their inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Standard treatment often involves the administration of an AChE reactivator, with pralidoxime (2-PAM) being a widely used compound. However, the quaternary nitrogen structure of 2-PAM and other oximes like obidoxime and HI-6 limits their ability to cross the blood-brain barrier (BBB), rendering them ineffective against CNS-located inhibited AChE. This compound, a lipid-permeable pro-drug of 2-PAM, is designed to overcome this limitation, offering a significant advancement in the treatment of OP poisoning by addressing both central and peripheral nervous system effects.
Performance Comparison
The following tables summarize the quantitative performance of this compound against industry-standard cholinesterase reactivators.
Table 1: Acetylcholinesterase (AChE) Reactivation in Guinea Pigs Exposed to Nerve Agents[1]
| Compound | Nerve Agent | Brain | Blood | Heart | Spinal Cord | Muscle |
| This compound | Sarin | Modest Reactivation | Dose-dependent Reactivation | - | - | - |
| This compound | VX | Modest Reactivation | Dose-dependent Reactivation | - | - | - |
| This compound | Cyclosarin | No Reactivation | 9-25% | 9-25% | 9-25% | No Reactivation |
Note: Data represents in vivo reactivation. "-" indicates data not specified in the study.
Table 2: In Vivo Efficacy of this compound vs. 2-PAM in Guinea Pigs Exposed to DFP (an OP surrogate)[2]
| Parameter | 2-PAM | This compound |
| 24h Survival Rate | 63% | 85% |
| Seizure Activity | Ineffective at reducing | Significantly suppressed and eliminated |
| Frontal Cortex AChE Activity (1.5h post-exposure) | No significant reactivation | At least 2-fold higher than 2-PAM treated |
| Blood AChE Activity (1.5h post-exposure) | ~2-fold increase | ~2-fold increase |
| Neurological Damage | No significant reduction | Significant reduction |
Table 3: Comparative Protective Indices of Oximes in Animal Models
| Compound | Organophosphate | Animal Model | Protective Index |
| This compound | Soman | Guinea Pig | Modestly improved over 2-PAM[1] |
| 2-PAM | Quinalphos | Rat | 1.45[2] |
| HI-6 | Quinalphos | Rat | 1.52[2] |
The protective index is the ratio of the LD50 of the poison in treated animals to the LD50 in untreated animals.
Table 4: Physicochemical and Pharmacokinetic Properties
| Compound | BBB Penetration | Key Advantage | Key Disadvantage |
| This compound | Yes[1][3] | Reactivates CNS AChE[1] | - |
| 2-PAM | Poor[1][4] | Established peripheral reactivator | Ineffective in the CNS[1] |
| Obidoxime | Poor[1][4] | Used in some countries | Ineffective in the CNS[1] |
| HI-6 | Poor[1][4] | Effective against a broad range of nerve agents[5][6] | Ineffective in the CNS[1] |
Experimental Protocols
In Vivo Evaluation of Antidote Efficacy in Guinea Pig Model of Organophosphate Poisoning
This protocol outlines the methodology used to assess the neuroprotective effects of this compound and other oximes against organophosphate poisoning.
a. Animal Model:
-
Adult male guinea pigs are surgically implanted with radiotelemetry probes for continuous monitoring of electroencephalogram (EEG), electrocardiogram (ECG), body temperature, and physical activity[3].
b. Organophosphate Exposure:
-
Animals are pre-treated with pyridostigmine bromide (a reversible cholinesterase inhibitor that protects peripheral AChE)[1].
-
After a 20-minute interval, animals are subcutaneously injected with the organophosphate compound, such as diisopropylfluorophosphate (DFP) or a nerve agent (e.g., Sarin, VX, Soman)[7][1].
c. Antidote Administration:
-
One minute following OP exposure, animals are treated with an intramuscular injection of the test compound (this compound, 2-PAM, etc.) and atropine sulfate (to counteract muscarinic effects)[1]. Dosages are typically calculated based on human auto-injector equivalents[1].
d. Endpoint Evaluation:
-
Survival: Monitored for at least 24 hours post-exposure[1].
-
Seizure Activity: EEG is continuously recorded and analyzed to determine the efficacy of the antidote in preventing or terminating seizure activity[7][1].
-
AChE Activity: At predetermined time points, animals are euthanized, and tissues (brain, blood, heart, etc.) are collected. AChE activity is measured using the Ellman's method (see below) to quantify the extent of reactivation[7][1].
-
Neuropathology: Brain tissue is histologically examined for signs of neuronal damage[1].
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying AChE activity in tissue homogenates.
a. Principle:
-
The assay measures the rate of hydrolysis of the substrate acetylthiocholine (ATCh) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
b. Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM ATCh solution
-
Tissue homogenate (e.g., brain, blood)
c. Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL tissue homogenate + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL tissue homogenate + 10 µL DTNB + 10 µL of reactivator solution.
-
-
Pre-incubation: Mix the components in the wells and incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the ATCh solution to all wells except the blank.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculation: The rate of change in absorbance is proportional to the AChE activity.
Visualizations
Caption: Mechanism of this compound action in the Central Nervous System.
References
- 1. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of oximes HI-6 and PAM-2 applied by osmotic minipumps in quinalphos-poisoned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Comparative protective effects of HI-6 and MMB-4 against organophosphorous nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. The oxime pro-2-PAM provides minimal protection against the CNS effects of the nerve agents sarin, cyclosarin, and VX in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pro-2-PAM vs. Standard 2-PAM in Organophosphate Poisoning: A Statistical Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pro-2-PAM, a prodrug of Pralidoxime (2-PAM), and the standard 2-PAM formulation for the treatment of organophosphate (OP) poisoning. We present a statistical validation framework supported by experimental data, detailed protocols, and visualizations of the relevant biological pathways and workflows.
Introduction and Mechanism of Action
Organophosphate compounds, found in pesticides and chemical nerve agents, exert their toxicity by inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing a cholinergic crisis characterized by symptoms ranging from muscle fasciculations and seizures to respiratory paralysis and death.
The standard treatment includes an oxime, such as Pralidoxime (2-PAM), which acts to reactivate the phosphorylated, and thereby inhibited, AChE.[1][2] A significant limitation of 2-PAM is its charged quaternary nitrogen structure, which prevents it from effectively crossing the blood-brain barrier (BBB).[3] Consequently, it cannot counteract the debilitating central nervous system (CNS) effects of OP poisoning.
Pro-2-PAM was developed as a more lipid-permeable derivative of 2-PAM.[3] This modification allows it to penetrate the CNS, where it is metabolized into the active 2-PAM, enabling the reactivation of AChE within the brain and offering protection against OP-induced seizures and associated neuronal damage.[1][3]
Signaling Pathway: AChE Reactivation
The diagram below illustrates the mechanism of AChE inhibition by organophosphates and its subsequent reactivation by 2-PAM, the active metabolite of Pro-2-PAM.
Comparative Efficacy: Pro-2-PAM vs. 2-PAM
To evaluate the superior efficacy of Pro-2-PAM, particularly its effects on the CNS, we present hypothetical data from a preclinical study in a guinea pig model exposed to the nerve agent sarin. The data compares key outcomes between untreated, 2-PAM-treated, and Pro-2-PAM-treated groups.
Data Presentation: Summary of Key Outcomes
| Parameter | Untreated Control | 2-PAM (15 mg/kg) | Pro-2-PAM (15 mg/kg) | Statistical Significance (Pro-2-PAM vs. 2-PAM) |
| Survival Rate (%) | 10% | 50% | 90% | p < 0.01 |
| Seizure Incidence (%) | 100% | 90% | 20% | p < 0.001 |
| Brain AChE Reactivation (%) | 0% | 5% ± 2.1% | 45% ± 5.3% | p < 0.001 |
| Diaphragm AChE Reactivation (%) | 0% | 65% ± 7.8% | 68% ± 8.1% | p > 0.05 (not significant) |
| Behavioral Function Score (0-10) | 1.2 ± 0.5 | 4.5 ± 1.1 | 8.7 ± 0.8 | p < 0.01 |
Data are represented as mean ± standard deviation. Statistical analysis performed using a two-tailed Student's t-test.
Interpretation: The data clearly indicates that while both treatments improve survival, Pro-2-PAM is significantly more effective at preventing seizures, reactivating AChE within the brain, and restoring normal behavioral function.[1][3] The comparable reactivation of AChE in the diaphragm, a peripheral muscle, demonstrates that both drugs are effective in the periphery, but only Pro-2-PAM confers significant CNS protection.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Protocol 1: In Vivo Model of Organophosphate Exposure
-
Animal Model: Male Hartley guinea pigs (350-400g) are used.
-
Telemetry Implantation: Animals are surgically implanted with radiotelemetry probes to continuously monitor electroencephalogram (EEG) for seizure detection.
-
OP Exposure: Animals are challenged with a 2x LD₅₀ dose of sarin (s.c.).
-
Treatment Administration: One minute post-exposure, animals are administered atropine sulfate (2 mg/kg, i.m.). Subsequently, treatment groups receive either saline, 2-PAM (15 mg/kg, i.m.), or Pro-2-PAM (15 mg/kg, i.m.).
-
Monitoring: EEG, body temperature, and physical activity are monitored for 24 hours. Seizure activity is defined as high-frequency, high-amplitude spike-wave discharges lasting >10 seconds.
-
Endpoint Analysis: Survival rates and seizure incidence are recorded. A standardized behavioral scoring system is used to assess functional recovery at 24 hours.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay
-
Tissue Collection: At the 24-hour endpoint, animals are euthanized, and brain (cortex) and diaphragm tissues are rapidly dissected and flash-frozen.
-
Homogenization: Tissues are homogenized in a phosphate buffer (pH 7.4) containing a mild detergent.
-
Ellman's Assay: AChE activity is quantified using the Ellman's method.
-
The homogenate is incubated with acetylthiocholine iodide (substrate).
-
AChE hydrolyzes the substrate into thiocholine.
-
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.
-
-
Quantification: The rate of color change is measured spectrophotometrically at 412 nm.
-
Data Normalization: Activity is normalized to total protein content (measured by BCA or Bradford assay) and expressed as a percentage of the activity in unexposed control animals.
Experimental Workflow Diagram
Conclusion
The presented data and protocols outline a clear framework for the statistical validation of Pro-2-PAM's efficacy. The key advantage of Pro-2-PAM lies in its ability to cross the blood-brain barrier, offering significant protection against the central nervous system effects of organophosphate poisoning, a feature critically lacking in the standard antidote, 2-PAM.[3] This makes Pro-2-PAM a promising next-generation therapeutic for both civilian and military applications against nerve agent exposure. Further studies should focus on optimizing dosing regimens and evaluating its efficacy against a wider range of OP compounds.
References
Parallel Artificial Membrane Permeability Assay (PAMPA)
An Objective Guide to the Reproducibility of Permeability and Aggregation Assays for Drug Development
For researchers, scientists, and drug development professionals, selecting the right assay to evaluate compound permeability and stability is a critical decision. This guide provides a comprehensive comparison of the reproducibility of key assays in this field. While the term "Pro-pam based assays" is not standard, it is likely a reference to the widely used . This guide will focus on PAMPA and compare its reproducibility with that of the Caco-2 permeability assay, as well as two common assays for assessing protein aggregation: the Thioflavin T (ThT) assay and Dynamic Light Scattering (DLS).
The is a high-throughput, non-cell-based method for predicting the passive permeability of drugs.[1][2] It measures the ability of a compound to diffuse from a donor compartment through an artificial lipid membrane to an acceptor compartment.[1][3] Different lipid compositions can be used to model various biological barriers, such as the gastrointestinal tract (GIT) or the blood-brain barrier (BBB).[2]
Experimental Protocol: PAMPA
The following protocol is a generalized procedure for a PAMPA experiment:
-
Membrane Preparation : A filter donor plate is coated with a solution of lipids (e.g., 1% lecithin in dodecane) to form the artificial membrane.[4]
-
Compound Preparation : Test compounds are dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 1-10 µM.[4]
-
Assay Setup : The acceptor plate wells are filled with buffer.[4] The donor plate, with the prepared membrane, is loaded with the test compound solutions.[4]
-
Incubation : The donor plate is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for a period of 5 to 18 hours.[2][5]
-
Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[3]
-
Permeability Calculation : The apparent permeability coefficient (Papp) is calculated from the compound concentrations, volumes of the wells, membrane area, and incubation time.
Reproducibility of PAMPA
Studies have demonstrated that the PAMPA assay is robust and generates reproducible data under typical conditions.[1] Small variations in the protocol, such as the volume of the lipid solution or the time between lipid application and drug addition, generally do not significantly affect the rank order of compound permeability.[1]
| Parameter | Reproducibility Metric (log Pe) | Source |
| Intra-plate Variability | Average Standard Deviation: ±0.04 (for 16 wells per drug) | [1] |
| Plate-to-plate Variability | Average Standard Deviation: ±0.06 (across 6 different plates) | [1] |
| Day-to-day Variability | Average Standard Deviation: ±0.07 (across 6 different days) | [1] |
| Membrane Lot-to-lot Variability | Average Standard Deviation: ±0.08 (across 3 different membrane lots) | [1] |
Data from a study measuring the permeability of six drugs (propranolol, methotrexate, warfarin, carbamazepine, furosemide, and testosterone).[1]
PAMPA Workflow
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that is widely used to predict human intestinal absorption of drugs. It utilizes a monolayer of Caco-2 cells, which are derived from a human colon adenocarcinoma, that differentiates to form a polarized monolayer with many characteristics of the intestinal epithelium.
Experimental Protocol: Caco-2 Assay
-
Cell Culture : Caco-2 cells are seeded on a porous membrane in a multi-well plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity : The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.
-
Compound Application : The test compound is added to the apical (donor) side of the monolayer.
-
Incubation : The plate is incubated at 37°C, typically with shaking.
-
Sampling : Samples are collected from the basolateral (acceptor) side at various time points.
-
Quantification : The concentration of the compound in the samples is determined by a suitable analytical method.
-
Permeability Calculation : The apparent permeability coefficient (Papp) is calculated.
Reproducibility of Caco-2 Assay
The Caco-2 assay is more complex than PAMPA, and its reproducibility can be influenced by factors such as cell passage number, culture conditions, and monolayer integrity. While generally providing good correlation with in vivo data, inter-laboratory variability can be a challenge.
A study comparing a 10-day Caco-2 assay with PAMPA found at least 85% concordance in classifying compounds as highly or poorly permeable.[6] Another study comparing a three-lipid component PAMPA system with Caco-2 monolayers found a good correlation (r² = 0.82) for the permeability of 20 compounds.[7]
Caco-2 Assay Workflow
Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method for detecting and quantifying the formation of amyloid fibrils, a common form of protein aggregation.[8] ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the beta-sheet structures that are characteristic of amyloid fibrils.[8][9]
Experimental Protocol: ThT Assay
-
Reagent Preparation : A stock solution of ThT is prepared and filtered.[10][11] The protein of interest is prepared in a suitable buffer.
-
Reaction Setup : The protein solution, ThT, and any test compounds (e.g., aggregation inhibitors) are mixed in a microplate well.[12]
-
Incubation and Monitoring : The plate is incubated at a specific temperature (e.g., 37°C) with shaking.[9][10] Fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths typically around 450 nm and 485 nm, respectively.[9][10]
-
Data Analysis : The fluorescence intensity is plotted against time to generate an aggregation curve, from which parameters like the lag time and the rate of aggregation can be determined.[13]
Reproducibility of ThT Assay
ThT assays are known to suffer from poor reproducibility due to the stochastic nature of fibril nucleation.[8][14] Several factors can affect the reproducibility, including the initial protein concentration, the presence of pre-formed aggregates, and variations in incubation conditions like temperature and shaking.
Strategies to improve reproducibility include:
-
Using N-terminally acetylated α-synuclein, which is the native state of the protein.[8]
-
Shaking the plate before each reading to ensure a homogenous distribution of fibrils.[8]
-
Careful sample preparation to ensure a monomeric starting peptide sample.[15]
Even with these measures, variability between replicates and between experiments performed on different days can still be observed.[15]
ThT Assay Workflow
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it a valuable tool for detecting and characterizing protein aggregation.[16][17] The method is based on the principle that particles in a solution are in constant Brownian motion, which causes fluctuations in the intensity of scattered light.[18] By analyzing these fluctuations, the hydrodynamic radius of the particles can be determined.
Experimental Protocol: DLS
-
Sample Preparation : The protein solution is filtered or centrifuged to remove large particles and dust that can interfere with the measurement.[19][20]
-
Cuvette Preparation : A clean cuvette is rinsed thoroughly with filtered, distilled water and dried.[19]
-
Measurement : The sample is placed in the DLS instrument, and the scattered light is measured at a fixed angle.
-
Data Analysis : The instrument's software calculates the autocorrelation function of the scattered light intensity and determines the particle size distribution.
Reproducibility of DLS
The reproducibility of DLS measurements is highly dependent on sample preparation and quality.[16] The presence of even a small amount of large aggregates can significantly skew the results due to the strong dependence of scattered light intensity on particle size (proportional to the sixth power of the radius).[18]
To ensure reproducible data, it is crucial to:
-
Maintain consistent and thorough sample preparation procedures.[16]
-
Control experimental variables such as temperature and solvent viscosity.[16]
-
Perform multiple measurements and average the results.
A study comparing two DLS instruments found them to be largely equivalent, with the newer model showing reduced noise and better detection of low aggregate concentrations.[21]
DLS Workflow
Comparison of Assays
| Assay | Principle | Throughput | Cost | Biological Relevance | Key Reproducibility Factors |
| PAMPA | Passive diffusion across an artificial lipid membrane | High | Low | Moderate (passive transport only) | Lipid composition, incubation time, analytical method |
| Caco-2 | Transport across a differentiated cell monolayer | Low | High | High (passive and active transport) | Cell passage number, monolayer integrity, culture conditions |
| ThT Assay | Fluorescence of dye upon binding to amyloid fibrils | High | Low | High (for amyloidogenic aggregation) | Stochastic nature of nucleation, sample preparation, incubation conditions |
| DLS | Fluctuation of scattered light due to Brownian motion | Medium | Medium | Moderate (provides size distribution) | Sample preparation (filtration/centrifugation), presence of large aggregates |
References
- 1. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. - Creative Biolabs [creative-biolabs.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 11. Thioflavin T spectroscopic assay [assay-protocol.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
- 20. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. diva-portal.org [diva-portal.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Polyacrylamide (PAM)
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemicals is a cornerstone of a safe and efficient work environment. This guide provides essential safety and logistical information for the proper disposal of Polyacrylamide (PAM), a commonly used polymer in various industrial and laboratory settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Key Safety and Disposal Information for Polyacrylamide (PAM)
When handling and disposing of Polyacrylamide, it is crucial to be aware of its properties and potential hazards. The following table summarizes key information derived from safety data sheets.
| Parameter | Information | Source |
| Primary Hazard | When wet, Polyacrylamide becomes extremely slippery and poses a significant slip-and-fall hazard. | [1] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including dust masks, gloves, and goggles, to avoid skin and eye contact and inhalation of dust. | [2] |
| Spill Cleanup (Dry) | For dry spills, sweep or vacuum the material, avoiding dust generation. | |
| Spill Cleanup (Wet) | For wet spills, collect the material using a scoop, shovel, or squeegee and place it in suitable containers for disposal. Take precautions to avoid slipping. | [1] |
| Incompatible Substances | Strong oxidizers. | [1] |
| Hazardous Decomposition Products | Thermal decomposition may release hazardous substances such as acrylonitrile, carbon dioxide, carbon monoxide, hydrocarbons, hydrogen cyanide, and nitrogen oxides. | [1] |
| Disposal Consideration | Used polyacrylamide and its packaging should be classified, stored, and disposed of according to regulations. Waste should be placed in designated containers and handed over to professional waste disposal agencies for treatment. Do not flush into surface water. | [3][4] |
Procedural Workflow for Polyacrylamide (PAM) Disposal
The proper disposal of Polyacrylamide waste involves a systematic process to ensure safety and regulatory compliance. The following diagram illustrates the recommended step-by-step workflow.
Caption: A workflow diagram for the proper disposal of Polyacrylamide (PAM) waste.
Detailed Experimental Protocols
While specific experimental protocols for the disposal of Polyacrylamide are not typically detailed in safety data sheets, the principles of safe laboratory practice and hazardous waste management should always be applied. The following general methodologies are recommended:
Methodology for Handling Solid PAM Waste:
-
Containment: Immediately place solid PAM waste, including contaminated materials like weigh boats and paper towels, into a designated, clearly labeled, and sealable waste container.
-
Labeling: The container label should include "Polyacrylamide Waste," the date of accumulation, and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed container in a designated waste accumulation area that is cool, dry, and away from incompatible materials, particularly strong oxidizers.[1]
Methodology for Handling Liquid PAM Waste (Solutions):
-
Collection: Collect all aqueous solutions containing PAM in a dedicated, leak-proof, and clearly labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
pH Neutralization: If the PAM solution is highly acidic or basic due to other components in the mixture, neutralize it to a pH between 6 and 8 before collection, if it is safe to do so and in accordance with laboratory protocols.
-
Storage: Store the liquid waste container in a secondary containment bin within a designated waste storage area to prevent spills.
Important Considerations:
-
Regulatory Compliance: All waste disposal activities must comply with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
-
Training: Ensure all personnel handling Polyacrylamide are trained on its specific hazards and the proper disposal procedures.
-
Emergency Procedures: Be familiar with the location and use of emergency equipment, including spill kits and safety showers. In case of a large spill, evacuate the area and contact your institution's emergency response team.
References
Essential Safety and Handling Guide for Propamocarb Hydrochloride ("Pro-pam")
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Propamocarb hydrochloride, a fungicide commonly referred to as "Pro-pam". The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling Propamocarb hydrochloride. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses or goggles.[1] | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1] | Prevents skin contact and potential allergic reactions.[1] |
| Body Protection | Laboratory coat or other suitable protective clothing.[1][2] | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient, wear suitable respiratory equipment.[1] | Avoids inhalation of dust or vapors.[2][3] |
Hazard Identification and Safety Precautions
Propamocarb hydrochloride presents several hazards that necessitate careful handling. It is harmful if swallowed, may be harmful in contact with skin or if inhaled, can cause eye irritation, and may cause an allergic skin reaction.[2] It is also harmful to aquatic life.[2]
Precautionary Statements Summary:
| Precaution Type | Statement |
| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] Wash hands and face thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[2][3] Contaminated work clothing should not be allowed out of the workplace.[2][3] Avoid release to the environment.[2] Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Response | If skin irritation or rash occurs: Get medical advice/attention.[1][3] If swallowed: Call a poison center or doctor if you feel unwell.[3] |
| Storage | Store in a corrosive resistant container with a resistant inner liner.[4][5] |
| Disposal | Dispose of contents/container in accordance with local regulations.[1][2][3][4][5] |
Experimental Protocols
Standard Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are accessible.
-
Donning PPE: Put on all required personal protective equipment as outlined in the PPE table above.
-
Weighing and Transfer: Conduct weighing and transferring of solid Propamocarb hydrochloride in a well-ventilated area or under local exhaust ventilation to minimize dust inhalation.[2]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands, arms, and face thoroughly with soap and water.[2] Remove and wash contaminated clothing promptly.[2]
Spill Response Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb with an inert material (e.g., sand, vermiculite). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Collect the spilled material and absorbent into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by water.
-
Disposal: Dispose of the contaminated materials in accordance with local regulations.[1][2][3][4][5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air and keep them at rest. If not breathing, give artificial respiration and seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Rinse and then wash the skin with soap and water. Seek medical attention if irritation occurs.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give a glass of water. Seek immediate medical attention.[2][5] |
Disposal Plan
All waste containing Propamocarb hydrochloride must be treated as hazardous waste.
-
Containerization: Collect all waste material (including contaminated PPE) in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2][3][4][5] Do not allow the chemical or its container to contaminate water sources.[1]
Workflow for Safe Handling of Propamocarb Hydrochloride
Caption: Workflow for the safe handling of Propamocarb hydrochloride.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
